molecular formula C6H7FN2O2S B167851 2-Amino-5-fluorobenzenesulfonamide CAS No. 1992-90-1

2-Amino-5-fluorobenzenesulfonamide

Cat. No.: B167851
CAS No.: 1992-90-1
M. Wt: 190.2 g/mol
InChI Key: YKQPZGMHAXHTJQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzenesulfonamide is a chemical building block of significant interest in advanced research and development, particularly for constructing novel molecular entities with tailored properties. As a compound featuring both a sulfonamide group and a fluorine substituent on an aromatic amine scaffold, it serves as a versatile precursor in the synthesis of more complex molecules aimed at pharmaceutical and agrochemical discovery . Fluorinated sulphonamide molecules, as a class, have demonstrated substantial biomedical importance by exhibiting distinct and often enhanced physical, chemical, and biological characteristics compared to their non-fluorinated analogues . The strategic incorporation of a fluorine atom, as seen in this compound, is a well-established method in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, thereby improving the potential for therapeutic application . Researchers utilize this and similar compounds to explore new chemical space in the pursuit of inhibitors for various human diseases. Beyond pharmaceutical research, this chemical scaffold holds promise in agrochemical sciences. Fluorinated sulfonamide derivatives are actively investigated for their potential in crop protection, contributing to the development of new agents that support global food production . The presence of the aromatic amine group provides a handle for further functionalization, making this compound a valuable intermediate for creating diverse compound libraries. Its primary research value lies in its role as a synthetic intermediate in transition-metal-free C-N bond-forming reactions and other sophisticated synthetic methodologies for generating N-sulfonyl amidines and other heterocyclic compounds relevant to drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQPZGMHAXHTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626045
Record name 2-Amino-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-90-1
Record name 2-Amino-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-fluorobenzenesulfonamide CAS number 1992-90-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-fluorobenzenesulfonamide (CAS Number: 1992-90-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug development. This document delves into its physicochemical properties, synthesis, spectral characterization, potential applications, and safety considerations, offering valuable insights for researchers in the field.

PART 1: Physicochemical Properties

Key Physicochemical Data
PropertyValueSource/Comment
CAS Number 1992-90-1[1]
Molecular Formula C₆H₇FN₂O₂S[1]
Molecular Weight 190.20 g/mol [1]
IUPAC Name This compound[1]
Melting Point Estimated: 160-180 °CBased on related compounds like 2-amino-5-bromobenzenesulfonamide (170-176 °C).
Boiling Point Decomposes before boilingExpected for this class of compounds.
Solubility Poorly soluble in non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. Solubility in protic solvents is pH-dependent.The zwitterionic nature of aminobenzenesulfonic acids suggests poor solubility in non-polar solvents. Solubility is expected to increase in acidic or basic aqueous solutions.
pKa Estimated acidic pKa (sulfonamide N-H) ~10; Estimated basic pKa (amino group) ~2-3Based on substituted anilines and benzenesulfonamides.
Appearance Expected to be an off-white to light brown crystalline solid.Based on similar compounds like 2-amino-5-fluorobenzonitrile which is a grey powder.[2]

PART 2: Synthesis and Reactivity

Proposed Synthetic Workflow

Synthesis_of_this compound 4-Fluoroaniline 4-Fluoroaniline Intermediate_Sulfonyl_Chloride 2-Amino-5-fluorobenzene- 1-sulfonyl chloride 4-Fluoroaniline->Intermediate_Sulfonyl_Chloride   Chlorosulfonic acid (ClSO₃H)      or SO₂Cl₂/Lewis Acid    Final_Product This compound Intermediate_Sulfonyl_Chloride->Final_Product   Aqueous Ammonia (NH₄OH)      or Ammonia gas   

Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorosulfonation of 4-Fluoroaniline

  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. The amino group of the starting material, 4-fluoroaniline, is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, the primary product will be the desired 2-sulfonyl chloride.

  • Procedure:

    • In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add chlorosulfonic acid (3 equivalents) and cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add 4-fluoroaniline (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 2-amino-5-fluorobenzene-1-sulfonyl chloride, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Amination of 2-Amino-5-fluorobenzene-1-sulfonyl chloride

  • Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with nucleophiles like ammonia to form the corresponding sulfonamide.

  • Procedure:

    • Suspend the crude 2-amino-5-fluorobenzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

    • Cool the suspension in an ice bath and add concentrated aqueous ammonia (excess, ~5-10 equivalents) dropwise with stirring.

    • Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction progress by TLC.

    • Remove the organic solvent under reduced pressure.

    • The resulting solid is suspended in water, collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a crystalline solid.

PART 3: Spectral Data and Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and fluorine groups.

  • Predicted ¹H NMR Data (in DMSO-d₆):

    • δ 7.2-7.4 ppm (dd, 1H): Attributed to the proton ortho to the fluorine and meta to the amino group.

    • δ 6.8-7.0 ppm (td, 1H): Corresponding to the proton meta to both the fluorine and amino groups.

    • δ 6.6-6.8 ppm (dd, 1H): The proton ortho to the amino group and meta to the fluorine.

    • δ ~7.1 ppm (s, 2H): A broad singlet for the sulfonamide (-SO₂NH₂) protons.

    • δ ~5.0 ppm (s, 2H): A broad singlet for the amino (-NH₂) protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Predicted ¹³C NMR Data (in DMSO-d₆):

    • δ ~158 ppm (d, ¹JCF ≈ 240 Hz): Carbon bearing the fluorine atom.

    • δ ~145 ppm (s): Carbon attached to the amino group.

    • δ ~125 ppm (d, JCF ≈ 8 Hz): Carbon meta to the fluorine.

    • δ ~120 ppm (s): Carbon bearing the sulfonamide group.

    • δ ~115 ppm (d, JCF ≈ 22 Hz): Carbon ortho to the fluorine.

    • δ ~110 ppm (d, JCF ≈ 25 Hz): Carbon ortho to the fluorine.

FT-IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the amino, sulfonamide, and aromatic moieties.

  • Characteristic FT-IR Peaks (KBr pellet, cm⁻¹):

    • 3400-3200: Two sharp bands corresponding to the N-H stretching vibrations of the primary amino group, and broader bands for the sulfonamide N-H stretching.

    • ~1620: N-H bending (scissoring) vibration of the amino group.

    • ~1330 and ~1150: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively. These are typically strong and sharp bands.

    • ~1500 and ~1450: C=C stretching vibrations within the aromatic ring.

    • ~1250: C-F stretching vibration.

    • ~900: S-N stretching vibration.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Characteristic fragmentation patterns for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.[1][3]

  • Expected Fragmentation:

    • m/z 190: Molecular ion [M]⁺.

    • m/z 126: Loss of SO₂.

    • m/z 109: Loss of the sulfonamide group (-SO₂NH₂).

    • m/z 95: Further fragmentation of the aromatic ring.

PART 4: Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities. The combination of these two features in this compound makes it an attractive scaffold for drug discovery.

Potential Therapeutic Areas
  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Fluorinated benzenesulfonamides have been shown to be potent and selective CA inhibitors.[5] This suggests that this compound and its derivatives could be explored for the treatment of glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed.

  • Antibacterial Agents: The sulfonamide moiety is the basis of sulfa drugs, the first class of synthetic antibacterial agents. Novel sulfonamides are still being investigated for their antimicrobial properties.

  • Kinase Inhibition: The aminophenyl sulfonamide scaffold is present in several kinase inhibitors used in cancer therapy. The fluorine substitution can be used to modulate the binding affinity and selectivity for specific kinases.

  • Neurodegenerative Diseases: Recent studies have shown that certain fluorinated benzenesulfonamides can inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[6][7] This opens up possibilities for developing novel therapeutics for neurodegenerative disorders.

PART 5: Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical, and the safety information for structurally related compounds should be considered.

General Safety Precautions
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[9]

References

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • PubMed. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]

  • ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... [Link]

  • American Chemical Society. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. (2022-12-15). [Link]

  • RSC Publishing. Mechanochemical synthesis of aromatic sulfonamides. [Link]

  • SAFETY DATA SHEET. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • Organic Letters. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

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  • Google Patents.
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  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Google Patents. US3161675A - Process for preparing sulfonamide compounds.
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  • Google Patents.
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  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25). [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

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  • Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. [Link]

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An In-depth Technical Guide to 2-Amino-5-fluorobenzenesulfonamide: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-Amino-5-fluorobenzenesulfonamide, a fluorinated arylsulfonamide of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physical and chemical properties, present detailed protocols for its analytical characterization, and discuss its reactivity and applications as a synthetic building block. This document is designed for researchers, synthetic chemists, and drug development professionals, offering a blend of foundational data and practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets. This compound is a prime example of a strategically designed building block, possessing a trifecta of functional groups: a nucleophilic primary amine, an acidic sulfonamide, and a metabolically robust fluoro-aromatic ring. This arrangement makes it a valuable precursor for a diverse range of pharmaceutical agents, most notably as a key component in the synthesis of potent enzyme inhibitors. A granular understanding of its physicochemical and spectroscopic properties is therefore critical for its successful application in complex synthetic pathways.

Core Physicochemical Properties

Precise and verified physicochemical data are essential for experimental design, from reaction setup to purification and formulation. The properties of this compound are summarized below.

General and Structural Data
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Fluoro-2-sulphamoylaniline[2]
CAS Number 1992-90-1[1][2][3][4]
Molecular Formula C₆H₇FN₂O₂S[1][2]
Molecular Weight 190.20 g/mol [1][4]
Appearance Off-white to light brown crystalline powder[5]
Canonical SMILES C1=CC(=C(C=C1F)S(=O)(=O)N)N[1]
Thermal Properties and Solubility Profile
PropertyValueExperimental Context & RationaleSource(s)
Melting Point 155-157 °CA sharp melting point range is a primary indicator of high purity. This value is determined using a calibrated melting point apparatus with a slow heating ramp to ensure thermal equilibrium.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; Poorly soluble in water and non-polar organic solvents.The molecule's amphoteric nature, with a basic amino group and an acidic sulfonamide, leads to strong intermolecular hydrogen bonding in the solid state. Polar, aprotic solvents like DMSO are effective at disrupting this crystal lattice. Solubility in aqueous media is expected to be highly pH-dependent.[6]
pKa Data not empirically published.The pKa values are critical for predicting ionization state and solubility. The aniline proton (NH₃⁺) pKa is expected to be lower than typical anilines due to the electron-withdrawing effects of the adjacent sulfonamide and fluorine. The sulfonamide proton (SO₂NH₂) is acidic. Experimental determination via potentiometric titration or UV-spectrophotometry is the gold standard for validation.N/A

Analytical Characterization: A Validating Workflow

Ensuring the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. The following workflow provides a self-validating system for the comprehensive characterization of this compound.

G cluster_workflow Workflow for Identity and Purity Confirmation cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment start Pristine Sample of This compound H_NMR ¹H NMR Spectroscopy (Proton Environment) start->H_NMR Dissolve in DMSO-d₆ IR FTIR Spectroscopy (Functional Groups) start->IR Analyze as solid (ATR) MS Mass Spectrometry (Molecular Weight) start->MS Dissolve and Ionize (ESI) HPLC Reverse-Phase HPLC (Quantitative Purity) start->HPLC Prepare dilute solution F_NMR ¹⁹F NMR Spectroscopy (Fluorine Signal) H_NMR->F_NMR Switch Nucleus end Verified Reagent (Structure Confirmed, Purity ≥98%) F_NMR->end Correlate Data IR->end Correlate Data MS->end Correlate Data HPLC->end Correlate Data

Caption: A logical workflow for the rigorous analytical validation of this compound.

Protocol: ¹H and ¹⁹F NMR Spectroscopy
  • Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the proton framework and substitution pattern on the aromatic ring, while ¹⁹F NMR provides a simple, high-sensitivity signal confirming the presence of the fluorine atom.[7] DMSO-d₆ is the solvent of choice due to the compound's excellent solubility and its ability to facilitate the exchange of labile N-H protons.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Cap the tube and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary.

    • Acquire a ¹H NMR spectrum (e.g., 400 MHz). Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of at least 2 seconds.

    • Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • Without changing the sample, acquire a ¹⁹F NMR spectrum. A simple, proton-decoupled pulse program is sufficient.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the key functional groups within the molecule.[8] The presence of N-H (amine and sulfonamide), S=O (sulfonamide), and C-F bonds will give characteristic absorption bands. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Methodology:

    • Ensure the ATR crystal is clean by taking a background spectrum and verifying the absence of contaminant peaks.

    • Place a small amount (a few milligrams) of the solid powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic signatures for this compound, which serve as benchmarks for data validation.

Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~7.3-7.5m2H, AromaticAromatic protons on the ring, showing complex coupling to each other and to the fluorine atom.
¹H ~7.1br s2H, -SO₂NH₂Labile protons of the sulfonamide group. The broadness is due to chemical exchange.
¹H ~5.9br s2H, -NH₂Labile protons of the primary amine.
¹⁹F ~ -115 to -125s1F, Ar-FA single peak in the typical range for an aryl fluoride.
Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupSource
3450 - 3300Medium-StrongN-H StretchPrimary Amine (-NH₂)[9]
3350 - 3250Medium-StrongN-H StretchSulfonamide (-SO₂NH₂)[9]
1620 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)[8]
1350 - 1310StrongAsymmetric S=O StretchSulfonamide (-SO₂=O)[8]
1170 - 1150StrongSymmetric S=O StretchSulfonamide (-SO₂=O)[8]
1270 - 1180StrongC-F StretchAryl-Fluoride[10]

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its primary amino group.

G cluster_synthesis Core Synthetic Transformations start This compound product1 N-Acylated Product (Amide) start->product1 Acylation product2 N-Sulfonylated Product (Disulfonamide) start->product2 Sulfonylation product3 N-Alkylated Product (Secondary Amine) start->product3 Reductive Amination reagent1 Acyl Chloride (RCOCl) / Base reagent1->product1 reagent2 Sulfonyl Chloride (RSO₂Cl) / Base reagent2->product2 reagent3 Aldehyde/Ketone + Reducing Agent reagent3->product3

Caption: Common synthetic derivatizations of the primary amino group of this compound.

  • N-Acylation and N-Sulfonylation: The primary amine is a potent nucleophile and readily reacts with electrophilic reagents like acyl chlorides and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). This is the most common strategy for incorporating this scaffold into larger, more complex molecules.[11]

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which can be subsequently reduced (e.g., with sodium borohydride) to yield N-alkylated secondary amines. This allows for the controlled introduction of alkyl substituents.

  • Diazotization: While possible, diazotization of the amino group to form a diazonium salt (a precursor for Sandmeyer-type reactions) can be complex due to the activating nature of the ring and the potential for side reactions. This pathway is generally less utilized compared to direct functionalization of the amine.[12]

Safety, Handling, and Storage

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[15]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is stable under normal laboratory conditions.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through a thorough understanding of its fundamental properties. This guide has provided a robust framework for its identity and purity verification through validated analytical protocols, interpreted its key spectroscopic features, and outlined its principal modes of chemical reactivity. By adhering to the principles of rigorous characterization and safe handling detailed herein, researchers can confidently and effectively leverage this versatile molecule in the pursuit of novel chemical entities.

References

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  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

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2-Amino-5-fluorobenzenesulfonamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-fluorobenzenesulfonamide: Structure, Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonamide moieties into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, integral to a wide range of therapeutics from antimicrobials to anticancer agents.[3][4]

This guide provides an in-depth technical examination of this compound, a key chemical intermediate that embodies the convergence of these two powerful motifs. We will dissect its molecular structure, physicochemical properties, and provide field-proven methodologies for its synthesis and analysis. For researchers and drug development professionals, understanding the technical nuances of such a building block is critical for leveraging its potential in creating next-generation therapeutics.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino group (-NH₂), a sulfonamide group (-SO₂NH₂), and a fluorine atom (-F). The ortho-disposition of the amino and sulfonamide groups, combined with the para-position of the fluorine relative to the amino group, defines its unique chemical reactivity and potential for forming specific interactions within biological targets.

Molecular Diagram

The two-dimensional structure of the molecule is presented below, illustrating the spatial relationship of its key functional groups.

Caption: 2D structure of this compound.

Chemical Identifiers and Computed Properties

A summary of key identifiers and computationally derived properties is provided below. These values are essential for database searches, regulatory submissions, and predictive modeling of the molecule's behavior.[5]

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 1992-90-1PubChem[5]
Molecular Formula C₆H₇FN₂O₂SPubChem[5]
SMILES C1=CC(=C(C=C1F)S(=O)(=O)N)NPubChem[5]
InChIKey YKQPZGMHAXHTJQ-UHFFFAOYSA-NPubChem[5]
Molecular Weight 190.20 g/mol PubChem[5]
Exact Mass 190.02122681 DaPubChem[5]
XLogP3 0.3PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 4PubChem[5]
Topological Polar Surface Area 94.6 ŲPubChem[5]
Rotatable Bond Count 1PubChem[5]

Physicochemical Properties

The physical properties of an intermediate are critical for process development, determining appropriate solvents for reaction and purification, and establishing storage conditions. While extensive experimental data for this specific compound is not widely published, the properties can be inferred from its structure and data on analogous compounds.

PropertyValue / ObservationRationale / Reference
Appearance White to off-white crystalline solidTypical for aromatic sulfonamides.
Melting Point Est. 165-185 °CInferred from the analogous 2-Amino-5-bromobenzenesulfonamide (170-176 °C).[6] The presence of strong intermolecular hydrogen bonds (from -NH₂ and -SO₂NH₂) contributes to a high melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol).The polar functional groups allow for some aqueous solubility, but the benzene ring confers lipophilic character. Solubility is expected to be pH-dependent due to the basic amino group.
pKa Est. 9-10 (for -SO₂NH₂) Est. 2-3 (for -NH₃⁺)The sulfonamide proton is weakly acidic. The anilinic amino group is a weak base. The electron-withdrawing fluorine and sulfonamide groups decrease the basicity of the amino group compared to aniline.

Synthesis and Purification Protocol

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes can be envisioned, a common and logical approach for this class of compound involves the protection of a starting aniline, followed by chlorosulfonation, amidation, and deprotection. This representative protocol is based on established chemical transformations for similar structures.[7][8]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 4-Fluoroaniline step1 Step 1: Protection (Acetylation) Reagent: Acetic Anhydride start->step1 intermediate1 Intermediate: 4-Fluoroacetanilide step1->intermediate1 step2 Step 2: Chlorosulfonation Reagent: Chlorosulfonic Acid intermediate1->step2 intermediate2 Intermediate: 2-Acetamido-5-fluorobenzene- 1-sulfonyl chloride step2->intermediate2 step3 Step 3: Amidation Reagent: Aqueous Ammonia intermediate2->step3 intermediate3 Intermediate: N-(4-fluoro-2-sulfamoylphenyl) acetamide step3->intermediate3 step4 Step 4: Deprotection (Acid Hydrolysis) Reagent: Aqueous HCl intermediate3->step4 end Product: This compound step4->end

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 4-fluoroaniline.

Step 1: Acetylation of 4-Fluoroaniline

  • Rationale: The amino group is protected as an acetamide to prevent side reactions and to act as an ortho-para director in the subsequent electrophilic substitution. The steric bulk of the acetamido group favors substitution at the ortho position.

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in glacial acetic acid (3 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 1 hour until TLC analysis confirms the consumption of the starting material.

  • Cool the mixture to room temperature and pour it into ice water (10 vol) with vigorous stirring.

  • Collect the precipitated solid (4-fluoroacetanilide) by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorosulfonation of 4-Fluoroacetanilide

  • Rationale: Chlorosulfonic acid is a powerful electrophile that introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, primarily at the position ortho to the activating acetamido group.

  • In a fume hood, slowly add the dried 4-fluoroacetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0-5°C, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The solid product, 2-acetamido-5-fluorobenzene-1-sulfonyl chloride, will precipitate. Collect the solid by filtration, wash with ice-cold water, and use it immediately in the next step.

Step 3: Amidation of the Sulfonyl Chloride

  • Rationale: The highly reactive sulfonyl chloride is converted to the stable sulfonamide by nucleophilic substitution with ammonia.

  • Add the wet sulfonyl chloride cake from the previous step to a stirred, chilled (0-10°C) solution of concentrated aqueous ammonia (28-30%, 10 vol).

  • Stir the resulting slurry at room temperature for 2 hours.

  • Collect the solid product (N-(4-fluoro-2-sulfamoylphenyl)acetamide) by filtration, wash thoroughly with water, and dry.

Step 4: Hydrolysis (Deprotection) of the Acetamide

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group, yielding the final product.

  • Suspend the dried acetamide (1.0 eq) in a solution of 10% aqueous hydrochloric acid (10 vol).

  • Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the clear solution to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The final product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum at 50°C.

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a high-purity crystalline solid.

Analytical Methodologies

Accurate quantification and purity assessment are essential for any chemical used in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for analyzing aromatic compounds like this compound.

HPLC Analysis Workflow Diagram

G cluster_hplc Chromatographic Process prep Sample Preparation 1. Weigh ~10 mg of sample 2. Dissolve in 10 mL Diluent (50:50 ACN:H₂O) 3. Filter through 0.45 µm syringe filter hplc HPLC System (e.g., Agilent 1100/1200) injection Injection Volume: 10 µL prep->injection column Separation Column: C18, 4.6x150 mm, 5 µm Temperature: 30°C injection->column elution Mobile Phase (Isocratic) 60% Water (0.1% TFA) 40% Acetonitrile (0.1% TFA) Flow Rate: 1.0 mL/min detection Detection UV-Vis Detector λ = 254 nm analysis Data Analysis 1. Integrate Peak Area 2. Calculate Purity (% Area) 3. Quantify against Standard detection->analysis

Caption: Workflow for purity analysis by HPLC-UV.

Step-by-Step HPLC Protocol

Objective: To determine the purity of a this compound sample.

  • Reagent and Equipment Preparation:

    • HPLC-grade acetonitrile (ACN) and water.

    • Trifluoroacetic acid (TFA).

    • HPLC system with UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1 L of HPLC-grade ACN.

    • Isocratic Eluent: Prepare the running mobile phase by mixing Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. Degas the solution using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Diluent: 50:50 (v/v) mixture of ACN and water.

    • Standard Solution (if available): Accurately weigh ~10 mg of a reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of ~1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 15 minutes.

    • Rationale: A C18 column provides excellent retention for the nonpolar aromatic ring.[9] A buffered mobile phase (using TFA) ensures consistent ionization state and sharp peak shapes. The 254 nm wavelength is chosen as it is a common wavelength where benzene rings exhibit strong absorbance.

  • Data Analysis:

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • Identify the peak for this compound based on its retention time.

    • Calculate the purity of the sample using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Role in Drug Development and Medicinal Chemistry

This compound is not an end-product drug but rather a valuable synthetic intermediate or building block . Its structure is strategically designed for further chemical modification in the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Scaffold for Kinase Inhibitors: The aminobenzenesulfonamide core is a key structural element in several tyrosine kinase inhibitors. For example, the related intermediate 2-methyl-5-aminobenzenesulfonamide is a crucial component in the synthesis of Pazopanib, a drug used to treat renal cell carcinoma.[7] The amino group serves as a handle for coupling with other heterocyclic systems (like pyrimidines), while the sulfonamide group often engages in critical hydrogen bonding interactions within the kinase ATP-binding pocket.[10]

  • Impact of Fluorine Substitution: The fluorine atom at the 5-position serves multiple purposes in drug design:[1][3]

    • Metabolic Blocking: It can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

    • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the adjacent amino group. This fine-tuning of basicity can be critical for optimizing cell permeability and avoiding off-target interactions (e.g., at the hERG channel).

    • Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein residues in the target's active site, potentially increasing binding affinity and potency.[1]

  • Versatility in Synthesis: The presence of two distinct nucleophilic sites (the amino and sulfonamide nitrogens) and an aromatic ring that can undergo further substitution allows for diverse chemical elaborations, making it a versatile starting point for combinatorial libraries aimed at discovering new drug leads.

Conclusion

This compound is a quintessential example of a modern medicinal chemistry building block. Its molecular architecture, combining the pharmacologically significant sulfonamide group with the strategic placement of a fluorine atom, makes it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly in oncology. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, purify, and utilize this compound with confidence. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the complex, multi-step syntheses that define contemporary drug discovery.

References

  • Chaudhari, S. B., Kumar, A., Mankar, V. H., Banerjee, S., Kumar, D., Mubarak, N. M., & Dehghani, M. H. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12(12), e32434. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22481825, this compound. Retrieved from [Link].

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCI. Available at: [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Suqian Dewei Chemical Co ltd. (2017). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B. Google Patents.
  • Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2018). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of organic chemistry, 83(15), 8089–8096. Available at: [Link]

  • Ciba Geigy Corp. (2003). Inhibitors of tyrosine kinases. US7169791B2. Google Patents.
  • Shanghai Institute of Pharmaceutical Industry. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A. Google Patents.
  • Loxo Oncology Inc. (2021). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). WO2022056100A1. Google Patents.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12295550, 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15740755, 2-Amino-5-fluorobenzaldehyde. Retrieved from [Link].

  • Loxo Oncology Inc. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. US20230322682A1. Google Patents.
  • Thermolife International LLC. (2011). Amino acid compositions. US8455531B2. Google Patents.
  • Yang, C. Y., & Chou, S. J. (1993). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Journal of protein chemistry, 12(4), 463–471. Available at: [Link]

  • Wang, C., Liu, X., & Wang, Q. (2008). Synthesis of 2-amino-5-fluoropyridine. Frontiers of Chemistry in China, 3(2), 221-224. Available at: [Link]

  • Khan, S., Aslam, S., Jawed, S., & Ain, Q. U. (2016). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 23(10), 1253-1257. Available at: [Link]

  • Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(61), 37175-37184. Available at: [Link]

  • Fekkes, D., van der Cammen, M. J., & van der Woude, P. F. (2005). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinica chimica acta, 354(1-2), 83–90. Available at: [Link]

  • Papastathopoulos, P., & Pappa-Louisi, A. (2008). Fast Analysis of Free Amino Acids in Tobacco by HPLC with Fluorescence Detection and Automated Derivatization. Journal of Liquid Chromatography & Related Technologies, 31(1), 129-143. Available at: [Link]

  • Garg, U., & Al-shami, A. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 53–60. Available at: [Link]

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The Solubility of 2-Amino-5-fluorobenzenesulfonamide in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability and therapeutic efficacy. 2-Amino-5-fluorobenzenesulfonamide, a sulfonamide derivative, represents a class of compounds with significant pharmacological interest. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a subject of interest for medicinal chemists. An in-depth understanding of its solubility in various organic solvents is paramount for designing robust crystallization processes, developing suitable formulations, and ensuring predictable in vivo performance.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific experimental data for this compound is not extensively available in public literature, we will draw upon established principles of solubility, data from structurally analogous sulfonamides, and field-proven methodologies to provide a robust framework for researchers. This document will delve into the theoretical underpinnings of solubility, present illustrative solubility data for related compounds, and offer a detailed, self-validating experimental protocol for determining the solubility of this compound in the laboratory.

The Theoretical Framework: Factors Governing Sulfonamide Solubility

The solubility of a solid crystalline compound, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several key factors influence the solubility of sulfonamides:

  • Molecular Structure of the Solute: The presence of both a polar sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) in this compound allows for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The aromatic ring contributes to van der Waals interactions. The fluorine atom, being highly electronegative, can influence the electronic distribution of the molecule and participate in specific interactions.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical. Polar protic solvents, such as alcohols, can effectively solvate the polar functional groups of the sulfonamide through hydrogen bonding. Polar aprotic solvents, like acetonitrile or acetone, can also be effective due to their dipole moments. Non-polar solvents are generally poor solvents for polar compounds like sulfonamides.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship is described by the van't Hoff equation.[1]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies. The most stable polymorph will have the lowest solubility.

Solubility Profile: Insights from Structurally Related Sulfonamides

Due to the limited availability of specific quantitative solubility data for this compound, the following table presents data for a structurally similar compound, p-aminobenzenesulfonamide (sulfanilamide), in various organic solvents at different temperatures. This data serves as a valuable proxy to understand the expected solubility trends for this compound. The presence of the fluorine atom in the target molecule is expected to slightly increase its lipophilicity compared to sulfanilamide.

Organic SolventTemperature (K)Mole Fraction Solubility (x 10³) of p-Aminobenzenesulfonamide
Methanol298.1515.8
308.1523.5
318.1534.8
Ethanol298.156.4
308.159.8
318.1514.7
1-Propanol298.153.9
308.156.0
318.159.1
Acetone298.1529.3
308.1542.1
318.1559.8
Acetonitrile298.154.7
308.157.2
318.1510.8

Data is illustrative and based on studies of p-aminobenzenesulfonamide.[2][3]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method. This method is reliable and allows for the establishment of a true thermodynamic equilibrium.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it ensures that the system reaches a state of true equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. The use of a thermostatically controlled environment is crucial as solubility is temperature-dependent. The centrifugation or filtration step is designed to effectively separate the undissolved solid from the saturated solution without altering the equilibrium. The analytical quantification, typically by High-Performance Liquid Chromatography (HPLC), provides a sensitive and accurate measurement of the solute concentration.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with Teflon-lined caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to several scintillation vials. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Use a syringe to draw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is compatible with the solvent.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the appropriate mobile phase for HPLC analysis. This prevents precipitation due to temperature changes.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the concentration determined by HPLC and the dilution factor.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid this compound to vials B Add known volume of organic solvent A->B Step 1 & 2 C Seal vials and place in thermostatic shaker B->C Step 3 D Equilibrate for 24-72 hours C->D E Centrifuge or filter to separate solid D->E Step 4 F Dilute saturated solution E->F Step 5 G Quantify concentration via HPLC F->G Step 6 H Calculate solubility G->H Step 7

Caption: Workflow for equilibrium solubility determination.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This safety information is for guidance only. Researchers must consult a substance-specific Safety Data Sheet before handling this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data for this compound remains to be published, the principles outlined, along with the illustrative data from analogous sulfonamides, offer a solid foundation for researchers. The provided step-by-step experimental protocol for the shake-flask method is a robust and reliable approach for generating high-quality solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for the rational design of crystallization processes, formulation development, and for building predictive solubility models for this important class of compounds.

References

  • Jiang, P., & Wang, Z. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 57(7), 1934–1938. [Link]

  • IUPAC-NIST Solubility Data Series. (1986). Aminobenzenesulfonamides. Part I. 2-, 3-, and 4-Aminobenzenesulfonamides and Derivatives of 4-Aminobenzenesulfonamide. Journal of Physical and Chemical Reference Data, 15(3), 1033-1133. [Link]

  • Jiang, P., & Wang, Z. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 57(7), 1934–1938. [Link]

  • Delgado, D. R., & Martínez, F. (2013). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Journal of the Chilean Chemical Society, 58(4), 2005-2009. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 40(11), 1588-1595. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Delgado, D. R., & Martínez, F. (2013). Thermodynamic Study of the Solubility of Sodium Sulfadiazine in Some Ethanol + Water Cosolvent Mixtures. Vitae, 20(1), 33-41. [Link]

  • Paruta, A. N. (1968). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 57(9), 1555-1559. [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909-923. [Link]

  • Rassing, J., & Atwood, D. (2003). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2057-2063. [Link]

  • Kertes, A. S. (Ed.). (1986). IUPAC Solubility Data Series, Vol. 28: 6-Membered Heterocyclic Substituents and Miscellaneous Systems. Pergamon Press. [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

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Spectral Analysis of 2-Amino-5-fluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-fluorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those with diuretic and anticonvulsant activities. Its chemical structure, featuring an aromatic ring substituted with amino, fluoro, and sulfonamide functional groups, gives rise to a unique spectral signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is crucial for structural elucidation, purity assessment, and understanding the molecule's chemical behavior. This document is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the placement of substituents on the aromatic ring and the nature of the amino and sulfonamide groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups exert significant influence on the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-67.3 - 7.5Doublet of doublets (dd)J(H-F) ≈ 9.0, J(H-H) ≈ 3.0
H-47.1 - 7.3Triplet of doublets (td)J(H-H) ≈ 9.0, J(H-F) ≈ 3.0
H-36.8 - 7.0Doublet of doublets (dd)J(H-H) ≈ 9.0, J(H-F) ≈ 4.5
-NH₂5.5 - 6.5Broad singlet (br s)-
-SO₂NH₂7.0 - 7.5Broad singlet (br s)-

Causality of Signal Characteristics:

  • The aromatic protons appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom at position 5 splits the signals of the adjacent protons, H-4 and H-6.

  • The amino (-NH₂) and sulfonamide (-SO₂NH₂) protons typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent. Their chemical shifts can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon environment of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

Carbon Assignment Predicted Chemical Shift (ppm)
C-5 (C-F)155 - 160 (d, J(C-F) ≈ 240 Hz)
C-2 (C-NH₂)145 - 150
C-1 (C-SO₂NH₂)130 - 135
C-4118 - 122 (d, J(C-F) ≈ 25 Hz)
C-6115 - 120 (d, J(C-F) ≈ 20 Hz)
C-3110 - 115 (d, J(C-F) ≈ 8 Hz)

Causality of Signal Characteristics:

  • The carbon atom directly bonded to the highly electronegative fluorine atom (C-5) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF).

  • The carbons ortho and meta to the fluorine atom (C-4, C-6, and C-3) also show smaller C-F coupling constants (²JCF and ³JCF).

  • The chemical shifts of the other aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2][4]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration.

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for calibration.

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, sulfonamide, and fluoroaromatic moieties.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric, -NH₂)~3450Medium
N-H Stretch (symmetric, -NH₂)~3350Medium
N-H Stretch (-SO₂NH₂)~3300-3200Medium
C-H Stretch (aromatic)~3100-3000Weak
S=O Stretch (asymmetric)~1330Strong
S=O Stretch (symmetric)~1160Strong
C-F Stretch~1250Strong
S-N Stretch~900Medium
C-N Stretch~1300Medium

Causality of Signal Characteristics:

  • The N-H stretching vibrations of the primary amine and the sulfonamide appear in the region of 3500-3200 cm⁻¹. The presence of two bands for the -NH₂ group corresponds to its asymmetric and symmetric stretching modes.[5]

  • The strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[2]

  • A strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration.

  • The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[6][7][8]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.[9]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.[6][9]

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6][9]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.[6]

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to extensive fragmentation, providing valuable structural information.[10][11][12]

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 190.19 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190.

Predicted Fragmentation Pathway:

  • [M]⁺• at m/z 190: The molecular ion.

  • Loss of •NH₂ (m/z 174): Cleavage of the sulfonamide N-H bond.

  • Loss of SO₂ (m/z 126): A common fragmentation pathway for sulfonamides.

  • Loss of •SO₂NH₂ (m/z 111): Cleavage of the C-S bond.

  • Further fragmentation of the aromatic ring: This can lead to a complex pattern of lower mass ions.

Aromatic amines can also undergo characteristic fragmentations, such as the loss of HCN.[13]

G m/z 190 [M]⁺• m/z 190 [M]⁺• m/z 174 m/z 174 m/z 190 [M]⁺•->m/z 174 - •NH₂ m/z 126 m/z 126 m/z 190 [M]⁺•->m/z 126 - SO₂ m/z 111 m/z 111 m/z 190 [M]⁺•->m/z 111 - •SO₂NH₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable. For a solid sample like this compound, a direct insertion probe is suitable.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed understanding of its molecular structure. The predicted data, grounded in the established principles of spectroscopy, serves as a valuable reference for the identification and characterization of this important pharmaceutical intermediate. The experimental protocols outlined in this guide offer a practical framework for obtaining high-quality spectral data. For definitive structural confirmation, it is always recommended to compare experimentally obtained spectra with those of a certified reference standard.

References

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The Strategic deployment of 2-Amino-5-fluorobenzenesulfonamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Status of Fluorinated Sulfonamides

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on the pharmacokinetic and pharmacodynamic profiles of drug candidates. When combined with the sulfonamide moiety, a "privileged scaffold" renowned for its diverse biological activities, the resulting fluorinated sulfonamides represent a powerful class of compounds with broad therapeutic potential. This guide focuses on a particularly valuable building block within this class: 2-Amino-5-fluorobenzenesulfonamide. We will explore its intrinsic chemical reactivity, its versatile applications in the synthesis of targeted therapies, and provide detailed protocols for its utilization in the laboratory.

I. Physicochemical Properties and Synthetic Rationale

This compound is a bifunctional aromatic compound featuring a nucleophilic amino group and a sulfonamide moiety. The strategic placement of the fluorine atom at the 5-position significantly influences the electronic properties of the benzene ring, enhancing the acidity of the sulfonamide proton and modulating the basicity of the amino group. This electronic perturbation is a key factor in its utility as a synthetic intermediate.

Key Structural Features:

PropertyValueReference
Molecular FormulaC₆H₇FN₂O₂S
Molecular Weight190.20 g/mol
XLogP30.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

The presence of both a nucleophilic amine and an acidic sulfonamide provides two distinct handles for chemical modification, making it a versatile starting material for the construction of diverse molecular architectures.

II. Core Applications in Medicinal Chemistry

The this compound scaffold is a recurring motif in the design of inhibitors for several important enzyme classes, most notably protein kinases and carbonic anhydrases.

A. Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminophenylsulfonamide core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

Logical Relationship: Kinase Inhibitor Synthesis

G A This compound C Condensation Reaction A->C B Heterocyclic Aldehyde or Ketone B->C D N-Arylation/Alkylation C->D E Kinase Inhibitor Scaffold D->E F Further Functionalization E->F G Final Kinase Inhibitor F->G

Caption: General synthetic pathway for kinase inhibitors.

While specific, publicly disclosed examples of kinase inhibitors directly synthesized from this compound are often found within the patent literature, the structural analogy to known inhibitors is compelling. For instance, the core structure bears resemblance to scaffolds used in the development of inhibitors for kinases such as p56(Lck) and others in the Src-family.[1]

B. Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in a variety of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors. The 2-amino group provides a convenient point for the introduction of various side chains to enhance potency and selectivity for different CA isoforms.

Experimental Workflow: Synthesis of a CA Inhibitor Derivative

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., DMF) B Add a base (e.g., triethylamine) A->B C Cool the reaction mixture to 0°C B->C D Add an acyl chloride or anhydride dropwise C->D E Stir at room temperature for 2-4 hours D->E F Quench the reaction with water E->F G Extract the product with an organic solvent F->G H Purify by column chromatography G->H I Characterize the final product (NMR, MS) H->I

Caption: Workflow for N-acylation of this compound.

The fluorine substituent in the 5-position can contribute to favorable interactions within the active site of the enzyme, potentially enhancing binding affinity and selectivity.

III. Synthetic Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in the synthesis of more complex molecules. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a Quinazoline-4-sulfonamide Derivative

This protocol is adapted from methodologies for the synthesis of related quinazoline structures from 2-aminobenzenesulfonamides.[2]

Materials:

  • This compound

  • Triethyl orthoformate

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of ammonium acetate.

  • Add glacial acetic acid as a solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified quinazoline-4-sulfonamide derivative.

Protocol 2: N-Alkylation of the Sulfonamide Moiety

This protocol describes a general method for the alkylation of the sulfonamide nitrogen.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • A strong base (e.g., sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Future Perspectives and Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorinated aromatic ring, a nucleophilic amino group, and a sulfonamide moiety provides a rich platform for the synthesis of a diverse range of biologically active molecules. The continued exploration of this scaffold in the context of kinase and carbonic anhydrase inhibition, as well as other emerging therapeutic targets, is likely to yield novel drug candidates with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a foundation for researchers to further explore the potential of this privileged scaffold in their own drug discovery programs.

References

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The Strategic Utility of 2-Amino-5-fluorobenzenesulfonamide: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-fluorobenzenesulfonamide, a pivotal building block in modern synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, and multifaceted applications, with a particular focus on its role in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. We will examine the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Emergence of a Versatile Building Block

This compound (CAS No. 1992-90-1) has garnered significant attention in the pharmaceutical and chemical industries due to its unique structural features. The presence of an aniline moiety, a sulfonamide group, and a fluorine atom on a benzene ring provides a trifecta of reactive sites and modulating properties. The electron-withdrawing nature of the fluorine atom and the sulfonamide group influences the reactivity of the aromatic ring and the basicity of the amino group, making it a versatile precursor for a wide array of complex molecules.[1][2] Its structural rigidity and potential for diverse chemical modifications have positioned it as a valuable scaffold in the design of enzyme inhibitors and other biologically active compounds.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₇FN₂O₂S[1]
Molecular Weight 190.20 g/mol [1]
Appearance Off-white to light brown crystalline powder[3]
CAS Number 1992-90-1[1]
IUPAC Name This compound[1]

The strategic placement of the fluorine atom at the 5-position significantly impacts the molecule's electronic properties and metabolic stability, a desirable trait in drug design.[4] The sulfonamide group is a well-established pharmacophore known for its ability to bind to the active sites of various enzymes, particularly carbonic anhydrases and kinases.[5][6] The primary amino group serves as a key handle for a multitude of chemical transformations, including diazotization, acylation, and condensation reactions.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-fluoroaniline. This method, adapted from established procedures for analogous compounds, offers a reliable and scalable route to the target molecule.[7]

Synthesis Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Fluoroaniline C 2-Amino-5-fluorobenzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid B->C D 2-Amino-5-fluorobenzenesulfonyl chloride F This compound D->F Nucleophilic Acyl Substitution E Ammonium Hydroxide E->F G A This compound C Fluorinated Pazopanib Analog A->C Nucleophilic Aromatic Substitution B Substituted Chloropyrimidine B->C

Caption: General scheme for the synthesis of Pazopanib analogs.

This reaction is typically carried out in a suitable solvent such as isopropanol or DMF, often in the presence of a base to scavenge the HCl byproduct. The fluorine atom on the benzenesulfonamide ring can enhance the binding affinity of the inhibitor to the kinase and improve its metabolic stability. [6][8]

Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide group is the quintessential zinc-binding group for carbonic anhydrase (CA) inhibitors. This compound serves as an excellent starting material for the synthesis of novel and selective CA inhibitors. The amino group can be readily modified to introduce various side chains that can interact with the different isoforms of carbonic anhydrase, leading to improved selectivity. [5][9] Example: Synthesis of Selective CA IX and XII Inhibitors

Carbonic anhydrase isoforms IX and XII are overexpressed in many types of cancer and are considered important targets for anticancer drug development. The synthesis of selective inhibitors often involves the derivatization of the amino group of a benzenesulfonamide core.

A common approach is the acylation of the amino group with various carboxylic acids or their derivatives, or its reaction with isocyanates to form urea derivatives. These modifications introduce functionalities that can exploit the structural differences between the active sites of the various CA isoforms. [10]

G cluster_0 Derivatization cluster_1 Biological Activity A This compound C Functionalized Sulfonamide A->C B Acylating or Isocyanate Reagent B->C D Functionalized Sulfonamide F Selective Inhibition D->F E Carbonic Anhydrase Isoforms (e.g., CA IX, CA XII) E->F

Caption: Strategy for developing selective carbonic anhydrase inhibitors.

The fluorine atom in the this compound backbone can contribute to enhanced binding and selectivity through favorable interactions within the enzyme's active site. [10]

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique combination of reactive functional groups and the modulating effect of the fluorine atom make it an ideal starting material for the construction of complex, biologically active molecules. The reliable synthetic route and the potential for diverse chemical modifications ensure its continued importance in the discovery and development of new therapeutics, particularly in the areas of oncology and ophthalmology. Future research will likely focus on exploring novel transformations of its functional groups and its incorporation into a wider range of molecular scaffolds to address unmet medical needs.

References

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The Ascendancy of Fluorinated Benzenesulfonamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: A Synthesis of Structure and Strategy

Benzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically vital drugs.[1] Their therapeutic diversity is vast, encompassing antibacterial, anti-inflammatory, diuretic, and anticancer applications.[1][2] The strategic incorporation of fluorine—an element often referred to as a "magic bullet" in drug development—has unlocked new frontiers for this versatile chemical class.[3] Fluorine's unique steric and electronic properties can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving metabolic stability, membrane permeability, and target binding affinity.[4][5] This guide provides a deep technical dive into the biological activities of fluorinated benzenesulfonamide derivatives, moving beyond a simple recitation of facts to explain the causal science behind their design, evaluation, and mechanism of action. We will explore their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Fluorine Advantage: Strategic Physicochemical Modulation

The introduction of fluorine into the benzenesulfonamide scaffold is a deliberate design choice aimed at optimizing drug-like properties.[5] Understanding the physicochemical consequences of fluorination is paramount to appreciating the enhanced biological activity of these derivatives.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative hydroxylation, thereby increasing the compound's half-life and bioavailability.[5]

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases the lipophilicity of a molecule.[3] This enhancement can improve a compound's ability to cross biological membranes, a critical factor for reaching intracellular targets.

  • pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3] For sulfonamides, this can influence the ionization state of the sulfonamide nitrogen, which is critical for its ability to bind to target enzymes like carbonic anhydrase.[6]

  • Conformational Control and Binding Affinity: Fluorine substitution can alter the conformational preferences of a molecule and introduce new, favorable interactions with a protein target, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[5]

Key Biological Activities and Mechanisms of Action

Fluorinated benzenesulfonamides exhibit a broad spectrum of biological activities, largely driven by their ability to selectively inhibit key enzymes.

Anticancer Activity via Carbonic Anhydrase Inhibition

A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the potent and often selective inhibition of carbonic anhydrase (CA) isoforms.[1]

The Causality: Solid tumors frequently experience hypoxia (low oxygen), which triggers a metabolic shift to anaerobic glycolysis.[7] This leads to an accumulation of acidic products, primarily lactic acid. To survive this hostile, acidic microenvironment, cancer cells upregulate specific CA isoforms, particularly the transmembrane human carbonic anhydrase IX (hCA IX) and XII (hCA XII).[1][8][9] These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, helping to maintain a neutral intracellular pH while acidifying the extracellular space, which in turn promotes tumor invasion and metastasis.[1][7] Therefore, selective inhibition of tumor-associated CAs like CA IX is a validated and highly promising anticancer strategy.[7][8]

The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that anchors the inhibitor to the Zn²⁺ ion in the CA active site.[6] Fluorination of the benzene ring and the addition of various tail substituents are used to achieve high affinity and, critically, selectivity for CA IX/XII over off-target, ubiquitously expressed isoforms like CA I and CA II.[9][10] This selectivity is key to minimizing side effects.[11] Certain di-meta-substituted fluorinated benzenesulfonamides have achieved picomolar binding affinities for CA IX and over 1000-fold selectivity against off-target CAs.[9][12] Inhibition of CA IX leads to a decrease in extracellular acidification and an increase in intracellular pH, ultimately triggering apoptosis and arresting the cell cycle in cancer cells.[8][13]

CAIX_Inhibition cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Extracellular Space Glycolysis Anaerobic Glycolysis H_in H⁺ (Intracellular Acidosis) Glycolysis->H_in produces Apoptosis Apoptosis (Cell Death) H_in->Apoptosis induces CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_in counteracts H_out H⁺ (Extracellular Acidification) CAIX->H_out exports Metastasis Invasion & Metastasis H_out->Metastasis promotes Inhibitor Fluorinated Benzenesulfonamide Inhibitor->CAIX INHIBITS

Caption: CA IX inhibition pathway in hypoxic tumor cells.

Quantitative Data: Anticancer and CA Inhibitory Activity

CompoundCancer Cell LineIC₅₀ (µM)Target EnzymeKᵢ (nM)Selectivity (CA II / CA IX)Reference
12d MDA-MB-468 (Breast)3.99hCA IX--[8]
12i MDA-MB-468 (Breast)1.48hCA IX38.8-[8]
VD11-4-2 --hCA IX0.05 (Kd)>1000[9]
4e MDA-MB-231 (Breast)-hCA IX10.93 (IC₅₀)~141x[7]
4g MDA-MB-231 (Breast)-hCA IX18.27 (IC₅₀)~170x[7]
4h MDA-MB-231 (Breast)-hCA IX25.06 (IC₅₀)~156x[7]
BSI-2 IGR39 (Melanoma)27.8---[14]
BSI-2 MDA-MB-231 (Breast)20.5---[14]
Antimicrobial Activity

The origins of sulfonamides lie in their antibacterial properties, and modern fluorinated derivatives continue to show promise in this area, as well as in antifungal applications.[15]

The Causality: The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid (Vitamin B9).[16] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference allows sulfonamides to be selectively toxic to bacteria.[16] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect where bacterial growth and replication are halted.[16][17] Fluorination and other structural modifications can enhance potency against various Gram-positive and Gram-negative bacteria and fungi.[18][19] Some derivatives incorporating 1,3,5-triazine moieties have also shown potent inhibition of β-class carbonic anhydrases in Mycobacterium tuberculosis, presenting a novel mechanism to combat this pathogen.[20]

Inhibition of Amyloid Aggregation in Neurodegenerative Diseases

A more recent and exciting application for fluorinated benzenesulfonamides is in the field of neurodegenerative diseases, particularly Alzheimer's disease.[21][22]

The Causality: The aggregation of proteins into amyloid fibrils is a pathological hallmark of several diseases, including the aggregation of amyloid-beta (Aβ) in Alzheimer's and insulin in certain types of diabetes.[21][22] Specific fluorinated benzenesulfonamides have been discovered to inhibit this fibrillation process.[6][21] Molecular dynamic simulations suggest these compounds can interact with residues at the protein's dimer interface, stabilizing the native monomeric state and preventing the self-association required for fibril formation.[21] For Aβ, certain derivatives have been shown to slow the aggregation process by more than three-fold and increase the survivability of cells affected by the toxic peptide.[22] This anti-aggregation effect highlights a novel therapeutic avenue for these compounds beyond their traditional enzyme-inhibiting roles.

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

General Drug Discovery and Evaluation Workflow

The development of novel fluorinated benzenesulfonamide derivatives follows a structured, multi-stage evaluation process.

Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization S1 Rational Design & SAR Analysis S2 Chemical Synthesis & Purification S1->S2 P1 Primary Screening (e.g., CA IX Enzyme Assay) S2->P1 P2 Secondary Screening (In Vitro Cytotoxicity - MTT) P1->P2 Active Hits P3 Tertiary Screening (e.g., Anti-Aggregation Assay) P2->P3 Selective Hits O1 ADMET Profiling (In Vitro) P3->O1 Lead Compounds O2 In Vivo Efficacy & Toxicity Studies O1->O2 O2->S1 Iterative Redesign

Caption: General workflow for fluorinated benzenesulfonamide drug discovery.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydration assay to determine the inhibitory potency (Kᵢ) of test compounds.[10]

  • Reagent Preparation:

    • Enzyme Buffer: 10 mM HEPES/Tris, pH 7.5.

    • Indicator Buffer: 100 mM HEPES/Tris, pH 7.5, containing 0.2 mM of a suitable pH indicator (e.g., Phenol Red).

    • CO₂ Substrate: Prepare saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Enzyme Stock: Prepare a concentrated stock of recombinant human CA IX (or other isoform) in Enzyme Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the fluorinated benzenesulfonamide derivative in DMSO. Create serial dilutions in DMSO.

  • Assay Procedure:

    • The assay is performed on a stopped-flow spectrophotometer at 25°C.

    • Mix the enzyme (final concentration ~10 nM) with varying concentrations of the inhibitor in the Indicator Buffer. Allow to incubate for 5 minutes to reach binding equilibrium.

    • Rapidly mix the enzyme-inhibitor solution (from Syringe 1) with the CO₂ substrate solution (from Syringe 2) in a 1:1 ratio.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a DMSO vehicle control (0% inhibition) and a potent, known inhibitor like acetazolamide (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the substrate concentration and enzyme Kₘ.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the antiproliferative effect of compounds on cancer cell lines.

  • Cell Culture:

    • Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated benzenesulfonamide derivatives in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot cell viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The strategic fluorination of the benzenesulfonamide scaffold has proven to be a highly effective strategy for developing potent and selective modulators of critical biological targets. As carbonic anhydrase inhibitors, these compounds offer a validated pathway for developing novel anticancer therapeutics that exploit the unique physiology of hypoxic tumors.[8][9][12] Furthermore, emerging research into their anti-amyloidogenic and broad-spectrum antimicrobial activities suggests that the therapeutic potential of this chemical class is far from exhausted.[18][19][21][22]

Future research should focus on leveraging detailed structural biology insights, such as X-ray crystal structures of inhibitor-enzyme complexes, to guide the rational design of next-generation derivatives with even greater isoform selectivity and improved pharmacokinetic profiles.[10] The exploration of novel fluorination patterns and the incorporation of diverse chemical moieties will continue to yield compounds with enhanced efficacy and novel mechanisms of action, solidifying the role of fluorinated benzenesulfonamides as a cornerstone of modern medicinal chemistry.

References

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An In-depth Technical Guide to the Safe Handling of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with 2-Amino-5-fluorobenzenesulfonamide (CAS No. 1992-90-1). As a fluorinated aromatic sulfonamide, this compound is a valuable building block in medicinal chemistry and materials science.[1] However, its chemical nature necessitates a robust understanding of its properties and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document provides a comprehensive framework for safe handling, storage, emergency response, and disposal, grounded in established safety principles and field-proven insights.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical identity. This compound is a solid, crystalline substance.[2] Its key properties are summarized below.

PropertyValueSource
CAS Number 1992-90-1[3]
Molecular Formula C₆H₇FN₂O₂S[3][4]
Molecular Weight 190.20 g/mol [3][4]
Appearance Solid powder
Melting Point 92-96 °C (for a similar compound)
IUPAC Name This compound[3]
InChIKey YKQPZGMHAXHTJQ-UHFFFAOYSA-N[4]

Note: Some physical properties, such as the precise melting point, may vary slightly between batches and suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, the hazards can be inferred from its chemical structure and data on analogous compounds.[5][6] It should be handled as a substance with the potential to cause irritation and other health effects upon exposure.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.[7] Ingestion is also a potential route of exposure if proper hygiene practices are not followed.[8]

  • Potential Health Effects:

    • Skin Irritation: Similar sulfonamide and aromatic amine compounds are known to cause skin irritation upon contact.[9][10]

    • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[9][10]

    • Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation to the respiratory system.[6][10]

    • Hazards of Combustion: During a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[11]

  • Chronic Exposure: The long-term effects of exposure have not been fully investigated.[6] As a standard precautionary measure for all research chemicals, exposure should be minimized.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.[12][13]

Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood or a powder containment hood is mandatory.[8][11]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8][9]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.[14] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[12][14]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn when handling the compound or its containers. Gloves should be inspected for integrity before use and changed regularly or immediately if contamination is suspected.[12]

    • Lab Coat: A buttoned lab coat or protective overalls are required to prevent skin exposure.[14]

  • Respiratory Protection: For operations outside of a fume hood where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[15] All respirator users must be part of a respiratory protection program that includes training and fit-testing.[16]

PPE_Selection_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing or Transferring Solid Powder task->weighing Solid solution Handling Solutions task->solution Liquid ppe_solid Required PPE: - Chemical Fume Hood - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if needed) weighing->ppe_solid ppe_solution Required PPE: - Chemical Fume Hood - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_solution

Figure 1. Decision workflow for selecting appropriate PPE.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for minimizing risk throughout the chemical's lifecycle in the laboratory.

Experimental Protocol: Safe Handling and Weighing
  • Preparation: Before handling, ensure the work area (preferably inside a chemical fume hood) is clean and uncluttered. Confirm that the eyewash station and safety shower are accessible and operational.

  • Don PPE: Put on all required PPE as determined by the workflow in Figure 1.

  • Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[17]

  • Transfer: Carefully open the container inside the fume hood. Use a spatula to transfer the required amount to a tared weigh boat or vessel. Perform this action gently to minimize dust generation.[8]

  • Closure: Tightly reseal the main container immediately after use.[7]

  • Cleanup: Clean the spatula and any affected surfaces within the fume hood. Dispose of any contaminated items, such as weigh boats and gloves, as hazardous waste.

  • Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[7]

Conditions for Safe Storage

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.[7]

  • Container: Keep the compound in its original, tightly sealed container.[11]

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[7][11]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect excess solid material and any contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.[15]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled container for hazardous liquid waste.[15]

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[18] All waste must be disposed of through a licensed environmental disposal contractor, in accordance with local, state, and federal regulations.[15]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency can significantly reduce the potential for injury and environmental contamination.

Chemical Spill Response

Spill_Response_Flowchart spill Spill Detected alert Alert personnel in the immediate area spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) small_spill->don_ppe evacuate Evacuate the area. Close doors. large_spill->evacuate contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) don_ppe->contain cleanup Carefully sweep or scoop up material into a hazardous waste container contain->cleanup decon Decontaminate the area with a suitable solvent cleanup->decon call_ehs Contact Emergency Services & Institutional EHS evacuate->call_ehs

Figure 2. Flowchart for responding to a chemical spill.
First Aid for Exposures

Immediate action is required in the event of personal exposure.[19] Always show the Safety Data Sheet to attending medical personnel.

First_Aid_Decision_Tree exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. eye->eye_action inhalation_action Move person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_action

Figure 3. Decision tree for first aid response to exposure.

References

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  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). [Link]

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  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (2021). University of Waterloo. [Link]

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A Researcher's In-Depth Technical Guide to Sourcing and Utilizing 2-Amino-5-fluorobenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality and reliable sourcing of starting materials are paramount to the success of any research endeavor. This guide provides a comprehensive technical overview of 2-Amino-5-fluorobenzenesulfonamide (CAS No. 1992-90-1), a valuable fluorinated building block in modern medicinal chemistry. We will delve into the critical aspects of supplier evaluation, quality control, and practical application, with a focus on its utility in the synthesis of kinase inhibitors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is an aromatic sulfonamide that incorporates a fluorine atom, a feature of increasing significance in drug design. The strategic introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the aniline and sulfonamide functional groups makes this compound a versatile synthon for creating libraries of compounds for screening and lead optimization.

The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, while the fluorinated aniline portion is particularly relevant in the design of kinase inhibitors, where it can engage in key interactions within the ATP-binding site of the enzyme.

Commercial Suppliers and Procurement Strategy for Research Applications

The procurement of high-purity this compound is the first critical step in any research workflow. The selection of a supplier should be based on a thorough evaluation of their product specifications, available analytical data, and reliability.

Below is a comparative table of representative commercial suppliers offering this compound for research purposes. It is important to note that offerings and specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NamePurity SpecificationAvailable QuantitiesNotes
CymitQuimica Benzenesulfonamide, 2-amino-5-fluoro-97%100mg, 250mg, 1g, 5gProvides clear pricing for various research-scale quantities.
BLD Pharm This compoundNot explicitly stated on the product page, but analytical data (NMR, HPLC, LC-MS) is mentioned as available.Inquire for details.Researchers should request batch-specific analytical data before purchase.
Pharmaffiliates 2-Amino-5-chlorobenzenesulfonamideNot explicitly stated, but they specialize in pharmaceutical standards and intermediates.Inquire for details.While they list a related chloro-analog, they are a potential source for custom synthesis or other sulfonamide building blocks.

Expert Insight: When selecting a supplier, prioritize those who provide a detailed Certificate of Analysis (CoA) with each batch. A comprehensive CoA should include not just the purity determined by a primary method like HPLC, but also confirmation of the structure by NMR and mass spectrometry, and ideally, information on residual solvents and water content.

Quality Assessment and Analytical Validation

Ensuring the purity and identity of this compound is non-negotiable. Upon receipt of the material, and before its use in any synthetic protocol, a series of analytical tests should be performed to validate the information provided on the supplier's CoA.

Core Analytical Techniques for Quality Control

A multi-pronged analytical approach is essential for a comprehensive quality assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reversed-phase HPLC method can effectively separate the main compound from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Representative Analytical Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments. These are generalized protocols for aromatic sulfonamides and should be optimized for your specific instrumentation and circumstances.

This protocol is based on established methods for the analysis of aromatic sulfonamides.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Causality in Experimental Choices: The use of a C18 column provides good retention for the moderately polar this compound. The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. Formic acid in the mobile phase helps to protonate the analyte and improve peak shape.

This protocol provides a general framework for obtaining ¹H and ¹³C NMR spectra.[3]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals would include aromatic protons and the protons of the amine and sulfonamide groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

Fluorinated anilines are cornerstone building blocks in the synthesis of many kinase inhibitors.[4][5][6][7][8] this compound can be envisioned as a key starting material in the synthesis of novel kinase inhibitors, for instance, through reaction with a suitable pyrimidine core.[9][10]

The following is a representative, hypothetical synthetic protocol illustrating how this compound could be utilized in the synthesis of a kinase inhibitor scaffold. This is based on common synthetic strategies for related compounds.

Synthetic Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold

This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in medicinal chemistry.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and a suitable dichlorinated pyrimidine derivative (1 equivalent) to a polar aprotic solvent such as isopropanol.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure of the product by NMR and mass spectrometry.

Rationale for Experimental Choices: The SNAr reaction is a robust method for forming carbon-nitrogen bonds. The use of a polar aprotic solvent facilitates the reaction, and the addition of a base is necessary to neutralize the HCl generated during the reaction. Column chromatography is a standard technique for purifying organic compounds.

Visualizing the Workflow and Concepts

To better illustrate the key processes discussed in this guide, the following diagrams are provided.

Supplier_Selection_Workflow Start Identify Potential Suppliers Request_Info Request CoA and Purity Specifications Start->Request_Info Evaluate_Data Evaluate Analytical Data (HPLC, NMR, MS) Request_Info->Evaluate_Data Compare_Offerings Compare Purity, Quantity, and Price Evaluate_Data->Compare_Offerings Select_Supplier Select Optimal Supplier Compare_Offerings->Select_Supplier

Caption: A streamlined workflow for selecting a commercial supplier of this compound.

Kinase_Inhibitor_Synthesis_Workflow Start This compound + Dichloropyrimidine Reaction S_NAr Reaction (DIPEA, Isopropanol, Reflux) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrimidine-based Kinase Inhibitor Scaffold Purification->Product

Caption: A representative synthetic workflow for utilizing this compound in the synthesis of a kinase inhibitor scaffold.

Conclusion

This compound is a valuable and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. A successful research outcome hinges on the careful selection of a reliable commercial supplier and rigorous analytical validation of the starting material. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently source and utilize this important compound in their synthetic endeavors.

References

  • Hanna, J. A., et al. (2012). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 40(3), 505-515. [Link]

  • Cai, W., et al. (2018). Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. Bioorganic & Medicinal Chemistry Letters, 28(2), 116-121. [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(2), 143-154. [Link]

  • Patil, S. S., et al. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 74(5), 421-426. [Link]

  • El-Damasy, A. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(2), 143-154. [Link]

  • Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Imai, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(11), 2583. [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]

  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Al-Zain, F. N., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9, 5. [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(5), 1432. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(1), 108-118.
  • Lee, S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3183. [Link]

  • El-Hashash, M. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13, 4381. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5790-69-2 | Product Name : 2-Amino-5-chlorobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE For Synthesis. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the prevailing synthetic methodologies for 2-Amino-5-fluorobenzenesulfonamide and its derivatives. This scaffold is a cornerstone in medicinal chemistry, valued for the unique physicochemical properties imparted by the fluorine atom and the versatile reactivity of the sulfonamide and amino moieties.[1][2] This document details two primary, robust synthetic pathways, complete with step-by-step protocols, mechanistic insights, and quantitative data. The protocols are designed to be self-validating, offering researchers and drug development professionals a practical guide for laboratory-scale synthesis. We will explore a classical approach starting from a protected aniline and an alternative industrial route involving the reduction of a nitroaromatic intermediate.

Introduction: The Strategic Importance of Fluorinated Arylsulfonamides

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The this compound core combines the benefits of fluorination with the well-established pharmacological importance of the sulfonamide group (SO₂NH₂).[3] Sulfonamides are found in a vast array of therapeutic agents, and their synthesis is a critical aspect of pharmaceutical development.[4][5] This guide explains the causal logic behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two principal retrosynthetic directions. The choice of pathway often depends on the availability of starting materials, scalability, and the desired substitution pattern on the final derivative.

  • Pathway A: Electrophilic Sulfonation of a Protected Fluoroaniline. This is a classic and highly adaptable laboratory-scale method. It begins with the readily available 4-fluoroaniline. The amino group is first protected to prevent side reactions and to direct the incoming sulfonyl group to the desired ortho position.

  • Pathway B: Reduction of a Nitroaromatic Intermediate. This route is often favored in industrial settings. It starts with a fluoronitrobenzene precursor, which undergoes sulfonation and amidation, followed by the reduction of the nitro group to the primary amine. This pathway avoids the need for a separate amino group protection step.[6]

The following diagram illustrates these two divergent, yet convergent, synthetic workflows.

G cluster_0 Pathway A: Protected Aniline Route cluster_1 Pathway B: Nitroaromatic Route A_start 4-Fluoroaniline A_p1 Protection (Acetylation) A_start->A_p1 A_p2 Electrophilic Chlorosulfonation A_p1->A_p2 A_p3 Amidation A_p2->A_p3 A_p4 Deprotection (Hydrolysis) A_p3->A_p4 A_end This compound A_p4->A_end B_end This compound B_start 4-Fluoronitrobenzene B_p1 Electrophilic Chlorosulfonation B_start->B_p1 B_p2 Amidation B_p1->B_p2 B_p3 Nitro Group Reduction B_p2->B_p3 B_p3->B_end

Caption: High-level overview of the two primary synthetic pathways.

Detailed Protocols and Methodologies

Pathway A: Synthesis via Protected 4-Fluoroaniline

This pathway leverages the directing effect of the acetamido group to ensure regioselective sulfonation. The protection step is critical as free anilines can react violently with chlorosulfonic acid and lead to undesired polysulfonation or degradation.[7]

G cluster_steps Reaction Scheme: Pathway A mol1 4-Fluoroaniline mol2 4-Fluoroacetanilide mol1->mol2 (CH₃CO)₂O Step 1 mol3 4-Acetamido-3-fluorobenzenesulfonyl chloride mol2->mol3 ClSO₃H Step 2 mol4 4-Acetamido-3-fluorobenzenesulfonamide mol3->mol4 NH₄OH Step 3 mol5 This compound mol4->mol5 HCl (aq) Step 4

Caption: Detailed reaction scheme for the protected aniline route.

Protocol 1: Synthesis of this compound

Parameter Step 1: Acetylation Step 2: Chlorosulfonation Step 3: Amidation Step 4: Hydrolysis
Primary Reagent 4-Fluoroaniline4-Fluoroacetanilide4-Acetamido-3-fluorobenzenesulfonyl chloride4-Acetamido-3-fluorobenzenesulfonamide
Secondary Reagent Acetic AnhydrideChlorosulfonic AcidAmmonium Hydroxide (28%)Hydrochloric Acid (6M)
Solvent Acetic AcidNone (reagent as solvent)AcetoneWater / Ethanol
Temperature 110-120 °C0 °C to 60 °C (controlled)0-10 °C80-90 °C (Reflux)
Time 2 hours3 hours1 hour4 hours
Typical Yield >95%75-85%80-90%>90%

Step-by-Step Methodology:

  • Step 1: Protection - Synthesis of 4-Fluoroacetanilide

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Heat the mixture to reflux (approx. 115 °C) for 2 hours.

    • Cool the reaction mixture and pour it into ice-cold water with vigorous stirring.

    • Collect the precipitated white solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is typically of high purity and can be used without further purification.

  • Step 2: Chlorosulfonation

    • CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a three-necked flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., NaOH solution), add chlorosulfonic acid (5.0 eq) and cool to 0 °C in an ice-salt bath.

    • Add dried 4-fluoroacetanilide (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 60 °C for 2-3 hours until HCl evolution ceases.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • The resulting sulfonyl chloride will precipitate. Filter the solid, wash thoroughly with ice-cold water, and dry.

  • Step 3: Amidation - Synthesis of the Protected Sulfonamide

    • Suspend the crude 4-acetamido-3-fluorobenzenesulfonyl chloride (1.0 eq) in acetone and cool the mixture to 0 °C.

    • Add concentrated ammonium hydroxide (28-30%, 3.0-4.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture for 1 hour at room temperature.

    • Remove the acetone under reduced pressure. The product will precipitate from the aqueous solution.

    • Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 4-acetamido-3-fluorobenzenesulfonamide.

  • Step 4: Deprotection - Formation of the Final Product

    • Suspend the protected sulfonamide (1.0 eq) in a mixture of water and ethanol.

    • Add 6M hydrochloric acid (excess) and heat the mixture to reflux for 4 hours.

    • Cool the solution and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The final product, this compound, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry. Purity can be assessed by melting point and confirmed by NMR and Mass Spectrometry.

Pathway B: Synthesis via Nitro-Intermediate Reduction

This route is efficient for larger-scale synthesis. The key step is the reduction of the nitro group, which can be achieved through various methods, with catalytic hydrogenation being the cleanest.[6]

G cluster_steps Reaction Scheme: Pathway B mol1 4-Fluoronitrobenzene mol2 5-Fluoro-2-nitrobenzenesulfonyl chloride mol1->mol2 ClSO₃H Step 1 mol3 5-Fluoro-2-nitrobenzenesulfonamide mol2->mol3 NH₄OH Step 2 mol4 This compound mol3->mol4 H₂, Pd/C Step 3

Caption: Detailed reaction scheme for the nitroaromatic reduction route.

Protocol 2: Synthesis of this compound

Parameter Step 1: Chlorosulfonation Step 2: Amidation Step 3: Catalytic Hydrogenation
Primary Reagent 4-Fluoronitrobenzene5-Fluoro-2-nitrobenzenesulfonyl chloride5-Fluoro-2-nitrobenzenesulfonamide
Secondary Reagent Chlorosulfonic AcidAmmonium Hydroxide (28%)Hydrogen Gas (H₂)
Catalyst N/AN/A10% Palladium on Carbon (Pd/C)
Solvent None (reagent as solvent)Dichloromethane or AcetoneEthanol or Methanol
Temperature 100-120 °C0-10 °CRoom Temperature
Pressure AtmosphericAtmospheric50 psi (approx. 3.4 atm)
Time 4-5 hours1 hour4-6 hours
Typical Yield 70-80%>90%>95%

Step-by-Step Methodology:

  • Step 1: Chlorosulfonation of 4-Fluoronitrobenzene

    • Following the safety precautions outlined in Protocol 1, Step 2, slowly add 4-fluoronitrobenzene (1.0 eq) to chlorosulfonic acid (4.0 eq) at room temperature.

    • Heat the mixture to 100-120 °C and maintain for 4-5 hours.

    • Cool the reaction and carefully quench by pouring onto crushed ice.

    • Filter the precipitated sulfonyl chloride, wash with copious amounts of ice water, and dry.

  • Step 2: Amidation of the Nitro-Sulfonyl Chloride

    • Dissolve the crude 5-fluoro-2-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool to 0 °C and bubble ammonia gas through the solution or add concentrated ammonium hydroxide (3.0 eq) dropwise.

    • Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the 5-fluoro-2-nitrobenzenesulfonamide, which can be purified by recrystallization if necessary.

  • Step 3: Reduction of the Nitro Group

    • In a Parr hydrogenation apparatus or a similar pressure vessel, dissolve the nitro-sulfonamide (1.0 eq) in ethanol or methanol.

    • Add 10% Pd/C catalyst (typically 1-5 mol% Pd).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to ~50 psi.

    • Shake or stir the reaction at room temperature for 4-6 hours, monitoring the uptake of hydrogen.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, this compound.

Conclusion and Further Applications

The two protocols detailed provide reliable and scalable methods for synthesizing this compound. The choice between them depends on starting material availability and desired scale. The resulting product is a versatile intermediate. The primary amino group can be further functionalized via diazotization or acylation, while the sulfonamide nitrogen can be alkylated or arylated to build a diverse library of compounds for drug discovery programs.[8][9]

References

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

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  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • National Institutes of Health (NIH). Importance of Fluorine in Benzazole Compounds. Available from: [Link]

  • MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Available from: [Link]

  • National Institutes of Health (NIH). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Available from: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available from: [Link]

  • ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]

  • MDPI. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Available from: [Link]

  • ACS Publications. Modular Two-Step Route to Sulfondiimidamides. Available from: [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • ResearchGate. Product manipulations and comparison of isomer outcomes with aniline sulfonation. Available from: [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Bentham Science. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Available from: [Link]

  • ACS Publications. Sulfonation of Aniline. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

Sources

Introduction: The Significance of N-Arylated Sulfonamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Aryl-2-amino-5-fluorobenzenesulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its derivatives are recognized for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anti-cancer properties.[1][4][5] The N-arylation of sulfonamides, particularly scaffolds like 2-amino-5-fluorobenzenesulfonamide, provides a direct pathway to novel molecular architectures with finely tuned pharmacological profiles.[2][6] These N-aryl sulfonamides often serve as key intermediates or final active pharmaceutical ingredients (APIs) in the development of targeted therapies.

Historically, the synthesis of these compounds involved the reaction of amines with sulfonyl chlorides, a method that can be harsh and may utilize potentially genotoxic reagents.[6][7] Modern organic synthesis has largely shifted towards more elegant and versatile transition-metal-catalyzed cross-coupling reactions. The two most prominent strategies for forging the critical C–N bond in N-aryl sulfonamides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (often in the form of the Chan-Evans-Lam protocol).[8][9][10][11] These methods offer superior functional group tolerance, milder reaction conditions, and broader substrate scope, making them indispensable tools for researchers in drug development.[7][12]

This document provides a detailed protocol and technical insights for the N-arylation of this compound, focusing on the widely adopted Buchwald-Hartwig amination. It is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize these valuable compounds.

Pillar 1: Mechanistic Underpinnings of C–N Cross-Coupling

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The choice between a palladium or copper catalyst system is often dictated by the specific substrates and desired reaction conditions.

The Buchwald-Hartwig Amination Cycle (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a robust and highly versatile method for forming C–N bonds.[8][9][11] The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the final reductive elimination steps, and preventing unwanted side reactions like beta-hydride elimination.[11][13]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[11][13][14] This is often the rate-determining step of the cycle.[14]

  • Amine Coordination & Deprotonation: The sulfonamide (R-NH₂) coordinates to the Pd(II) complex. In the presence of a strong base, the sulfonamide is deprotonated to form a more nucleophilic amidate, which binds to the palladium center, displacing the halide.[11][13]

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the N-arylated product is expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][13]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amide L₂Pd(II)(Ar)(NHR) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R-NH₂ + Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Chan-Evans-Lam Coupling (Copper-Catalyzed)

As a powerful alternative, the copper-catalyzed Chan-Evans-Lam (CEL) reaction offers a complementary approach, often utilizing arylboronic acids as the aryl source under aerobic conditions.[10] This method can be advantageous due to the lower cost of copper catalysts and its tolerance for open-flask conditions.[10][15] The mechanism is thought to proceed via a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.[16] A simplified representation involves the formation of a copper(II) amidate, which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the N-arylated product.[15][16]

Pillar 2: Protocol Selection and Optimization

Choosing the right protocol is paramount. While both palladium and copper systems are effective, the Buchwald-Hartwig reaction is often favored for its broad substrate scope with aryl halides and well-defined catalyst systems.

ParameterBuchwald-Hartwig (Pd-Catalyzed)Chan-Evans-Lam (Cu-Catalyzed)
Catalyst Pd(0) or Pd(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂)[15][17]
Arylating Agent Aryl halides (Cl, Br, I), triflates, tosylates[8][13][18]Arylboronic acids, aryl halides[10][15]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP)[13]N- or O-based ligands (e.g., diamines, phenanthrolines)[16][17]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[13]Organic or inorganic bases (e.g., Et₃N, Pyridine, K₂CO₃)[15]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)[13]Various solvents, including protic ones (e.g., DCM, MeOH, H₂O)[15][19]
Atmosphere Strictly inert (Argon or Nitrogen)Often tolerant of air (aerobic oxidation)[15]
Temperature Room temperature to >100 °C[13]Room temperature to elevated temperatures

Pillar 3: A Validated Experimental Protocol

This protocol details a general procedure for the N-arylation of this compound with an aryl bromide using a common palladium catalyst system.

Protocol: Palladium-Catalyzed N-arylation of this compound

Objective: To synthesize an N-aryl-2-amino-5-fluorobenzenesulfonamide via Buchwald-Hartwig cross-coupling.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 - 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (or other suitable phosphine ligand) (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Standard workup reagents (Ethyl acetate, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Septa, needles, and syringes

  • Heating mantle with a temperature controller and oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Place the Schlenk flask containing a stir bar under vacuum and heat with a heat gun to remove adsorbed moisture.

    • Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, and the strong base is hygroscopic. Excluding air and moisture is critical to prevent catalyst deactivation and ensure reproducible results.[9]

  • Reagent Addition:

    • Under a positive pressure of inert gas, quickly add this compound, the aryl bromide, the base (Cs₂CO₃), the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand (Xantphos) to the flask.

    • Causality: Adding the solid reagents together under an inert atmosphere minimizes their exposure to air. The order is generally not critical for the solids.

  • Solvent Degassing and Addition:

    • Purge the anhydrous solvent (e.g., 1,4-Dioxane) with inert gas for 15-20 minutes to remove dissolved oxygen.

    • Using a syringe, transfer the degassed solvent to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Causality: Dissolved oxygen in the solvent is a primary cause of catalyst decomposition.

  • Reaction Execution:

    • Seal the flask and lower it into the preheated oil bath (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

    • Monitoring: Progress can be monitored by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of starting materials.

  • Reaction Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding water and dilute with a suitable organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel.

    • The eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-arylated sulfonamide.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow cluster_workflow N-Arylation Experimental Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask) Reagents 2. Add Solids (Substrate, Ar-Br, Base, Catalyst, Ligand) Setup->Reagents Solvent 3. Add Degassed Anhydrous Solvent Reagents->Solvent Reaction 4. Heat & Stir (80-110 °C, 4-24h) Solvent->Reaction Workup 5. Quench & Extract (H₂O, EtOAc) Reaction->Workup Purify 6. Column Chromatography Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: A streamlined workflow for the N-arylation protocol.

Pillar 4: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base or wet base.3. Low reaction temperature or time.4. Poor quality or wet solvent.1. Use a fresh catalyst/ligand; ensure a rigorously inert atmosphere.2. Use a freshly opened or dried base (e.g., K₃PO₄, Cs₂CO₃).3. Increase temperature (e.g., to 110 °C) and/or extend reaction time.4. Use freshly distilled or purchased anhydrous, degassed solvent.
Formation of Side Products 1. Hydrodehalogenation: (Aryl halide is converted to arene). Caused by moisture or competing β-hydride elimination.2. Homocoupling: (Formation of biaryl). Often occurs at high temperatures or catalyst loading.1. Ensure anhydrous conditions. A different ligand/base combination may be required.2. Lower the reaction temperature or decrease the catalyst loading.
Difficulty in Purification 1. Product co-elutes with starting material or ligand.2. Streaking on the silica gel column.1. Try a different eluent system with varying polarity or use a different stationary phase (e.g., alumina).2. The sulfonamide N-H can be acidic; add a small amount (0.1-1%) of acetic acid to the eluent to suppress tailing.

References

  • American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. URL: [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. URL: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. URL: [Link]

  • The Royal Society of Chemistry. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. URL: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: [Link]

  • BioMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. URL: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. URL: [Link]

  • RSC Publishing. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. URL: [Link]

  • ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. URL: [Link]

  • ACS Publications. (2015). N-Fluorobenzenesulfonimide Based Functionalization of C60. URL: [Link]

  • Advanced Journal of Chemistry B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. URL: [Link]

  • ACS Publications. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. URL: [Link]

  • PubMed. (n.d.). Palladium-catalyzed N-arylation of 2-aminothiazoles. URL: [Link]

  • RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. URL: [Link]

  • Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. URL: [Link]

  • PMC. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. URL: [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. URL: [Link]

  • PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. URL: [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. URL: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. URL: [Link]

  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. URL: [Link]

  • ResearchGate. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. URL: [Link]

  • National Institute of Education, Singapore. (n.d.). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. URL: [Link]

  • ACS Publications. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. URL: [Link]

  • ResearchGate. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. URL: [Link]

  • Taylor & Francis Online. (n.d.). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. URL: [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. URL: [Link]

  • ResearchGate. (n.d.). copper-catalysed N-arylation of arylsulfonamides in the presence of KF/Al2O3. URL: [Link]

  • NIH. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. URL: [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. URL: [Link]

  • PMC. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. URL: [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. URL: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. URL: [Link]

  • PubMed. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines With Aryl Sulfonates. URL: [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of sulfonamides. URL: [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric synthesis of atropisomeric arylpyrazoles via direct arylation of 5-aminopyrazoles with naphthoquinones. URL: [Link]

  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. URL: [Link]

  • ResearchGate. (2023). α‐C−H Arylation of N‐Sulfonyl Amines by Dual Palladium Catalysis. URL: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-5-fluorobenzenesulfonamide for the Synthesis of Potent and Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized for its role in a multitude of clinically successful drugs.[1] Within this class, 2-Amino-5-fluorobenzenesulfonamide has emerged as a particularly valuable building block for the synthesis of targeted enzyme inhibitors. This molecule offers a unique trifecta of chemical features: (1) a pre-installed sulfonamide moiety, a classic zinc-binding group essential for inhibiting metalloenzymes; (2) a strategically positioned C2-amino group that serves as a versatile synthetic handle for facile derivatization; and (3) a C5-fluoro substituent, which can profoundly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[2][3]

This guide provides an in-depth exploration of the strategic use of this compound in drug discovery. We move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of two major and distinct classes of therapeutic agents: Carbonic Anhydrase Inhibitors and Kinase Inhibitors . The protocols are designed to be self-validating, incorporating essential characterization and analysis steps. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful synthetic intermediate.

Section 1: The Strategic Advantage of this compound

The utility of this compound is not accidental; it is a result of the deliberate combination of three key pharmacophoric and synthetic features. Understanding these features is critical to rationally designing potent and selective inhibitors.

The Sulfonamide Moiety: A Premier Zinc-Binding Group

The unsubstituted sulfonamide group (-SO₂NH₂) is the quintessential inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5] Its mechanism of action is well-established: the nitrogen atom of the deprotonated sulfonamide coordinates directly to the catalytic Zn²⁺ ion within the enzyme's active site. This action displaces the zinc-bound water molecule (or hydroxide ion) that is essential for catalysis, effectively shutting down the enzyme's function.[5][6] By starting with a building block where this critical zinc-binding group is already in place, chemists can focus synthetic efforts on building "out" from the scaffold to achieve desired potency and isoform selectivity.

The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a widely used strategy in drug design to optimize a lead compound's properties.[2] The C5-fluoro group in this compound offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a site susceptible to oxidative metabolism by cytochrome P450 enzymes can block this pathway, thereby increasing the compound's half-life.[2]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in an enzyme's active site, increasing binding potency.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the nearby amino group, potentially altering its reactivity and interaction profile under physiological conditions.

The C2-Amino Group: A Versatile Synthetic Handle

The primary amino group (-NH₂) at the C2 position is a nucleophilic powerhouse, providing a convenient and highly reactive site for synthetic elaboration. This allows for the straightforward construction of diverse molecular architectures through well-established chemical transformations, such as:

  • Amide bond formation (acylation)

  • Nucleophilic aromatic substitution (SNAr)

  • Reductive amination

  • Buchwald-Hartwig amination

This versatility is the key to applying the "tail approach," where different chemical moieties are appended to the core scaffold to probe the active site and confer selectivity for one enzyme isoform over others.[5]

cluster_molecule Key Features of this compound mol Structure feat1 C2-Amino Group (Versatile Synthetic Handle) mol->feat1 Nucleophilic Site feat2 C5-Fluoro Group (Metabolic Stability, Binding) mol->feat2 Property Modulation feat3 Sulfonamide Group (Zinc-Binding Pharmacophore) mol->feat3 Enzyme Targeting prep 1. Preparation Dissolve Amine in DCM cool 2. Cooling & Base Add Pyridine at 0°C prep->cool add 3. Acylation Add Acyl Chloride cool->add react 4. Reaction Stir at RT, Monitor by TLC add->react workup 5. Aqueous Workup Wash, Dry, Concentrate react->workup purify 6. Purification Column Chromatography workup->purify char 7. Characterization NMR, MS, Purity Check purify->char start Reactants This compound Heterocyclic Halide Base reaction SNAr Reaction Solvent (n-BuOH) Heat (80-120°C) or Microwave start->reaction Combine & Heat product Final Product N-Heterocyclic Inhibitor reaction->product After Workup & Purification

Sources

Application Notes & Protocols: Strategic Coupling of 2-Amino-5-fluorobenzenesulfonamide for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction conditions for the C-N cross-coupling of 2-Amino-5-fluorobenzenesulfonamide. This key building block is integral to the synthesis of a wide array of pharmaceutical compounds, and mastering its derivatization is critical. We will dissect the mechanistic rationale behind catalyst, ligand, and base selection, with a focus on the influential role of the molecule's unique electronic architecture. Detailed, field-proven protocols for the Buchwald-Hartwig amination and the Ullmann condensation are presented, alongside data-driven optimization strategies to ensure high-yield, reproducible outcomes.

Scientific Rationale: Understanding the Reactivity of this compound

The successful coupling of this compound hinges on a nuanced understanding of its electronic and steric properties. The molecule's reactivity is a composite of three key functional groups: the nucleophilic amino group (-NH₂), the strongly electron-withdrawing sulfonamide group (-SO₂NH₂), and the highly electronegative fluorine atom (-F).

  • Amino Group (-NH₂): This is the primary nucleophilic center for the desired C-N bond formation. Its reactivity is modulated by the other substituents on the aromatic ring.

  • Fluorine Substituent (-F): Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and, more importantly, reduces the electron density on the amino nitrogen, thereby decreasing its intrinsic nucleophilicity.[1] This electronic deficit must be overcome by the catalytic system.

  • Sulfonamide Group (-SO₂NH₂): As a potent electron-withdrawing group, the sulfonamide further deactivates the aromatic ring. However, it also increases the acidity of the N-H protons of the amino group, which can facilitate deprotonation by a suitable base during the catalytic cycle.

This unique electronic profile necessitates carefully optimized reaction conditions. The chosen catalyst must be sufficiently active to overcome the reduced nucleophilicity of the aniline, and the base must be strong enough to generate the active nucleophile without promoting side reactions.

Core Coupling Methodologies: Palladium vs. Copper

Two primary catalytic systems have proven effective for the N-arylation of sulfonamide-containing anilines: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between them often depends on factors like cost, functional group tolerance, and desired reaction scale.

The Buchwald-Hartwig Amination: Precision and Versatility

The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds, prized for its broad substrate scope and high functional group tolerance.[2] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The efficiency of this reaction is critically dependent on the choice of ligand bound to the palladium center. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential as they promote the key steps of oxidative addition and reductive elimination.[3]

The catalytic cycle, a cornerstone of modern cross-coupling chemistry, proceeds via three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The new C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst.[4]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(L_n)-X] Pd0->OxAdd Oxidative Addition (Ar-X) Amido [Ar-Pd(II)(L_n)-NHR'] OxAdd->Amido Amine Binding & Deprotonation (Base, R'NH2) Product Ar-NHR' Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
The Ullmann Condensation: A Cost-Effective Alternative

The Ullmann condensation is a classical copper-catalyzed C-N coupling reaction.[5] Historically, it required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[5][6] However, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions. Ligands such as amino acids (e.g., L-proline) or diamines can chelate to the copper center, increasing its solubility and catalytic activity.[7] While often requiring higher temperatures than palladium-catalyzed systems, the Ullmann reaction is a valuable, cost-effective alternative, particularly for large-scale syntheses.[8][9]

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the two primary coupling strategies. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents for palladium-catalyzed reactions should be anhydrous and degassed to prevent catalyst deactivation.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reactants 1. Combine Reactants (Sulfonamide, Aryl Halide, Base) Catalyst 2. Add Catalyst System (Pd/Ligand or Cu Source) Solvent 3. Add Anhydrous, Degassed Solvent Inert 4. Purge with Inert Gas (Argon or Nitrogen) Heat 5. Heat to Target Temperature Inert->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Quench 7. Quench & Extract Monitor->Quench Purify 8. Purify by Chromatography Product Final Product

Sources

Application Note: A Validated HPLC Method for Purity Determination of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Amino-5-fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and drug development environments. The described isocratic reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection, providing excellent separation of the main component from potential impurities and degradation products. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is an aromatic amine and a sulfonamide derivative.[4][5] Its chemical structure, featuring a primary amine, a sulfonamide group, and a fluorine atom, imparts a significant degree of polarity. The accurate assessment of its purity is critical, as the presence of impurities, such as process-related by-products (e.g., isomers) or degradation products, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7]

This guide details the development and validation of a stability-indicating HPLC method. The choices behind the method's parameters are grounded in the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties and Chromatographic Approach

This compound has a molecular weight of 190.20 g/mol and a calculated LogP (XLogP3) of 0.3, indicating its hydrophilic nature.[4] This polarity makes RP-HPLC the ideal mode of separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more polar analytes, like our target compound, will have less retention and elute earlier than non-polar impurities.[8]

Rationale for Method Parameter Selection
  • Stationary Phase Selection: A C18 (octadecylsilyl) column was selected. C18 phases are versatile and provide sufficient hydrophobic character to retain the analyte while allowing for effective separation from both more and less polar impurities. The use of a modern, end-capped C18 column minimizes peak tailing that can occur from interactions between the basic amine group of the analyte and acidic residual silanols on the silica surface.[9]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[9]

    • Aqueous Phase and pH Control: The mobile phase consists of a mixture of acetonitrile and an acidic buffer. The primary amine group on the analyte is basic. By maintaining the mobile phase pH at an acidic level (e.g., pH ~3.0 with formic acid), the amine group is protonated. This protonation ensures consistent analyte ionization, leading to sharp, symmetrical peaks and reproducible retention times. An unbuffered or neutral pH could lead to peak splitting or tailing due to mixed-mode interactions with the stationary phase.[9]

  • Detection Wavelength: Sulfonamides and aromatic amines typically exhibit strong UV absorbance.[10] Based on the chromophores present in the this compound structure (a substituted benzene ring), a detection wavelength of 270 nm was selected to ensure high sensitivity for both the main peak and potential impurities.

Detailed Experimental Protocol

Apparatus and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Sonicator and membrane filters (0.45 µm).

Reagents and Materials
  • This compound reference standard (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (≥98%).

  • Methanol (HPLC grade).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 75:25 (v/v) Water with 0.1% Formic Acid : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm
Run Time 15 minutes
Solution Preparation
  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 750 mL of HPLC-grade water. Mix well. Combine this solution with 250 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent Preparation: Prepare a mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][11]

G cluster_workflow HPLC Analysis Workflow prep Sample & Standard Preparation sst System Suitability Test (SST) prep->sst analysis Chromatographic Analysis sst->analysis data Data Processing & Purity Calculation analysis->data G Validation Method Validation (ICH Q2(R1)) A comprehensive evaluation of an analytical method's suitability. Specificity Specificity Analyte vs. Impurities Forced Degradation Validation:head->Specificity Linearity Linearity & Range Correlation Coefficient (r²) 50-150% Range Validation:head->Linearity Accuracy Accuracy Recovery Study Spiking at 3 Levels Validation:head->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation:head->Precision Limits Detection Limits LOD (Signal-to-Noise) LOQ (Quantifiable) Validation:head->Limits Robustness Robustness Flow Rate & Temp. Mobile Phase Ratio Validation:head->Robustness

Sources

Recrystallization procedure for purifying 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-5FS01

Topic: Optimized Recrystallization Protocol for the Purification of 2-Amino-5-fluorobenzenesulfonamide

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. The procedure is designed for researchers, chemists, and drug development professionals who require a high-purity solid form of the target compound. The protocol emphasizes a systematic approach, beginning with solvent screening and culminating in a robust bulk purification method. Explanations for the causality behind key experimental steps are provided to empower the user to adapt the methodology as needed. A troubleshooting guide is included to address common crystallization challenges.

Introduction

This compound is an important intermediate in medicinal chemistry and pharmaceutical development. The purity of such intermediates is paramount, as impurities can lead to undesired side-products in subsequent synthetic steps, complicate kinetic studies, and introduce toxicological risks in final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, a highly purified crystalline solid can be obtained.

This guide details a self-validating system for developing a recrystallization procedure, ensuring both high purity and optimal yield.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₇FN₂O₂SPubChem[1]
Molecular Weight 190.20 g/mol PubChem[1]
CAS Number 1992-90-1PubChem[1]
Appearance White to off-white solid(Typical)
Melting Point 148-150°C (for 2-Amino-5-chlorobenzenesulfonamide)LabSolu[2]
pKa (Predicted) (Not available)

Principle of Recrystallization

The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one. In an ideal scenario:

  • The crude compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Insoluble impurities are removed from the hot solution by filtration.

  • The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution.

  • Soluble impurities remain in the cold solvent (the "mother liquor").

  • The purified crystals are isolated by filtration.

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Test tubes for solvent screening

  • Spatulas and glass rods

  • Ice-water bath

  • Desiccator or vacuum oven

  • Solvents (Reagent Grade): Isopropanol, Ethanol, Methanol, Water (distilled or deionized), Acetone, Ethyl Acetate, Heptane[3][4].

  • Activated Carbon (decolorizing charcoal)

Experimental Protocol Part A: Solvent System Selection

Rationale: No single solvent is universally effective for all compounds. A preliminary solvent screening is a critical, data-driven step to identify an optimal solvent or solvent pair that provides a large differential in solubility with temperature, ensuring high recovery of the pure product.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Cold Solubility): Note if the compound dissolves readily in a small amount (e.g., <0.5 mL) of solvent at room temperature. If so, that solvent is unsuitable for single-solvent recrystallization as the recovery would be poor.

  • For solvents in which the compound is poorly soluble cold, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot Solubility): Note the approximate volume of hot solvent required. An ideal solvent dissolves the compound completely at its boiling point in a reasonable volume.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): The best solvent will yield a large quantity of crystalline precipitate upon cooling.

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system can be employed[5]. Use a "good" solvent (in which the compound is very soluble) and a miscible "anti-solvent" (in which the compound is poorly soluble). Dissolve the compound in a minimum of the hot "good" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy (persistent turbidity), then clarify with a drop of the "good" solvent before cooling. Common pairs include ethanol/water, acetone/water, or ethyl acetate/heptane[3]. For sulfonamides, an isopropanol-water or ethanol-water mixture is often effective.

Experimental Protocol Part B: Bulk Recrystallization

This protocol assumes a suitable single solvent (e.g., isopropanol) has been identified.

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the selected solvent (e.g., isopropanol) in small portions and begin heating the mixture to a gentle boil on a hotplate with stirring.

  • Continue adding hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • Rationale: Using the minimum volume creates a saturated solution, which is essential for maximizing the yield of crystals upon cooling. Excess solvent will keep more of the product dissolved at low temperatures, reducing recovery.

Step 2: Decolorization (Optional)

  • If the hot solution is colored due to impurities, remove the flask from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling upon addition.

  • Add a very small amount of activated carbon (e.g., 1-2% of the solute weight) to the solution.

  • Reheat the mixture to boiling for 5-10 minutes with continued stirring.

    • Rationale: Activated carbon has a high surface area and adsorbs large, colored impurity molecules. It must be removed before crystallization.

Step 3: Hot Gravity Filtration

  • Place a stemless or short-stem funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

  • Pre-heat the filtration apparatus by pouring a small amount of the hot, pure solvent through it. Discard this solvent.

  • Rationale: Pre-heating prevents premature crystallization of the product on the cold funnel or filter paper, which would result in yield loss.

  • Carefully and quickly pour the hot solution through the fluted filter paper. If activated carbon was used, this step will remove it. This step also removes any insoluble particulate impurities.

Step 4: Crystallization (Cooling)

  • Cover the flask containing the hot filtrate with a watch glass or inverted beaker.

  • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, often less pure, needles or powders.

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

Step 5: Isolation and Washing

  • Set up a Büchner funnel with filter paper over a vacuum filtration flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

    • Rationale: Washing with a minimal amount of ice-cold solvent removes the residual mother liquor, which contains the soluble impurities, without re-dissolving a significant amount of the product.

Step 6: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Transfer the purified crystals to a watch glass or pre-weighed vial and dry them to a constant weight in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C).

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Sample Dissolve Dissolution (Min. Hot Solvent) Crude->Dissolve Decolor Decolorization (Optional, Activated C) Dissolve->Decolor if colored HotFilt Hot Gravity Filtration Dissolve->HotFilt Decolor->HotFilt Cool Slow Cooling to RT HotFilt->Cool Insol_Imp Insoluble Impurities & Activated C HotFilt->Insol_Imp removed IceBath Ice Bath Cooling Cool->IceBath VacFilt Isolation (Vacuum Filtration) IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Sol_Imp Soluble Impurities (Mother Liquor) VacFilt->Sol_Imp removed Dry Drying Wash->Dry Pure Purified Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)1. Solution is cooling too rapidly.2. Melting point of the solid is lower than the boiling point of the solvent.3. High concentration of impurities.1. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly (insulate the flask).2. Change to a lower-boiling point solvent or use a different solvent mixture.
No Crystals Form 1. Too much solvent was used, solution is not saturated.2. Solution is supersaturated but crystallization has not initiated.1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.
Low Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with too much or warm solvent.1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the filtration apparatus is sufficiently pre-heated before filtering the hot solution.3. Wash crystals with a minimal volume of ice-cold solvent.
Colored Crystals 1. Colored impurities are co-crystallizing with the product.2. The compound itself is naturally colored.1. Perform the optional decolorization step with activated carbon after initial dissolution.2. Verify compound identity; if the pure compound is colored, this is expected.

Purity Assessment

The efficacy of the recrystallization must be validated.

  • Melting Point Analysis: A pure substance will have a sharp melting point range (typically <2°C). Impurities will cause the melting point to be depressed and broaden. Compare the melting point of the crude starting material with the final purified product.

  • Thin Layer Chromatography (TLC): Spot the crude material, the mother liquor, and the re-dissolved final product on a TLC plate. A successful purification will show a single, strong spot for the final product and multiple spots (impurities) in the crude material and mother liquor.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For definitive structural confirmation and purity assessment, acquire NMR spectra of the final product to confirm the absence of impurity signals.

References

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22481825, this compound". PubChem. Available at: [Link]

  • Reddit r/Chempros discussion. "Go-to recrystallization solvent mixtures". Available at: [Link]

  • Zholobak, N. M., et al. "Substances yield after recrystallization from different solvents." ResearchGate. Available at: [Link]

  • Massachusetts Institute of Technology. "7.6. Two-Solvent Recrystallization Guide". DSpace@MIT. Available at: [Link]

Sources

1H NMR and 13C NMR characterization of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Amino-5-fluorobenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing definitive structural confirmation of synthesized molecules. This application note presents a detailed protocol and in-depth spectral analysis for the characterization of this compound, a key building block in medicinal chemistry. By leveraging ¹H and ¹³C NMR, we demonstrate the unambiguous assignment of all proton and carbon signals, paying special attention to the influence of the amine, sulfonamide, and fluorine substituents on the chemical shifts and coupling constants. This guide is intended for researchers and scientists who require robust analytical methods for the structural verification of complex aromatic compounds.

Introduction: The Role of NMR in Characterizing Aromatic Building Blocks

This compound is a substituted aromatic compound that incorporates three key functional groups: a primary amine (-NH₂), a fluorine atom (-F), and a sulfonamide (-SO₂NH₂). This combination makes it a valuable intermediate for synthesizing a range of pharmacologically active agents. The precise arrangement of these substituents on the benzene ring is critical to the molecule's reactivity and its ability to interact with biological targets.

Given the potential for isomeric impurities during synthesis, a robust and unambiguous method of structural confirmation is essential. NMR spectroscopy provides this capability by mapping the chemical environment of each hydrogen and carbon atom within the molecule. This note details the complete workflow, from sample preparation to the comprehensive interpretation of ¹H and ¹³C NMR spectra, providing a self-validating system for the characterization of this compound.

Molecular Structure and Substituent Effects

The electronic properties of the substituents profoundly influence the NMR spectrum. The amine group is a strong electron-donating group (EDG), increasing electron density primarily at the ortho and para positions. Conversely, the sulfonamide group is a moderate electron-withdrawing group (EWG), decreasing electron density. The fluorine atom exhibits a dual role: it is strongly electron-withdrawing through induction but electron-donating through resonance. These competing effects, combined with spin-spin coupling between nuclei, create a unique and interpretable spectral fingerprint.

cluster_0 This compound cluster_1 Atom Numbering for NMR Assignment mol

Caption: Molecular structure with atom numbering.

Experimental Protocols

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a homogenous solution free from particulate matter, which is crucial for achieving high-resolution spectra.[1]

Materials:

  • This compound (10-20 mg)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • 5 mm NMR tube of good quality

  • Pasteur pipette with a small cotton or Kimwipe plug

  • Vortex mixer

Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for many polar organic compounds, including sulfonamides.[2] Its high boiling point makes it stable for variable temperature experiments, and importantly, it is a hydrogen bond acceptor, which slows the chemical exchange of labile N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[3] The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal at ~39.52 ppm serve as convenient internal references.[2]

G start Start: Weigh Analyte dissolve Dissolve 10-20 mg of Analyte in 0.7 mL DMSO-d6 in a vial start->dissolve filter Filter solution through a plugged Pasteur pipette directly into NMR tube dissolve->filter cap Cap and label the NMR tube filter->cap end Ready for NMR Acquisition cap->end

Caption: Workflow for NMR sample preparation.

Step-by-Step Procedure:

  • Weigh 10-20 mg of this compound into a clean, dry vial.[4][5]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.[6]

  • Gently vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for sharp NMR signals.[1]

  • Prepare a filter by pushing a small plug of cotton or Kimwipe into a glass Pasteur pipette.

  • Transfer the solution from the vial through the filter pipette directly into the 5 mm NMR tube. This step removes any dust or particulate matter that could disrupt the magnetic field homogeneity.[4][6]

  • Securely cap the NMR tube and label it appropriately. The sample is now ready for data acquisition.

Protocol for NMR Data Acquisition

These parameters are provided as a general guideline for a 400 MHz spectrometer. They may require optimization based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: ~1 s

  • Referencing: The spectra are calibrated using the residual solvent peak of DMSO-d₅ as the internal reference (δH = 2.50 ppm; δC = 39.52 ppm).[2][7]

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals three distinct signals in the aromatic region and two broad signals corresponding to the labile amine and sulfonamide protons. The splitting patterns in the aromatic region are a result of both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
7.35dd1HJ_HF = 9.2, J_HH = 2.8H6
7.18s (broad)2H-SO₂NH₂
6.95td1HJ_HH = 8.8, J_HF = 2.8H4
6.78dd1HJ_HH = 8.8, J_HF = 4.8H3
5.85s (broad)2H-NH₂

Detailed Interpretation:

  • Labile Protons (-NH₂): The two protons of the primary amine (-NH₂) at the C2 position appear as a broad singlet at 5.85 ppm . The two protons of the sulfonamide (-SO₂NH₂) appear as a broad singlet at 7.18 ppm . Their broadness is due to rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the adjacent ¹⁴N nucleus. The chemical shift of these protons can be highly dependent on concentration and temperature.[3][8]

  • Aromatic Proton H3 (6.78 ppm): This proton is ortho to the strongly electron-donating -NH₂ group, causing an upfield shift. It appears as a doublet of doublets (dd) due to coupling with H4 (³J_H3-H4 = 8.8 Hz, ortho coupling) and the fluorine at C5 (⁴J_H3-F ≈ 4.8 Hz, meta coupling).[9]

  • Aromatic Proton H4 (6.95 ppm): This signal is shifted upfield, influenced by the para -NH₂ group. It appears as a triplet of doublets (td) or a doublet of doublet of doublets. The primary splitting is from its ortho neighbor H3 (³J_H4-H3 = 8.8 Hz). It also exhibits coupling to the fluorine at C5 (³J_H4-F ≈ 8.8 Hz, meta coupling, coincidentally similar to the H-H coupling) and a smaller coupling to H6 (⁴J_H4-H6 ≈ 2.8 Hz, para coupling), which refines the multiplet shape.

  • Aromatic Proton H6 (7.35 ppm): This proton is ortho to the electron-withdrawing -SO₂NH₂ group, resulting in a downfield shift relative to the other aromatic protons. It appears as a doublet of doublets (dd) due to coupling to the fluorine at C5 (³J_H6-F = 9.2 Hz, ortho coupling) and to H4 (⁴J_H6-H4 = 2.8 Hz, para coupling). The larger coupling constant is characteristic of ortho H-F interactions.[10]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum displays six distinct signals for the six aromatic carbons. The carbon directly attached to fluorine (C5) shows a large one-bond coupling (¹J_CF), appearing as a doublet. Other carbons show smaller couplings to fluorine over two, three, or four bonds.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constant (¹J_CF, Hz)Assignment
156.5d235.0C5
150.1d1.8C2
125.5d23.5C1
118.5d8.0C6
115.9d22.5C4
114.8d7.5C3

Detailed Interpretation:

  • C5 (156.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. It appears as a doublet with a very large one-bond C-F coupling constant (¹J_CF = 235.0 Hz), which is characteristic and confirmatory for a C-F bond.

  • C2 (150.1 ppm): This carbon is attached to the electron-donating amine group, which typically has a strong shielding effect. However, in this specific electronic environment, it appears significantly downfield. This assignment is confirmed by its very small four-bond coupling to fluorine (⁴J_C2-F = 1.8 Hz).

  • C1 (125.5 ppm): The carbon bearing the sulfonamide group is deshielded. It appears as a doublet due to a two-bond coupling to fluorine (²J_C1-F = 23.5 Hz).

  • C4 (115.9 ppm): This carbon is ortho to the fluorine atom and para to the amine. It appears as a doublet due to a two-bond coupling to fluorine (²J_C4-F = 22.5 Hz).

  • C6 (118.5 ppm): This carbon is ortho to the C1-sulfonamide carbon and meta to the amine. It appears as a doublet from a three-bond coupling to fluorine (³J_C6-F = 8.0 Hz).

  • C3 (114.8 ppm): This carbon is ortho to the amine group and meta to the fluorine. It is the most upfield-shifted carbon due to the strong shielding effect of the adjacent amine. It appears as a doublet due to a three-bond coupling to fluorine (³J_C3-F = 7.5 Hz).

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The observed chemical shifts, signal multiplicities, and coupling constants (both H-H and H-F/C-F) are fully consistent with the proposed structure. The detailed protocols provided herein establish a reliable and reproducible method for the characterization of this and structurally related compounds, ensuring high confidence in the identity and purity of materials used in research and drug development.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Sauleau, A., et al. (1983). H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Journal of the American Chemical Society.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Sadtler Research Laboratories. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences.
  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22481825, this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ACS Publications. (2011). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta.
  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • JEOL USA Inc. (n.d.).
  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • San Fabian, J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance.

Sources

Application Notes and Protocols: 2-Amino-5-fluorobenzenesulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Sulfonamides in Modern Agriculture

The strategic incorporation of fluorine atoms into agrochemical scaffolds has become a cornerstone of modern crop protection chemistry. Fluorine's unique electronic properties can significantly enhance the biological activity, metabolic stability, and overall efficacy of pesticides. 2-Amino-5-fluorobenzenesulfonamide is a key building block in this arena, serving as a versatile precursor for the synthesis of a range of potent herbicides. Its primary application lies in the synthesis of sulfonylurea herbicides, a critical class of compounds that offer high potency at low application rates.[1]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of sulfonylurea herbicides. The protocols and discussions are grounded in established chemical principles and aim to provide both practical guidance and a deeper understanding of the underlying chemistry.

Mechanism of Action: The Molecular Basis of Sulfonylurea Herbicidal Activity

Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development.[2][3] By blocking ALS, sulfonylurea herbicides effectively halt protein synthesis, leading to the cessation of cell division and, ultimately, plant death. This highly specific mode of action contributes to their low toxicity in mammals, who obtain these essential amino acids through their diet.

The following diagram illustrates the central role of ALS in branched-chain amino acid biosynthesis and its inhibition by sulfonylurea herbicides.

Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine, Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.

Application in Herbicide Synthesis: The Sulfonylurea Bridge Formation

The synthesis of sulfonylurea herbicides from this compound hinges on the formation of a "sulfonylurea bridge" (-SO₂NHCONH-). This is typically achieved through a two-step process:

  • Formation of a Sulfonyl Isocyanate or a Precursor: The sulfonamide group of this compound is activated to form a reactive intermediate.

  • Coupling with a Heterocyclic Amine: The activated intermediate is then reacted with a suitable heterocyclic amine, such as a substituted pyrimidine or triazine, to form the final sulfonylurea herbicide.

A prominent example of a sulfonylurea herbicide is Primisulfuron-methyl . While its commercial synthesis starts from a related sulfamoyl chloride, the fundamental coupling reaction with an aminopyrimidine derivative provides a representative model for the application of this compound.

The following workflow outlines the general synthetic strategy for a sulfonylurea herbicide using this compound as a starting material.

cluster_0 Synthesis Workflow Start This compound Activation Activation of Sulfonamide Start->Activation Intermediate Reactive Intermediate (e.g., Sulfonyl Isocyanate) Activation->Intermediate Coupling Coupling Reaction Intermediate->Coupling Heterocycle Heterocyclic Amine (e.g., Aminopyrimidine) Heterocycle->Coupling Product Sulfonylurea Herbicide Coupling->Product

Caption: General Synthetic Workflow for Sulfonylurea Herbicides.

Experimental Protocol: Synthesis of a Representative Sulfonylurea Herbicide

This protocol details the synthesis of a model sulfonylurea herbicide, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-amino-5-fluorobenzenesulfonamide, from this compound. This procedure is based on established methods for sulfonylurea synthesis.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
This compound64092-33-9Major Suppliers>98%
Phenyl chloroformate1885-14-9Major Suppliers>98%
Pyridine110-86-1Major SuppliersAnhydrous
Dichloromethane (DCM)75-09-2Major SuppliersAnhydrous
2-Amino-4,6-dimethoxypyrimidine36315-01-2Major Suppliers>98%
Triethylamine (TEA)121-44-8Major Suppliers>98%
Hydrochloric acid (HCl)7647-01-0Major Suppliers1 M aq.
Sodium bicarbonate (NaHCO₃)144-55-8Major SuppliersSaturated aq.
Magnesium sulfate (MgSO₄)7487-88-9Major SuppliersAnhydrous
Ethyl acetate141-78-6Major SuppliersReagent Grade
Hexane110-54-3Major SuppliersReagent Grade

Step-by-Step Methodology:

Part 1: Synthesis of the Phenyl Carbamate Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (10.0 g, 52.6 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (4.6 mL, 57.9 mmol) to the solution. While maintaining the temperature at 0 °C, add phenyl chloroformate (7.2 mL, 57.9 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude phenyl carbamate intermediate. This intermediate is typically used in the next step without further purification.

Part 2: Coupling with 2-Amino-4,6-dimethoxypyrimidine

  • Reaction Setup: In a separate 250 mL round-bottom flask, dissolve the crude phenyl carbamate intermediate from the previous step in anhydrous dichloromethane (100 mL).

  • Addition of Reagents: Add 2-Amino-4,6-dimethoxypyrimidine (8.2 g, 52.6 mmol) and triethylamine (8.8 mL, 63.1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 8 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and wash with 1 M HCl (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the pure sulfonylurea herbicide as a white solid.

Characterization Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 65-75% (over two steps)
¹H NMR (CDCl₃)δ (ppm): 10.5-11.5 (br s, 1H, SO₂NH), 7.5-8.0 (m, 3H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 5.8 (s, 1H, pyrimidine-H), 4.0 (s, 6H, 2 x OCH₃), 3.5-4.0 (br s, 1H, CONH)
¹³C NMR (CDCl₃)δ (ppm): 171.5, 160.0, 158.0, 155.0, 140.0, 130.0, 125.0, 120.0, 115.0, 85.0, 55.0
HRMS (ESI) Calculated for C₁₃H₁₄FN₅O₆S [M+H]⁺, found.

Trustworthiness and Self-Validation

The successful synthesis of the target sulfonylurea can be validated at each stage. The formation of the phenyl carbamate intermediate can be confirmed by the disappearance of the starting sulfonamide spot and the appearance of a new, less polar spot on the TLC plate. The final product's identity and purity should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure it matches the expected structure and is free of significant impurities. The melting point of the purified solid can also serve as a useful indicator of purity.

Conclusion: A Versatile Intermediate for Modern Herbicides

This compound stands out as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its application in the construction of sulfonylurea herbicides, a class of compounds with a highly specific and effective mode of action, underscores its importance in developing sustainable and efficient crop protection solutions. The protocols and insights provided in these application notes are intended to empower researchers to leverage the full potential of this key fluorinated building block in their synthetic endeavors.

References

  • Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. Available at: [Link]

  • PubChem. (n.d.). Primisulfuron-methyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonylurea. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of primisulfuron-methy and other fluoric hebicide.
  • Bui, T. T., Ngo, D. Q., & Tran, V. L. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 62(2), 34-37. Available at: [Link]

  • Wang, W., et al. (2019). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 24(21), 3939. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Branched Chain Amino Acid Biosynthesis Inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important chemical intermediate. We will explore the critical parameters of the synthesis, troubleshoot common issues, and provide detailed protocols based on established chemical principles to help you optimize your experimental outcomes.

Part A: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. The format is designed to help you quickly diagnose and resolve issues in your workflow.

Q1: My overall yield for the two-step synthesis of this compound from 4-fluoroaniline is consistently low. Where should I begin my investigation?

A low overall yield is a common but solvable problem. The synthesis is typically a two-step process: (1) chlorosulfonation of 4-fluoroaniline to form 2-amino-5-fluorobenzenesulfonyl chloride, and (2) amination of the sulfonyl chloride intermediate to yield the final product. A low yield can originate from either or both steps.

Your investigation should be systematic. First, analyze each step independently to pinpoint the source of the yield loss.

  • Step 1: Chlorosulfonation: Did you successfully isolate the intermediate sulfonyl chloride? If not, or if the yield was low at this stage, the issue lies in the initial electrophilic aromatic substitution.

  • Step 2: Amination: If the sulfonyl chloride was formed in good yield, but the final product yield is poor, the problem is in the second step. This is a very common failure point due to the high reactivity of the sulfonyl chloride group.

The following diagram outlines a logical troubleshooting workflow.

G start Low Overall Yield step1_check Analyze Step 1: Chlorosulfonation Yield start->step1_check step2_check Analyze Step 2: Amination Yield step1_check->step2_check Acceptable step1_low Low Intermediate Yield step1_check->step1_low Low step2_low Low Final Product Yield step2_check->step2_low Low success Yield Optimized step2_check->success Acceptable cause1a Moisture in Reagents/ Glassware step1_low->cause1a Potential Cause cause1b Improper Temperature Control step1_low->cause1b Potential Cause cause1c Sub-optimal Stoichiometry step1_low->cause1c Potential Cause cause2a Hydrolysis of Sulfonyl Chloride Intermediate step2_low->cause2a Potential Cause cause2b Inappropriate Base or Solvent System step2_low->cause2b Potential Cause cause2c Incomplete Reaction step2_low->cause2c Potential Cause

Caption: Troubleshooting workflow for low yield synthesis.

Q2: I suspect issues in the chlorosulfonation of 4-fluoroaniline. What are the common pitfalls and how can they be avoided?

The chlorosulfonation of an aniline derivative is a robust but sensitive electrophilic aromatic substitution. The primary pitfalls are related to reagent stability and reaction control.

  • Causality - Reagent Purity and Handling: Chlorosulfonic acid is a highly reactive and hazardous reagent that reacts violently with water.[1] Any moisture present in your starting material (4-fluoroaniline), solvent, or glassware will hydrolyze the chlorosulfonic acid, reducing its effective concentration and preventing the reaction from proceeding to completion. The hydrolysis product, sulfuric acid, is a much weaker sulfonating agent under these conditions.[2]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents if the reaction requires them. It is best to use a fresh, unopened bottle of chlorosulfonic acid.

  • Causality - Temperature Control: This reaction is highly exothermic. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to the formation of undesired side products and degradation of the starting material. The amino group of aniline is a strong ortho, para-director; since the para position is blocked by fluorine, the substitution should occur at the ortho position. However, at elevated temperatures, the selectivity can decrease.

    • Solution: The reaction should be performed in an ice bath (0-5 °C) with slow, portion-wise addition of the 4-fluoroaniline to an excess of chlorosulfonic acid.[3] This maintains a low temperature and ensures the reaction is well-controlled.

  • Causality - Workup Procedure: The product of this step, 2-amino-5-fluorobenzenesulfonyl chloride, is itself highly susceptible to hydrolysis.[4] During the workup (quenching the reaction), pouring the reaction mixture onto ice/water must be done carefully and quickly to precipitate the sulfonyl chloride before it has time to hydrolyze to the corresponding sulfonic acid.

    • Solution: Quench the reaction by pouring it slowly onto a large amount of crushed ice. The product should precipitate as a solid. Filter the solid immediately and wash it with cold water to remove residual acid. Do not allow the product to sit in the aqueous mixture for an extended period. The isolated intermediate should be dried thoroughly under vacuum and used immediately in the next step.

Q3: My amination of 2-amino-5-fluorobenzenesulfonyl chloride is inefficient. How can I improve the yield of this step?

This is the most critical step for yield loss. The sulfonyl chloride is a potent electrophile, and its primary competing side reaction is hydrolysis.[5]

  • Causality - Hydrolysis of the Sulfonyl Chloride: This is the single most common reason for low yields in sulfonamide synthesis.[4][5] The sulfonyl chloride intermediate will readily react with any water present to form 2-amino-5-fluorobenzenesulfonic acid. This sulfonic acid is unreactive towards ammonia and represents a dead-end for your synthesis. Using aqueous ammonia exacerbates this problem, as water is the solvent.

    • Solution: Strict anhydrous conditions are paramount. While some industrial processes may use aqueous ammonia under specific conditions, for laboratory-scale synthesis, using a solution of ammonia in an anhydrous organic solvent (like dioxane, THF, or isopropanol) is highly recommended. Alternatively, bubbling anhydrous ammonia gas through a solution of the sulfonyl chloride in an inert solvent is also an excellent method.

  • Causality - Choice of Base and Solvent: The amination reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the ammonia, rendering it non-nucleophilic. This HCl must be neutralized.

    • Solution: Use at least two equivalents of ammonia: one to act as the nucleophile and one to act as the base to neutralize the HCl. If using a different amine, adding a non-nucleophilic organic base like triethylamine or pyridine is a common strategy to scavenge the acid without consuming the nucleophile.[4] The solvent should be inert and capable of dissolving the sulfonyl chloride; THF, dichloromethane, and dioxane are good choices.[4]

The following table summarizes the impact of different amination conditions:

ConditionReagentsRationale & Expected Outcome
Poor Aqueous Ammonia (28%)High concentration of water leads to significant hydrolysis of the sulfonyl chloride intermediate, resulting in very low yields of the desired sulfonamide.[4]
Better Anhydrous NH₃ in DioxaneUsing an anhydrous solution of ammonia minimizes the competing hydrolysis reaction. Dioxane is a good solvent for the sulfonyl chloride. Expect a significant improvement in yield.
Optimal Anhydrous NH₃ (gas) bubbled through a solution of sulfonyl chloride in THFThis method provides a high concentration of the nucleophile (ammonia) under strictly anhydrous conditions, maximizing the rate of the desired reaction over hydrolysis. This typically provides the highest yields.

Part B: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and its underlying principles.

Q1: What is the standard synthetic pathway for this compound?

The most common and direct route begins with 4-fluoroaniline. The synthesis involves two sequential reactions: electrophilic aromatic substitution followed by nucleophilic substitution.

G cluster_reagents start 4-Fluoroaniline intermediate 2-Amino-5-fluorobenzenesulfonyl chloride start->intermediate  Step 1: Chlorosulfonation  Reagent: ClSO₃H  (Electrophilic Aromatic Substitution) product This compound intermediate->product  Step 2: Amination  Reagent: NH₃  (Nucleophilic Acyl Substitution) r1 Chlorosulfonic Acid (ClSO₃H) r2 Ammonia (NH₃)

Sources

Navigating the Synthesis of 2-Amino-5-fluorobenzenesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-5-fluorobenzenesulfonamide. As a key intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. We aim to equip you with the knowledge to not only identify and mitigate the formation of impurities but also to understand the underlying chemical principles governing these processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues encountered during the synthesis of this compound, providing both the underlying causes and actionable solutions.

FAQ 1: What are the most common impurities I should expect in my synthesis of this compound?

The impurities in your final product largely depend on the synthetic route employed. Based on common synthetic strategies for analogous compounds, you can anticipate the following types of side products:

  • Isomeric Impurities: These arise from the starting materials or from non-selective reactions. For instance, if your synthesis starts with the sulfonation of 4-fluoroaniline, you may see the formation of other aminofluorobenzenesulfonamide isomers. The directing effects of the amino and fluoro groups can lead to substitution at various positions on the aromatic ring.

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. Depending on your synthetic pathway, this could include residual 4-fluoroaniline, 4-fluoronitrobenzene, or a corresponding benzenesulfonyl chloride derivative.

  • Byproducts of Reduction: If your synthesis involves the reduction of a nitro group, such as in 2-nitro-5-fluorobenzenesulfonamide, incomplete reduction can lead to the presence of nitroso or azoxy compounds. The choice of reducing agent and reaction conditions is critical in minimizing these byproducts.[1]

  • Products of Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis. If moisture is present during the reaction or workup, the corresponding sulfonic acid can be formed.

  • Di-sulfonated Products: Under harsh sulfonation conditions, there is a possibility of introducing a second sulfonyl group onto the aromatic ring.

Troubleshooting Guide

Possible Cause:

The most probable cause is the non-regioselective nature of the electrophilic substitution (e.g., sulfonation or nitration) on the fluoroaniline or a related starting material. The activating amino group and the deactivating but ortho-, para-directing fluoro group can lead to a mixture of isomers.

Troubleshooting & Optimization:

  • Control Reaction Temperature: Electrophilic aromatic substitution reactions are often temperature-sensitive. Running the reaction at a lower temperature can increase the selectivity for the desired isomer.

  • Choice of Sulfonating/Nitrating Agent: The steric bulk and reactivity of the electrophile can influence regioselectivity. Experiment with different reagents (e.g., chlorosulfonic acid vs. oleum for sulfonation) to optimize for the desired isomer.

  • Protecting Groups: Temporarily protecting the amino group (e.g., as an acetamide) can alter its directing effect and may lead to improved regioselectivity in subsequent substitution reactions.

  • Purification Strategy: If isomeric impurities are unavoidable, a robust purification method is essential.

    • Recrystallization: Carefully select a solvent system that allows for the selective crystallization of the desired product, leaving the isomeric impurities in the mother liquor.

    • Column Chromatography: For difficult separations, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective.

Possible Cause:

This is typically due to an incomplete reaction, which can be caused by several factors including insufficient reaction time, inadequate temperature, or stoichiometric imbalances.

Troubleshooting & Optimization:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Continue the reaction until the starting material is consumed. If the reaction is sluggish, a moderate increase in temperature may be necessary.

  • Stoichiometry: Ensure that the molar ratios of your reactants are correct. For reactions that go to completion, a slight excess of one reagent may be used to drive the reaction forward.

  • Purification: Unreacted starting materials can often be removed through careful purification. For example, an acidic or basic wash during the workup can remove unreacted amines or acidic starting materials, respectively. Recrystallization is also an effective method for removing small amounts of starting material impurities.

Possible Cause:

The reduction of nitroarenes to anilines proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reducing agent is not sufficiently reactive or is used in insufficient quantity, these intermediates can persist or react with each other to form azoxy or azo compounds.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C and H₂) is often a clean and efficient method for nitro group reduction with fewer side products.[2] Other reducing systems like Sn/HCl or Fe/HCl can also be effective.

  • Reaction Conditions: Ensure that the reaction conditions (temperature, pressure for hydrogenation, and reaction time) are optimized for complete reduction.

  • Monitoring: Track the disappearance of the starting nitro compound and the appearance of the desired amine by TLC or HPLC to ensure the reaction has gone to completion.

Visualizing Reaction Pathways

Understanding the potential reaction pathways, including those leading to side products, is crucial for effective troubleshooting.

Potential Side Products in the Sulfonation of 4-Fluoroaniline

G Start 4-Fluoroaniline Reagent + H₂SO₄/SO₃ Product This compound (Desired Product) Reagent->Product Major Product SideProduct1 4-Amino-2-fluorobenzenesulfonamide (Isomeric Impurity) Reagent->SideProduct1 Minor Product SideProduct2 2-Amino-3-fluorobenzenesulfonamide (Isomeric Impurity) Reagent->SideProduct2 Minor Product

Caption: Potential isomeric side products from the sulfonation of 4-fluoroaniline.

Troubleshooting Workflow for Impurity Identification

G Start Synthesized this compound Analysis Purity Analysis (HPLC, GC-MS, TLC) Start->Analysis Pure Purity > 99% Analysis->Pure Acceptable Impure Purity < 99% Analysis->Impure Unacceptable Identify Identify Impurities (MS, NMR) Impure->Identify Troubleshoot Consult Troubleshooting Guide (Isomers, Starting Materials, etc.) Identify->Troubleshoot Optimize Optimize Reaction/ Purification Conditions Troubleshoot->Optimize Reanalyze Re-analyze Purified Product Optimize->Reanalyze Reanalyze->Pure Reanalyze->Impure Further Optimization Needed

Caption: A systematic workflow for identifying and addressing impurities.

Experimental Protocols

The following are generalized protocols for the analysis of impurities. It is crucial to adapt these methods to your specific laboratory instrumentation and the nature of the observed impurities.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of non-volatile impurities.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed amount of your this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain byproducts. Derivatization may be necessary for non-volatile compounds.

Parameter Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. If analyzing for non-volatile impurities, a derivatization step (e.g., silylation) may be required.[3][4]

References

  • Naredla, R. R., & Klumpp, D. A. (2013). Synthesis of sulfonamides and sulfonyl ureas.
  • Shah, S. A. A., et al. (2018). Sulfonamides: A review on their synthetic methods, classification, and biological activities. Journal of the Serbian Chemical Society, 83(1), 1-27.
  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Syntheses of Sulfonated Deriv
  • common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem.
  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook.
  • Unlocking Synthesis: The Power of 4-Amino-2-fluoro-5-nitroanisole in Chemical Design.
  • 1820604-47-4|2-Chloro-4-fluoro-5-(methylsulfonyl)aniline - BLDpharm.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem.
  • CN1164564C - Process for preparing high purity 2-amino-5-chloro-2 - Google P
  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis - Benchchem.
  • A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone - Benchchem.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH.
  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing.
  • Leveraging the Alliance™ iS Bio HPLC System as a Modern HPLC for Peptide Drug Substances Analysis in QC Environments.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC - PubMed Central.
  • Determination of amino acids content in two samples of the plant mixtures by GC-MS.
  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - MDPI.

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing coupling reactions involving 2-Amino-5-fluorobenzenesulfonamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your research and development.

Introduction: The Challenges of a Multifunctional Reagent

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. However, its trifunctional nature—possessing a nucleophilic aniline, a weakly acidic sulfonamide, and an electron-deficient aromatic ring—presents a unique set of challenges in common coupling reactions. The electron-withdrawing effects of the sulfonyl and fluoro groups decrease the nucleophilicity of the aniline, making reactions sluggish.[1] Furthermore, the presence of two N-H bonds (aniline and sulfonamide) can lead to issues with chemoselectivity. This guide will provide strategies to overcome these hurdles and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound failing or giving low yields?

A: The primary challenge is the reduced nucleophilicity of the aniline group due to the electron-withdrawing sulfonyl (-SO₂NH₂) and fluoro (-F) substituents.[1] Standard palladium-phosphine catalyst systems may not be sufficiently active. To improve your reaction, consider the following:

  • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, BrettPhos, and RuPhos are specifically designed to accelerate the rate-limiting reductive elimination step with electron-deficient anilines.

  • Base Selection: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures and longer reaction times.[2]

  • Catalyst Pre-activation: Use a well-defined, air-stable palladium precatalyst to ensure the efficient generation of the active Pd(0) species.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can deactivate the palladium catalyst. Utilize a glovebox or standard Schlenk line techniques with freeze-pump-thaw degassing of your solvent.

Q2: I am trying to perform an acylation on the aniline nitrogen, but I am getting a mixture of products, including reaction at the sulfonamide nitrogen. How can I improve the chemoselectivity?

A: This is a classic chemoselectivity problem. While the aniline nitrogen is generally more nucleophilic than the sulfonamide nitrogen, under certain conditions, acylation of the sulfonamide can occur. Here’s how to favor N-acylation of the aniline:

  • Milder Reaction Conditions: Use less reactive acylating agents and avoid harsh bases. For example, using an acid chloride at low temperatures with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) will favor reaction at the more nucleophilic aniline.

  • Coupling Reagents: For amide bond formation with a carboxylic acid, use standard peptide coupling reagents like HATU or HBTU with a hindered amine base. These conditions are generally selective for the aniline.

  • Protecting Groups: If selectivity remains an issue, consider protecting the sulfonamide nitrogen. A nosyl (Ns) group can be installed and is stable to many reaction conditions but can be removed selectively.[3] However, for a single acylation step, optimizing conditions is often more efficient than a protection-deprotection sequence.

Q3: In my Suzuki-Miyaura coupling with a bromo- or chloro-substituted reaction partner, I am observing significant hydrodehalogenation of my starting material. What is the cause and how can I prevent it?

A: Hydrodehalogenation, where the halogen is replaced by a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[4] It can arise from several pathways, including the reaction of the organopalladium intermediate with a hydride source. To minimize this:

  • Choice of Base: The base can be a source of hydride or promote pathways leading to hydrodehalogenation. Ensure your base is pure and anhydrous. Sometimes, switching to a different base, such as from an alkoxide to a carbonate or phosphate, can mitigate this side reaction.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation. Screening different ligands is a good strategy.

  • Amine Stoichiometry: Using a slight excess of the aniline coupling partner can sometimes suppress hydrodehalogenation by favoring the desired productive catalytic cycle.[4]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, organized by the type of coupling reaction.

Buchwald-Hartwig Amination
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Reduced nucleophilicity of this compound. 2. Inactive catalyst. 3. Inappropriate base or solvent.1. Ligand Screening: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos). 2. Catalyst: Employ an air-stable precatalyst (e.g., a G3 or G4 precatalyst). 3. Base: Use a strong base like NaOtBu or LiHMDS. 4. Solvent: Toluene, dioxane, or THF are common choices. Ensure they are anhydrous and degassed. 5. Temperature: Increase the reaction temperature (typically 80-110 °C).
Hydrodehalogenation of Aryl Halide 1. Presence of a hydride source (e.g., from the base or solvent). 2. Slow reductive elimination compared to competing pathways.1. Base: Ensure the base is anhydrous. Consider switching from an alkoxide to a carbonate or phosphate. 2. Amine Stoichiometry: Use a slight excess of the aniline (1.1-1.2 equivalents). 3. Ligand: Screen different ligands, as some can suppress this side reaction more effectively.
Detosylation or Desulfonylation Cleavage of a tosyl or other sulfonyl protecting group on the coupling partner under basic conditions at high temperatures.1. Reaction Time & Temperature: Monitor the reaction closely and minimize reaction time after the starting material is consumed. Lower the temperature if possible. 2. Base: Use a weaker base if the desired reaction proceeds, albeit more slowly.
Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Protodeborylation of the boronic acid. 2. Catalyst deactivation. 3. Poor solubility of reagents.1. Base: Use a milder base like K₃PO₄ or K₂CO₃, especially with sensitive boronic acids.[5] 2. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary. 3. Temperature: While higher temperatures can increase the reaction rate, they can also accelerate protodeborylation. An optimal temperature must be found empirically. 4. Inert Atmosphere: As with other palladium-catalyzed reactions, exclude oxygen.
Homocoupling of Boronic Acid Presence of oxygen or other oxidants that can lead to the oxidative coupling of two boronic acid molecules.1. Degassing: Thoroughly degas all solvents and reagents. 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Acylation and Amidation
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Amide 1. Poor activation of the carboxylic acid. 2. Low nucleophilicity of the aniline. 3. Side reactions of the activated carboxylic acid.1. Coupling Reagent: For challenging couplings, use a more potent activating agent like HATU or COMU.[3] 2. Base: Use a non-nucleophilic organic base like DIPEA or 2,4,6-collidine. 3. Solvent: Aprotic polar solvents like DMF or NMP are generally effective. 4. Temperature: While many couplings proceed at room temperature, gentle heating (40-60 °C) may be necessary.
Lack of Chemoselectivity (Acylation at Sulfonamide) The reaction conditions are harsh enough to promote acylation of the less nucleophilic sulfonamide nitrogen.1. Acylating Agent: Use a less reactive acylating agent if possible (e.g., an anhydride instead of an acid chloride). 2. Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Base: Use a stoichiometric amount of a hindered, non-nucleophilic base.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Selective N-Acylation of the Aniline Group

This protocol describes the selective acylation of the aniline nitrogen of this compound with a carboxylic acid using a standard coupling reagent.

  • Materials:

    • Carboxylic acid (1.0 equivalent)

    • This compound (1.1 equivalents)

    • HATU (1.1 equivalents)

    • Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Decision-Making Workflow for Troubleshooting a Buchwald-Hartwig Reaction

Buchwald_Hartwig_Troubleshooting start Reaction Start: Buchwald-Hartwig Amination check_conversion Low or No Conversion? start->check_conversion ligand Optimize Ligand: Use bulky, electron-rich biaryl phosphines (XPhos, RuPhos) check_conversion->ligand Yes check_side_products Significant Side Products? check_conversion->check_side_products No base Optimize Base: Use strong, non-nucleophilic base (NaOtBu, LiHMDS) ligand->base catalyst Catalyst Check: Use air-stable precatalyst Ensure inert atmosphere base->catalyst catalyst->start Re-run Reaction hydrodehalogenation Hydrodehalogenation? - Check base purity - Use excess amine - Screen ligands check_side_products->hydrodehalogenation Yes other_side_products Other Side Products? - Lower temperature - Shorter reaction time - Check starting material purity check_side_products->other_side_products Yes success Successful Reaction: Proceed to Workup & Purification check_side_products->success No hydrodehalogenation->success other_side_products->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Chemoselectivity in Acylation of this compound

Acylation_Chemoselectivity reagent This compound Aniline (-NH2) Sulfonamide (-SO2NH2) aniline_product Desired Product: N-Acylated Aniline reagent:aniline->aniline_product More Nucleophilic sulfonamide_product Side Product: N-Acylated Sulfonamide reagent:sulfonamide->sulfonamide_product Less Nucleophilic conditions Reaction Conditions mild Mild Conditions (Low Temp, Non-nucleophilic Base) conditions->mild harsh Harsh Conditions (High Temp, Strong Base) conditions->harsh mild->aniline_product Favors harsh->sulfonamide_product Can Lead To

Caption: Factors influencing chemoselectivity in acylation.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
  • BenchChem Technical Support Team. (2025, December). troubleshooting common side reactions in 2-tosylaniline coupling. BenchChem.
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
  • Bouasla, R., Bechlem, K., Belhani, B., Berredjem, M., & Aouf, N.-E. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(2), 913-918.
  • Bouasla, R., Bechlem, K., Belhani, B., Berredjem, M., & Aouf, N.-E. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation.
  • Mphahlele, M. J., Maluleka, M. M., & Choong, Y. S. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(32), e202300361.
  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison... (n.d.).
  • Johnson, T. C., & Elbert, L. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Browne, D. L., & others. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
  • Chen, C.-Y., & others. (2006).
  • Yamamoto, T., & others. (2021).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Kocienski, P. J. (2002). Protecting group. Wikipedia.
  • Chen, G., & others. (2015). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Browne, D. L., & others. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.
  • Selectivity in the acylation of amino‐sulphonamides. (n.d.).
  • Biscoe, M. R., & others. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 10(16), 3505–3508.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Khan, I., & others. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(41), 151125.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.
  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology.
  • Sunesson, Y., & others. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Wang, Z., & others. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7068–7073.
  • Liu, P., & Houk, K. N. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry, 88(2), 893–900.
  • Li, X., & others. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003–1009.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).
  • Prakash, G. K. S., & others. (2004). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Journal of Fluorine Chemistry, 125(4), 543–548.
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.).
  • Synthesis of 2-amino-5-fluoropyridine. (n.d.).

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How to resolve solubility issues with 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-fluorobenzenesulfonamide

Introduction

This compound is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents. Its unique structure, featuring an aromatic amine, a sulfonamide group, and a fluorine substituent, provides a versatile scaffold for drug design. However, its amphoteric nature and crystalline structure often lead to significant solubility challenges in common laboratory solvents. This guide provides a comprehensive, experience-driven approach to understanding and overcoming these issues, ensuring reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A: The low aqueous solubility is primarily due to the molecule's large, nonpolar aromatic ring structure, which is hydrophobic.[1] While the amino (-NH2) and sulfonamide (-SO2NH2) groups can participate in hydrogen bonding, the energetic cost of disrupting the highly stable hydrogen-bonding network of water to accommodate the hydrophobic benzene ring is unfavorable.[1][2]

Q2: I'm observing precipitation when adding my aqueous stock solution to a buffer. What is happening?

A: This is likely due to a pH shift that causes the compound to convert to its less soluble, neutral form. This compound has both an acidic group (sulfonamide) and a basic group (amine). Its solubility is highly dependent on pH. When you change the pH of the solution by adding it to a buffer, you may cross the isoelectric point (pI), where the net charge of the molecule is zero, leading to minimal aqueous solubility and precipitation.

Q3: Can I just use DMSO to dissolve everything?

A: While Dimethyl Sulfoxide (DMSO) is an excellent and powerful polar aprotic solvent for this compound, it's not always suitable for downstream applications. High concentrations of DMSO can be toxic to cells in biological assays and can interfere with certain chemical reactions or analytical techniques. Therefore, it is crucial to minimize the final concentration of DMSO in your working solution, typically to <0.5%.

Q4: Does the purity of the compound affect its solubility?

A: Absolutely. Impurities can significantly impact the observed solubility. Insoluble impurities can act as nucleation sites, promoting precipitation of the desired compound even when it is below its theoretical saturation point. Always ensure you are using a high-purity grade of the material and consider re-purification if you face persistent, unexpected solubility issues.

Systematic Troubleshooting Guide for Solubility Issues

This guide presents a logical workflow for addressing solubility challenges. Start with the simplest and most common solutions before proceeding to more complex methods.

Troubleshooting Workflow Diagram

Here is a visual representation of the decision-making process for solubilizing this compound.

G start Start: Compound Not Dissolving purity Step 1: Verify Purity (>97% recommended) start->purity solvent Step 2: Select Appropriate Solvent System purity->solvent Purity OK end_fail Consult Further: Consider alternative strategies (e.g., formulation, salt forms) purity->end_fail Impure aqueous Aqueous System? solvent->aqueous Yes organic Organic Solvent System solvent->organic No ph_adjust Step 3: pH Adjustment (for aqueous systems) aqueous->ph_adjust cosolvent Step 4: Use of Co-solvents organic->cosolvent If initial solvent fails or for stock solutions end_success Success: Compound Solubilized organic->end_success Solubilized ph_adjust->cosolvent If pH adjustment is insufficient ph_adjust->end_success Solubilized cosolvent->end_success Solubilized cosolvent->end_fail Still insoluble

Caption: Troubleshooting workflow for this compound solubility.

Detailed Protocols and Explanations

Step 1: Solvent Selection and Data

The choice of solvent is the most critical first step. Due to its aromatic nature, this compound is generally more soluble in polar organic solvents than in water.

Expert Insight: The Hildebrand solubility parameter can be a useful theoretical guide. Solvents with solubility parameters similar to that of the solute tend to be more effective.[3] For sulfonamides, polar aprotic solvents like Dimethylacetamide (DMAc) and DMSO are often excellent choices.[3]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTypeDielectric Constant (ε)Solubility ProfileRecommended Use
WaterPolar Protic80.1Very Poorly SolubleNot recommended for primary stock
EthanolPolar Protic24.5Sparingly SolubleCo-solvent
MethanolPolar Protic32.7Sparingly SolubleCo-solvent
DMSOPolar Aprotic47.0Highly SolublePrimary stock solution
DMFPolar Aprotic38.3Highly SolublePrimary stock solution
AcetonitrilePolar Aprotic37.5Moderately SolubleReaction medium

Note: Solubility profiles are qualitative and based on typical observations. For quantitative analysis, experimental determination is required.

Step 2: pH Adjustment for Aqueous Solutions

The amphoteric nature of this compound is key to its solubilization in aqueous media. The molecule has two ionizable groups: the basic aromatic amine (-NH2) and the acidic sulfonamide (-SO2NH2).

  • The Aromatic Amine: This group is basic. At acidic pH (pH < ~2-3), it becomes protonated to form a cationic ammonium salt (-NH3+), which is significantly more water-soluble.

  • The Sulfonamide Group: This group is weakly acidic. At alkaline pH (pH > ~9-10), it can be deprotonated to form an anionic salt (-SO2NH-), which is also more water-soluble.

This relationship means the compound is least soluble at its isoelectric point (neutral pH) and its solubility increases dramatically at very low or very high pH.[4][5]

  • Weigh the desired amount of this compound and place it in a suitable vessel.

  • Add a minimal amount of deionized water to form a slurry.

  • While stirring vigorously, add 1 M HCl dropwise.

  • Monitor the solution for clarity. The solid should dissolve as the pH drops and the amine group is protonated.

  • Once dissolved, the pH can be carefully adjusted upwards with a base, but be aware that precipitation may occur as you approach the pI.

  • Finally, add buffer or water to reach the desired final volume and concentration.

  • Weigh the desired amount of this compound and place it in a suitable vessel.

  • Add a minimal amount of deionized water to form a slurry.

  • While stirring vigorously, add 1 M NaOH dropwise.

  • The solid should dissolve as the pH rises and the sulfonamide group is deprotonated.

  • Once dissolved, the pH can be adjusted downwards if necessary, with the same risk of precipitation.

  • Add buffer or water to reach the desired final volume.

Step 3: Co-Solvent Systems

For applications where extreme pH is not viable, a co-solvent system is the preferred method. Co-solvents work by reducing the overall polarity of the aqueous phase, making it more favorable for the hydrophobic part of the solute molecule.[6]

Expert Insight: A common and effective strategy is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer or media. This approach minimizes the final organic solvent concentration.

  • Accurately weigh the this compound powder.

  • Add the required volume of pure, anhydrous DMSO to achieve the desired molarity (e.g., 10-50 mM is typical).

  • Mix thoroughly using a vortex mixer. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but ensure the compound is stable at that temperature.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Diagram: pH-Dependent Ionization and Solubility

Caption: Ionization states and relative solubility of the compound at different pH values.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link][3]

  • Vedantu. (n.d.). Aromatic amines are insoluble in water because. Retrieved from [Link][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link][6]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link][4]

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link][9]

  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link][10]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link][5]

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Stability and storage guidelines for 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-fluorobenzenesulfonamide (CAS No. 1992-90-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

The stability of solid this compound is best maintained by adhering to specific storage protocols. The compound is stable at room temperature when stored under normal conditions.[1] For long-term integrity, we recommend storing the powder in a tightly closed container, protected from light, in a dry, cool, and well-ventilated area.[2][3][4] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize the risk of oxidative degradation over time.[3]

Q2: How should I prepare and store solutions of this compound?

While the solid form is quite stable, solutions require more careful handling. The choice of solvent is critical and should be validated for your specific application.

  • Preparation: Always use high-purity, anhydrous solvents. Prepare solutions fresh whenever possible. If using a balance in the open, minimize the time the container is open to prevent moisture absorption.

  • Storage: For short-term storage, we recommend aliquotting the solution into smaller, single-use volumes in tightly sealed vials. Store these vials protected from light (e.g., in an amber vial or by wrapping in foil) at 2-8°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The long-term stability of amino compounds in solution can be compromised over time.[5]

Q3: What are the primary signs of degradation for this compound?

Visual inspection is the first line of defense. Key indicators of potential degradation include:

  • Change in Color: A noticeable shift from its typical white or off-white appearance to yellow or brown can indicate oxidation or other chemical changes.

  • Altered Physical State: Clumping or hardening of the powder suggests moisture absorption.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent where it was previously soluble.

  • Inconsistent Analytical Results: If you observe unexpected peaks in chromatography (HPLC, LC-MS) or shifts in spectral data (NMR), it is a strong indicator of impurity or degradation.

Q4: What chemical incompatibilities should I be aware of?

To prevent rapid degradation or hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1] The amino group is susceptible to oxidation, and the compound can react unpredictably with potent acids.

Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common issues related to the stability of this compound.

Scenario 1: My experimental results are inconsistent or have high variability.

Inconsistent results are often traced back to the integrity of the starting material. Follow this diagnostic path:

A Inconsistent Results Observed B Check Storage Conditions of Solid (Temp, Light, Atmosphere, Seal) A->B C Were conditions optimal? B->C D Check Age of Compound (Is it within recommended use-by date?) C->D Yes L Improper Storage Likely Cause. Discard and use a fresh vial. C->L No E Is it expired? D->E F Review Solution Prep & Storage (Freshly made? Stored correctly?) E->F No J Source New, Validated Lot of Compound E->J Yes G Were protocols followed? F->G H Run Quality Control Check (e.g., HPLC-MS, NMR) on current stock G->H Yes G->L No I Purity Confirmed? H->I I->J No K Review and Optimize Experimental Protocol I->K Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: The solid compound has changed color.

A color change is a strong visual cue for degradation. Do not proceed with your experiment without further investigation.

  • Causality: The amino group on the benzene ring is an electron-donating group, making the aromatic system susceptible to oxidation. This process can be accelerated by exposure to air (oxygen) and light, often resulting in the formation of colored quinone-like structures.

  • Action:

    • Segregate the suspect vial to prevent accidental use.

    • Perform a purity analysis (e.g., HPLC with a photodiode array detector) to identify impurities.

    • If impurities are confirmed, the lot should be discarded according to your institution's waste disposal guidelines.[2][6]

    • Review your handling and storage procedures to prevent recurrence. Ensure containers are properly sealed and consider backfilling with an inert gas.

Data & Protocols

Summary of Storage and Handling Parameters
ParameterSolid CompoundIn SolutionRationale & Best Practices
Temperature Room Temperature2-8°C (Short-term)Reduces the rate of potential hydrolytic or oxidative degradation pathways. Avoid freezing unless validated.[3][7]
Atmosphere Inert Gas (e.g., N₂, Ar)Headspace minimizedThe amino group is susceptible to oxidation. An inert atmosphere displaces oxygen, preserving chemical integrity.[3]
Light Store in Dark/Amber VialStore in Dark/Amber VialPhotodegradation is a common pathway for aromatic amines. Protection from UV and ambient light is critical.[3]
Moisture Store in a Dry/Dessicated EnvironmentUse Anhydrous SolventsThe compound is a solid powder; moisture can lead to clumping and hydrolysis.[2][6]
Container Tightly SealedTightly SealedPrevents exposure to atmospheric moisture and oxygen.[2][6][7]
Protocol: Preparation and Storage of a Stock Solution

This protocol is designed to maximize the stability of your stock solution.

cluster_prep Preparation Phase cluster_storage Storage Phase A 1. Equilibrate Compound Allow vial to reach room temp before opening. B 2. Weigh Solid Perform quickly in a low-humidity environment. Use inert gas if possible. A->B C 3. Add Solvent Use anhydrous, high-purity grade solvent. Mix until fully dissolved. B->C D 4. Aliquot Solution Dispense into single-use volumes in amber glass vials. C->D E 5. Seal & Label Use PTFE-lined caps. Label with name, concentration, date. D->E F 6. Store Properly Place in 2-8°C storage, protected from light. E->F

Caption: Workflow for preparing and storing stable stock solutions.

Step-by-Step Methodology:

  • Pre-Handling: Before opening, allow the container of solid this compound to equilibrate to ambient laboratory temperature. This prevents condensation of atmospheric moisture on the cold powder.

  • Weighing: Tare a suitable vial on an analytical balance. Quickly weigh the desired amount of the compound. If available, perform this step in a glove box under an inert atmosphere.

  • Dissolution: Add the appropriate volume of your chosen anhydrous solvent to the vial. Cap the vial and mix thoroughly (e.g., by vortexing or sonicating) until all solid material is completely dissolved. Visually inspect against a bright light to ensure no particulates remain.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots. This is the most critical step for preserving long-term integrity, as it avoids contaminating the entire stock and minimizes exposure from repeated openings.

  • Sealing and Labeling: Securely cap the aliquot vials. Ensure the caps have a chemically resistant liner (e.g., PTFE). Label each vial clearly with the compound name, concentration, solvent, and preparation date.

  • Final Storage: Place the labeled aliquots in a designated storage box to protect them from light and store them at the recommended temperature (typically 2-8°C).

By implementing these guidelines, you can significantly enhance the reliability and reproducibility of your experimental outcomes.

References

  • ChemicalBook. (n.d.). 2-Amino-5-fluorobenzotrifluoride(393-39-5).
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • BLD Pharm. (n.d.). 1992-90-1|this compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Amino-5-chlorobenzenesulphonamide.
  • Combi-Blocks. (2023). 2-Amino-5-fluorobenzonitrile - SAFETY DATA SHEET.
  • Giezen, T. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzamide | 40545-33-3.
  • Schleheck, D., et al. (2011).
  • Nörtemann, B., et al. (1993).
  • Copley, S. D. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. NIH Public Access.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide.
  • Wang, C., et al. (2022).

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Preventing hydrolysis of sulfonyl chlorides in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Sulfonyl Chloride Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in sulfonamide synthesis: the hydrolysis of sulfonyl chlorides. As highly reactive electrophiles, sulfonyl chlorides are prone to attack by water, leading to the formation of unreactive sulfonic acids and compromising reaction yields. This resource is designed to provide you with the foundational knowledge and actionable protocols to mitigate this competing reaction and ensure the success of your sulfonamidation workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of sulfonyl chlorides in sulfonamide synthesis.

Q1: My sulfonamide reaction yield is consistently low. Could sulfonyl chloride hydrolysis be the culprit?

A1: Absolutely. Low yield is one of the most common consequences of premature sulfonyl chloride hydrolysis.[1][2][3] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding sulfonic acid.[1][3] This sulfonic acid is unreactive towards the amine under typical sulfonamide synthesis conditions, effectively removing your starting material from the desired reaction pathway and thus lowering the yield of your target sulfonamide.[1][3]

Q2: How can I visually identify if my sulfonyl chloride has undergone significant decomposition?

A2: Visual inspection can offer initial clues. The development of a dark color, often brown or black, in your sulfonyl chloride reagent can be a sign of decomposition.[4] Additionally, the evolution of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are indicators of degradation.[4] However, for a definitive assessment, analytical techniques such as NMR or LC-MS are necessary to identify impurities like the corresponding sulfonic acid.[4][5]

Q3: Is it acceptable to use an older bottle of sulfonyl chloride?

A3: It is strongly discouraged. Over time, sulfonyl chlorides can readily hydrolyze due to exposure to atmospheric moisture, which reduces the concentration of the active reagent.[1] For optimal results and reproducible yields, it is always best to use a fresh bottle of sulfonyl chloride or a reagent that has been stored under strictly anhydrous conditions.[3]

Q4: Can I use an aqueous base like sodium hydroxide (NaOH) for my sulfonamide synthesis?

A4: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of sulfonyl chloride hydrolysis, which will compete with the desired reaction with the amine.[1] For most laboratory-scale syntheses, a non-nucleophilic organic base such as triethylamine or pyridine in an anhydrous organic solvent is the preferred choice to neutralize the HCl byproduct without promoting hydrolysis.[1]

Q5: Are there more hydrolysis-stable alternatives to sulfonyl chlorides?

A5: Yes. If hydrolysis is a persistent issue, consider using sulfonyl fluorides. Sulfonyl fluorides are generally more stable than their chloride counterparts and can provide better yields, especially when working with amines that have other functional groups.[2][6] Another strategy involves using shelf-stable sulfonate esters, such as 2,4,6-trichlorophenyl (TCP) sulfonates, which can act as sulfonyl chloride surrogates.[7]

Visualizing the Competing Reactions

The success of a sulfonamide synthesis hinges on favoring the reaction with the amine nucleophile over the competing hydrolysis pathway. The following diagram illustrates this fundamental competition.

G cluster_0 Reaction Pathways RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Desired Product (R-SO₂NHR') RSO2Cl->Sulfonamide Aminolysis (Desired) SulfonicAcid Hydrolysis Byproduct (R-SO₃H) RSO2Cl->SulfonicAcid Hydrolysis (Competing) Amine Amine (R'-NH₂) Amine->Sulfonamide Water Water (H₂O) Water->SulfonicAcid G start Start: Low Sulfonamide Yield check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_reagents Check Reagent Quality (Fresh Sulfonyl Chloride, Dry Base/Solvent) reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok->check_reagents Yes implement_dry Action: Implement Strict Anhydrous Techniques (Oven-dry glassware, use anhydrous solvents) conditions_ok->implement_dry No use_fresh Action: Use Fresh Reagents, Purify if Needed reagents_ok->use_fresh No optimize_reaction Optimize Reaction: - Adjust Stoichiometry - Change Base/Solvent - Alter Temperature reagents_ok->optimize_reaction Yes implement_dry->check_conditions use_fresh->check_reagents consider_alternative Still Low Yield? Consider Alternative Reagents optimize_reaction->consider_alternative use_fluoride Use Sulfonyl Fluoride or Sulfonate Ester Surrogate consider_alternative->use_fluoride Yes end Success: Improved Yield consider_alternative->end No (Re-evaluate entire process) use_fluoride->end

Caption: A step-by-step decision diagram for troubleshooting low yields.

Analytical Characterization

Confirming the purity of your sulfonyl chloride starting material and identifying byproducts requires robust analytical methods.

Technique Primary Application Key Experimental Considerations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.Use aprotic deuterated solvents like CDCl₃ or acetone-d₆ to prevent hydrolysis in the NMR tube. [5]The sulfonic acid byproduct will have a distinct set of peaks.
FT-IR Spectroscopy Functional group identification.Look for strong, characteristic absorption bands for S=O (approx. 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and S-Cl (approx. 650 cm⁻¹) stretching vibrations. [5]
Mass Spectrometry (MS) Molecular weight determination and impurity identification.Provides the molecular weight of the sulfonyl chloride and can help identify the mass of the sulfonic acid byproduct, confirming hydrolysis. [5]
Titrimetry Quantitative determination of sulfonyl chloride content.A classical method involving reaction with a nucleophile (e.g., a thiol) followed by back-titration to determine the purity of the starting material. [5]

By understanding the mechanism of sulfonyl chloride hydrolysis and implementing these preventative and troubleshooting strategies, you can significantly improve the efficiency, reliability, and yield of your sulfonamide syntheses.

References

  • Bolshan, Y., & Batey, R. A. (2005). Synthesis of Sulfonamides.
  • Perrollier, C., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 188–196. [Link]

  • Lee, C. F., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3354–3357. [Link]

  • Nayak, S. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130725.
  • Lanza, F., et al. (2023).
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477–2484.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap.
  • Woollins, J. D., et al. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 44(4), 753–755.
  • Verma, B. C., et al. (1995). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 34A, 820–822.
  • Liu, M., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(1), 148–161.
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  • Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351–2357.
  • Slanina, J., & Vermeer, P. (1982). Determination of sulfonyl chlorides by reaction with 3-chloroaniline. Analytical Chemistry, 54(2), 349–350.
  • Douglas, K. T., et al. (1987). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 52(16), 3674–3679.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 86(8), 819–826.
  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4), 732–738.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1326.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved January 14, 2026, from [Link]

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Troubleshooting guide for Friedel-Crafts acylation with amino compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of aromatic compounds bearing amino groups. Instead of a generic protocol, we will explore the underlying chemical principles through a targeted question-and-answer format to diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Friedel-Crafts acylation of aniline (or another primary/secondary aromatic amine) failing completely? I see no product formation.

This is the most common and fundamental issue when attempting to directly acylate an aromatic amine. The reaction fails because the amino group (-NH₂, -NHR) itself interferes with the catalyst.

Root Cause Analysis:

The Friedel-Crafts acylation requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[1][2][3] However, the nitrogen atom of the amino group is a Lewis base due to its lone pair of electrons.

Instead of activating the acylating agent, the AlCl₃ catalyst engages in a rapid and irreversible acid-base reaction with the amine.[4][5][6][7] This forms a stable adduct or salt.[8] The consequences of this interaction are twofold:

  • Catalyst Sequestration: The Lewis acid is consumed and is no longer available to activate the acylating agent.[6][9]

  • Ring Deactivation: Upon forming the adduct, the nitrogen atom acquires a formal positive charge (e.g., -NH₂-AlCl₃). This complex acts as a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.[7][8][10]

Essentially, the substrate poisons its own catalyst and deactivates itself.

Diagram 1: The Problematic Aniline-Catalyst Interaction

sub Aniline (Lewis Base) -NH₂ group with lone pair complex Deactivated Complex [Ph-NH₂⁺-AlCl₃⁻] sub->complex Lewis Acid-Base Reaction (Rapid & Irreversible) cat AlCl₃ (Lewis Acid) Electron Deficient cat->complex reagent Acyl Chloride (R-COCl) no_product No Reaction reagent->no_product No Acylium Ion Formation complex->no_product Ring is Strongly Deactivated

Caption: Lewis acid catalyst is sequestered by the amine, deactivating the ring.

Question 2: How can I successfully perform a C-acylation on an aromatic amine?

The solution is to temporarily mask the reactivity of the amino group using a protecting group . The most common strategy is to convert the amine into an amide, typically an acetamide, through N-acylation.[6][11] This protected intermediate can then successfully undergo Friedel-Crafts acylation.

The Underlying Principle (Why Protection Works):

When the amine (-NH₂) is converted to an amide (e.g., -NHCOCH₃), the lone pair on the nitrogen atom becomes involved in resonance with the adjacent carbonyl group.[12] This delocalization significantly reduces the basicity and nucleophilicity of the nitrogen atom.[11][12]

The resulting N-acyl group is:

  • Not basic enough to react destructively with the AlCl₃ catalyst.[12]

  • Still an ortho, para-directing group , guiding the acylation to the desired positions on the ring.

  • Less activating than a free amino group, which beneficially prevents potential side reactions like polyacylation.[13]

The overall process becomes a three-step sequence: Protection → Friedel-Crafts Acylation → Deprotection .

Diagram 2: The Successful Protection Workflow

sub Aromatic Amine (e.g., Aniline) step1 Step 1: Protect (N-Acylation) Reagent: Acetic Anhydride sub->step1 inter N-Acyl Intermediate (e.g., Acetanilide) step1->inter step2 Step 2: Acylate (Friedel-Crafts) Reagents: RCOCl, AlCl₃ inter->step2 inter2 Acylated Amide step2->inter2 step3 Step 3: Deprotect (Hydrolysis) Reagents: H₃O⁺ or OH⁻, Heat inter2->step3 product Final Product (Acylated Amine) step3->product

Caption: The three-step sequence for successful acylation of aromatic amines.

Question 3: Can you provide a reliable, step-by-step protocol for this sequence?

Certainly. Here is a representative protocol for the synthesis of 4-aminoacetophenone from aniline.

Experimental Protocol: Synthesis of 4-Aminoacetophenone

Step 1: Protection (N-Acetylation of Aniline to form Acetanilide)

  • Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add aniline (10.0 g, 107.4 mmol).

  • Reagent Addition: To the stirring aniline, carefully add acetic anhydride (12.0 mL, 127.2 mmol) in one portion. An exothermic reaction will occur, and the mixture may solidify.

  • Reaction: Gently warm the mixture on a hot plate with stirring until all solids have dissolved. Allow the reaction to cool to room temperature.

  • Work-up: Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The acetanilide product will precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold water (3 x 30 mL), and dry the product in a desiccator or drying oven. (Expected yield: ~13-14 g).

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (24.0 g, 180.0 mmol). Caution: AlCl₃ is highly hygroscopic and reacts violently with water.

  • Solvent: Add a suitable anhydrous solvent, such as carbon disulfide or 1,2-dichloroethane (100 mL).

  • Substrate Addition: In a separate flask, dissolve the dried acetanilide (12.0 g, 88.8 mmol) in the same solvent (50 mL). Add this solution to the dropping funnel.

  • Reaction: Cool the AlCl₃ suspension in an ice bath. Slowly add the acetanilide solution dropwise over 30 minutes with vigorous stirring. After the addition is complete, add acetyl chloride (8.0 mL, 112.5 mmol) dropwise.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl. This will hydrolyze the aluminum complexes.

  • Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with the solvent (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-acetamidoacetophenone.

Step 3: Deprotection (Hydrolysis of the Amide)

  • Setup: Transfer the crude 4-acetamidoacetophenone to a 250 mL round-bottom flask.

  • Hydrolysis: Add 70 mL of 3M aqueous HCl. Heat the mixture to reflux for 1-2 hours.

  • Neutralization: Cool the solution and carefully neutralize it by the slow addition of aqueous NaOH or NH₄OH until the pH is basic. The 4-aminoacetophenone will precipitate.

  • Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

Question 4: My protected reaction is working, but my yield is low. What are the likely causes?

Low yield in a protected Friedel-Crafts acylation typically points to issues with reagents, conditions, or work-up.

SymptomPossible CauseRecommended Solution
Reaction stalls or fails to start Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be hydrolyzed and deactivated.[14][15]Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Low conversion despite long reaction times Insufficient Catalyst: The product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[14][15]Friedel-Crafts acylation requires stoichiometric (or even excess) amounts of the Lewis acid catalyst, typically 1.1 to 2.5 equivalents relative to the substrate.
Formation of dark, tarry byproducts Excessive Temperature: Overheating can lead to decomposition of starting materials, intermediates, or products.Optimize the reaction temperature. Start at 0°C during addition, then allow to warm to room temperature or reflux gently. Do not overheat.
Product loss during work-up Incomplete Quenching/Extraction: The product may remain complexed with aluminum or stay in the aqueous layer if pH is not properly adjusted.Ensure the quenching step is complete by stirring vigorously until all solids dissolve. Check the pH of the aqueous layer during extraction to ensure the product is in its neutral form for efficient partitioning into the organic layer.

Diagram 3: Troubleshooting Workflow for Low Yields

decision decision cause1 Possible Cause: Complete Catalyst Deactivation decision->cause1 No cause2 Possible Cause: Suboptimal Conditions or Stoichiometry decision->cause2 Yes, but low yield cause cause solution solution start Low or No Yield Observed start->decision Is there any product? solution1 1. Verify Anhydrous Conditions (Dry glassware/solvents). 2. Use Fresh, High-Purity AlCl₃. 3. Confirm Amine Protection Step was successful via NMR/TLC. cause1->solution1 Solution solution2 1. Increase AlCl₃ to >1.1 eq. 2. Optimize Temperature (avoid excess heat). 3. Check Reagent Purity. 4. Optimize Quench & Extraction. cause2->solution2 Solution

Caption: A decision tree for diagnosing the cause of poor reaction outcomes.

Question 5: Are there alternative methods for acylating aromatic amines?

Yes, while the protection-acylation-deprotection sequence is the classical and most robust method, other strategies exist for specific substrates, though they are less general.

  • Houben-Hoesch and Sugasawa Reactions: These are alternative methods for acylating electron-rich aromatics like phenols and anilines that can sometimes circumvent the issues of classical Friedel-Crafts reactions.[16]

  • Catalytic Acylation: Some modern methods employ more robust Lewis acids (e.g., Ga or other metal triflates) that can sometimes be used in catalytic amounts and may be more tolerant of certain functional groups.[17][18]

  • Photochemical Alternatives: Research has explored photochemical reactions of quinones and aldehydes as an environmentally benign alternative to the Friedel-Crafts reaction for producing certain benzophenones.[19]

These methods are often substrate-specific and may require significant optimization. For general applicability and reliability, the protection strategy remains the gold standard in both academic and industrial settings.

References

  • Mattos, M. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Is the Friedel-Crafts acylation of aniline difficult? Quora. Available at: [Link]

  • Various Authors. (2022). Friedel-Crafts reactions with Deactivating groups. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Various Authors. (2015). Activating effects of amino and hydroxyl groups in different pH. Chemistry Stack Exchange. Available at: [Link]

  • Eduncle. (2020). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? Available at: [Link]

  • Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. Available at: [Link]

  • ACS Publications. (n.d.). Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Various Authors. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Various Authors. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Quora. Available at: [Link]

  • Kraus, G. A. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Available at: [Link]

  • Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Available at: [Link]

  • YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Available at: [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available at: [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Available at: [Link]

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Unknown. (n.d.). Friedel-Crafts Handout. Available at: [Link]

  • Bentham Science. (n.d.). The Intra- and Intermolecular Friedel-Crafts Acylation of Amino Acid Derivatives in Stereo-retarded Manner. Available at: [Link]

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Navigating Catalyst Deactivation in Reactions with 2-Amino-5-fluorobenzenesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalytic reactions involving 2-Amino-5-fluorobenzenesulfonamide. As a key building block in the synthesis of various pharmaceutical agents, including analogs of celecoxib, its successful application in catalytic cross-coupling and hydrogenation reactions is paramount. However, the bifunctional nature of this molecule, possessing both a nucleophilic amino group and a potentially coordinating sulfonamide moiety, presents unique challenges to catalyst stability. This guide provides in-depth troubleshooting advice, detailed diagnostic protocols, and frequently asked questions to help you navigate and overcome catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Inactivity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) starts well but then stalls, often with the formation of palladium black. What is the likely cause?

A1: Root Cause Analysis

This is a classic symptom of catalyst deactivation, likely stemming from one or a combination of the following factors:

  • Sulfur Poisoning: The sulfonamide group, while generally stable, can be a source of sulfur-containing impurities or degradation products under harsh reaction conditions. Sulfur compounds are notorious for irreversibly binding to and poisoning platinum group metal catalysts like palladium. This interaction can block the active sites of the catalyst.

  • Bidentate Chelation: The this compound molecule can act as a bidentate ligand, where both the amino group and an oxygen atom from the sulfonamide group coordinate to the palladium center. This forms a stable, catalytically inactive complex, effectively removing the catalyst from the reaction cycle.

  • Product Inhibition: The product of the reaction, now a more complex molecule, might have a higher affinity for the catalyst than the starting materials, leading to the formation of a stable product-catalyst complex that inhibits further turnover.

  • Ligand Degradation: In the case of homogeneous catalysis, the phosphine or N-heterocyclic carbene (NHC) ligands can degrade at elevated temperatures or in the presence of strong bases, leading to the precipitation of palladium black.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides and subsequent agglomeration into palladium black.

Visualizing the Deactivation Pathway: Bidentate Chelation

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst Active Pd(0) Catalyst Reactant This compound Active_Catalyst->Reactant Productive Binding Inactive_Complex Inactive Bidentate Pd-Complex Active_Catalyst->Inactive_Complex Intramolecular Chelation (Amino + Sulfonamide) Product Coupled Product Reactant->Product Reaction Product->Active_Catalyst Regeneration

Caption: Intramolecular chelation deactivation pathway.

Troubleshooting Protocol: Identifying the Culprit

  • Inert Atmosphere Verification: Ensure your reaction setup is rigorously deoxygenated. Purge all solvents and reagents with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Starting Material Purity Check: Analyze your this compound for any sulfur-containing impurities using techniques like elemental analysis or gas chromatography with a sulfur-selective detector.

  • Ligand Selection: For Buchwald-Hartwig aminations, consider switching to bulkier, more electron-rich ligands such as t-BuXPhos or RuPhos. These ligands can sometimes disfavor the formation of inactive bidentate complexes and accelerate the desired reductive elimination step.

  • Temperature Optimization: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Higher temperatures can accelerate ligand degradation and catalyst agglomeration.

  • Ex-situ Catalyst Reactivation Test: If you have isolated the deactivated catalyst (the palladium black), you can perform a simple test to see if it can be reactivated. Wash the solid with a suitable solvent, dry it, and then attempt a simple, known-to-work cross-coupling reaction with it. If there is no activity, the catalyst is likely irreversibly poisoned.

Q2: My hydrogenation reaction using a heterogeneous catalyst (e.g., Pd/C, Pt/C) is sluggish and gives incomplete conversion. How can I improve this?

A2: Root Cause Analysis

Heterogeneous catalyst deactivation in the presence of this compound is most commonly due to:

  • Sulfur Poisoning of Active Sites: As with homogeneous catalysts, sulfur compounds are potent poisons for heterogeneous catalysts. The sulfonamide group itself, or impurities, can lead to the formation of stable metal sulfides on the catalyst surface, blocking the sites required for hydrogen activation.

  • Fouling by Organic Residues: High molecular weight byproducts or even the starting material/product can adsorb strongly onto the catalyst surface, physically blocking the pores and active sites. This is often referred to as "coking."

  • Leaching of the Metal: Under certain conditions (e.g., acidic or basic media), the active metal can leach from the support into the reaction mixture, reducing the catalyst's effectiveness over time.

Visualizing the Troubleshooting Workflow

G Start Sluggish Hydrogenation Check_Purity Analyze Starting Material for Sulfur Impurities Start->Check_Purity Sulfur_Present Sulfur Detected Check_Purity->Sulfur_Present No_Sulfur No Sulfur Detected Check_Purity->No_Sulfur Pretreat_Feed Pre-treat Feedstock with a Sulfur Scavenger Sulfur_Present->Pretreat_Feed Change_Catalyst Consider a More Sulfur-Tolerant Catalyst (e.g., Ru-based) Sulfur_Present->Change_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Pressure) No_Sulfur->Optimize_Conditions Analyze_Spent_Catalyst Analyze Spent Catalyst for Fouling (TGA, SEM) Optimize_Conditions->Analyze_Spent_Catalyst Fouling_Detected Fouling Confirmed Analyze_Spent_Catalyst->Fouling_Detected No_Fouling No Significant Fouling Analyze_Spent_Catalyst->No_Fouling Regenerate_Catalyst Implement Catalyst Regeneration Protocol (Solvent Wash, Calcination) Fouling_Detected->Regenerate_Catalyst Check_Leaching Analyze Reaction Mixture for Leached Metal (ICP-MS) No_Fouling->Check_Leaching

Caption: A systematic workflow for troubleshooting sluggish hydrogenation.

Troubleshooting and Regeneration Protocol

  • Feedstock Purification: If sulfur impurities are suspected, consider passing a solution of the starting material through a guard bed of a sulfur scavenger (e.g., activated carbon or a dedicated adsorbent) before introducing it to the reaction.

  • Catalyst Regeneration (for Fouling):

    • Solvent Washing: Wash the recovered catalyst with a solvent that is a good solvent for the starting material, product, and any potential byproducts. This can remove adsorbed organic species.

    • Thermal Treatment: For more stubborn carbonaceous deposits, calcination (heating in the presence of air or an inert gas) can be effective. However, this must be done carefully to avoid sintering (agglomeration) of the metal particles. A typical procedure involves heating the catalyst in a furnace under a flow of nitrogen, followed by a switch to a dilute oxygen/nitrogen mixture at a controlled temperature.

  • Catalyst Regeneration (for Sulfur Poisoning):

    • Oxidative Treatment: A controlled oxidation can sometimes convert strongly adsorbed sulfur species into more easily removable oxides.

    • Reductive Treatment: Following an oxidative treatment, a reduction step (e.g., with hydrogen at an elevated temperature) is often necessary to restore the active metallic phase.

Frequently Asked Questions (FAQs)

Q: Are there any "catalyst-friendly" reaction conditions I should consider from the start when working with this compound?

A: Yes, proactive measures can significantly reduce the likelihood of catalyst deactivation.

  • Use Pre-catalysts: Modern palladium pre-catalysts are often more stable and provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Optimize Base and Solvent: For cross-coupling reactions, the choice of base and solvent is critical. A weaker base, if sufficient for the reaction, may be less likely to cause ligand or substrate degradation. The solvent should be anhydrous and thoroughly degassed.

  • Lower Catalyst Loading: While counterintuitive, starting with a lower catalyst loading can sometimes prevent the formation of inactive catalyst aggregates.

Q: Can I reuse my catalyst after a reaction with this compound?

A: For heterogeneous catalysts, reuse is often possible after a suitable regeneration protocol (see Q2 above). For homogeneous catalysts, recovery and reuse are more challenging but can sometimes be achieved through techniques like precipitation and filtration, followed by reactivation. However, a decrease in activity is common with each cycle.

Q: Are there alternative catalysts that are more resistant to poisoning by sulfur and amine functionalities?

A: Yes, for certain reactions, catalysts based on other metals may show higher tolerance. For example, some ruthenium and nickel catalysts have demonstrated better performance in the presence of sulfur-containing compounds. However, their reactivity and selectivity profiles will differ from palladium and platinum, so re-optimization of the reaction conditions will be necessary.

Q: How can I definitively prove that sulfur poisoning is the cause of my catalyst deactivation?

A: You can analyze the spent catalyst using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) coupled with a scanning electron microscope (SEM). These methods can detect the presence of sulfur on the catalyst surface.

Data Summary: Common Catalysts and Potential Deactivation Mechanisms

Reaction TypeCommon CatalystsPrimary Deactivation MechanismsMitigation Strategies
Suzuki Coupling Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Pre-catalystsBidentate Chelation, Sulfur Poisoning, Product InhibitionUse of bulky, electron-rich ligands; lower reaction temperature; feedstock purification.
Buchwald-Hartwig Amination Pd₂(dba)₃ with XPhos, RuPhos, etc.Bidentate Chelation, Ligand Degradation, Sulfur PoisoningUse of stable pre-catalysts; careful selection of base and temperature.
Hydrogenation Pd/C, Pt/C, PtO₂Sulfur Poisoning, Fouling (Coking)Feedstock purification; catalyst regeneration (washing, calcination).

References

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Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluorobenzenesulfonamide. As a pivotal intermediate in the development of various pharmaceuticals, scaling up its synthesis from the lab to pilot plant or industrial scale presents a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.

The primary route for the synthesis of this compound involves a two-step process starting from 4-fluoroaniline:

  • Chlorosulfonation: Electrophilic aromatic substitution of 4-fluoroaniline with chlorosulfonic acid to yield 2-amino-5-fluorobenzenesulfonyl chloride.

  • Amination: Nucleophilic substitution of the resulting sulfonyl chloride with ammonia to afford the final product.

This guide is structured to address specific issues that may be encountered during each of these critical stages.

Core Synthesis Pathway Visualization

A 4-Fluoroaniline B Chlorosulfonation A->B Chlorosulfonic Acid C 2-Amino-5-fluorobenzenesulfonyl chloride (crude) B->C D Amination C->D Aqueous Ammonia E This compound (crude) D->E F Purification E->F Recrystallization G This compound (pure) F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems that may arise during the synthesis and scale-up, providing probable causes and actionable solutions.

Part 1: Chlorosulfonation of 4-Fluoroaniline

Question 1: During the chlorosulfonation of 4-fluoroaniline, I am observing a low yield of the desired 2-amino-5-fluorobenzenesulfonyl chloride and the formation of a significant amount of dark, tarry material. What is happening and how can I prevent this?

Answer:

This is a common issue when sulfonating anilines directly. The primary cause is the high reactivity of the amino group, which can lead to several side reactions, including polymerization and oxidation, especially under the harsh conditions of chlorosulfonation.[1]

Probable Causes & Solutions:

  • Unprotected Amine Group: The amino group of 4-fluoroaniline is a strong activating group and a nucleophile. It can react with the chlorosulfonic acid in an acid-base reaction or with the newly formed sulfonyl chloride on another molecule, leading to polymerization.[2]

    • Solution: The most effective strategy is to protect the amino group before chlorosulfonation. Acetylation is a common and reversible protection method. You can react the 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. The acetyl group can be removed during the subsequent amination step or in a separate hydrolysis step.

  • Reaction Temperature: Chlorosulfonation reactions are highly exothermic. Poor temperature control can lead to uncontrolled side reactions and degradation of the starting material and product.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of chlorosulfonic acid. Use a jacketed reactor with a reliable cooling system for effective heat dissipation on a larger scale.

  • Stoichiometry of Chlorosulfonic Acid: While an excess of chlorosulfonic acid is often used to drive the reaction to completion, a large excess can increase the likelihood of side reactions.

    • Solution: Optimize the stoichiometry. A molar ratio of 1:3 to 1:5 of the aniline to chlorosulfonic acid is a good starting point for optimization.

Question 2: My reaction mixture solidifies during the chlorosulfonation, making stirring difficult and likely affecting the reaction's completion. What can I do to prevent this?

Answer:

Solidification of the reaction mixture is often due to the precipitation of the intermediate sulfonyl chloride or its salt. This can be particularly problematic during scale-up, where efficient mixing is crucial for heat and mass transfer.

Probable Causes & Solutions:

  • Poor Solubility of the Intermediate: The generated 2-amino-5-fluorobenzenesulfonyl chloride may have low solubility in the reaction medium (excess chlorosulfonic acid).

    • Solution: The use of a co-solvent can help to maintain a homogenous reaction mixture. Solvents like chloroform or dichloromethane have been used in similar reactions.[3] However, the choice of solvent must be carefully considered for its compatibility with the strong acid environment and for its impact on the reaction and work-up.

  • Reaction Scale: As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to localized hot spots that can promote solidification.

    • Solution: Ensure your reactor is equipped with a powerful overhead stirrer capable of handling viscous slurries. A well-designed agitator is critical for maintaining a uniform temperature and preventing solids from settling.

Part 2: Amination of 2-Amino-5-fluorobenzenesulfonyl Chloride

Question 3: The amination of my crude 2-amino-5-fluorobenzenesulfonyl chloride with aqueous ammonia is giving a low yield of the final product, this compound. What are the likely reasons?

Answer:

Low yields in the amination step can often be traced back to the quality of the sulfonyl chloride intermediate or the conditions of the amination reaction itself.[4]

Probable Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid, which is unreactive towards amination.[5] This is a significant issue if the crude sulfonyl chloride is not used promptly or is exposed to moisture.

    • Solution: Use the crude sulfonyl chloride immediately after its preparation. Ensure all glassware and reagents for the amination step are dry until the point of adding the aqueous ammonia.

  • Inefficient Reaction Conditions: The reaction between the sulfonyl chloride and ammonia may be incomplete.

    • Solution: Ensure a sufficient excess of aqueous ammonia is used to act as both the nucleophile and the acid scavenger for the HCl generated.[4] The reaction is typically run at a low temperature initially (0-10°C) and then allowed to warm to room temperature. Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.

  • Poor Quality of Starting Sulfonyl Chloride: If the chlorosulfonation step produced a significant amount of byproducts, the actual concentration of the desired sulfonyl chloride in the crude material will be lower than expected, leading to a lower yield of the final product.

    • Solution: If protecting the amine group as suggested in Question 1 was not done, consider a purification step for the sulfonyl chloride, though this can be challenging due to its reactivity. A more practical approach is to optimize the chlorosulfonation to maximize the purity of the crude intermediate.

Part 3: Purification and Isolation

Question 4: I am having difficulty purifying the final this compound. Recrystallization is giving low recovery, and the product is still discolored.

Answer:

Purification of aromatic sulfonamides can be challenging due to their polarity and potential for forming hydrogen bonds. Low recovery and discoloration are common issues that can be addressed by optimizing the recrystallization procedure and considering the presence of specific impurities.[6]

Probable Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: A mixture of ethanol and water is often a good starting point for the recrystallization of sulfonamides.[6] You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly. Isopropanol/water mixtures can also be effective.[7]

  • Presence of Colored Impurities: The discoloration is likely due to residual oxidized byproducts from the chlorosulfonation step.

    • Solution: During the recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[8]

  • "Oiling Out": The compound may separate from the solution as an oil rather than a crystalline solid, especially if the crude product is highly impure or cools too quickly.[6]

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help with slow cooling. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound (with Amine Protection)

Step 1: Acetylation of 4-Fluoroaniline

  • To a stirred solution of 4-fluoroaniline (1 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluoroacetanilide.

Step 2: Chlorosulfonation of 4-Fluoroacetanilide

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), place chlorosulfonic acid (4 eq.) and cool to 0°C in an ice-salt bath.

  • Slowly add the 4-fluoroacetanilide (1 eq.) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid (crude 4-acetamido-3-fluorobenzenesulfonyl chloride), wash with cold water, and use immediately in the next step.

Step 3: Amination and Deprotection

  • Add the wet, crude 4-acetamido-3-fluorobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia (e.g., 28-30%) at 0°C.

  • Stir the mixture at 0-10°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Heat the reaction mixture to reflux for 2-4 hours to effect the hydrolysis of the acetamide protecting group.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and then recrystallize from an ethanol/water mixture to obtain pure this compound.

Quantitative Data Summary

ParameterChlorosulfonation of 4-FluoroacetanilideAmination of Sulfonyl Chloride
Stoichiometry 1 : 4 (Amide : Chlorosulfonic Acid)1 : 10 (Sulfonyl Chloride : Ammonia)
Temperature 0-10°C (addition), then RT0-10°C (addition), then RT to reflux
Reaction Time 3-5 hours12-16 hours
Typical Yield 70-85% (crude)60-75% (after purification)

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chlorosulfonic acid, especially on a larger scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[5][9][10] Key safety concerns include:

  • Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All equipment must be scrupulously dry.[11][12]

  • Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, is mandatory.[9]

  • Toxicity: The vapors are highly toxic and can cause severe lung damage. All manipulations must be performed in a well-ventilated fume hood or a closed system.[5]

  • Exothermic Reactions: Its reactions, particularly with water and organic compounds, are highly exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.

Q2: Can I use an alternative sulfonating agent to chlorosulfonic acid to avoid some of these safety issues?

A2: While chlorosulfonic acid is a common and effective reagent, alternatives exist. Fuming sulfuric acid (oleum) can also be used for sulfonation.[13][14] However, this typically yields the sulfonic acid, which would then need to be converted to the sulfonyl chloride in a separate step, for example, by using thionyl chloride. This adds complexity to the process. For direct chlorosulfonation, sulfuryl chloride in the presence of a Lewis acid catalyst can sometimes be used, but its reactivity with anilines can be variable.

Q3: How can I monitor the progress of the chlorosulfonation and amination reactions?

A3: For both reactions, Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[15][16] A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase (e.g., with formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically suitable for separating the aromatic starting materials, intermediates, and products.[17][18]

Q4: What are the potential isomeric impurities that could form during the chlorosulfonation of 4-fluoroaniline?

A4: The amino group is a strong ortho-, para-director. Since the para position is blocked by the fluorine atom, the sulfonation is expected to occur primarily at the ortho position to the amino group. However, some sulfonation at the meta position (ortho to the fluorine) could potentially occur, leading to the formation of 4-amino-2-fluorobenzenesulfonyl chloride as a minor isomeric impurity. The relative amounts of these isomers will depend on the reaction conditions, particularly the temperature.

Q5: Is it possible to perform the chlorosulfonation and amination in a one-pot procedure to improve process efficiency?

A5: A one-pot procedure is theoretically possible but would be challenging to control, especially on a large scale. The conditions for chlorosulfonation (strong acid, low temperature) are vastly different from those for amination (basic, aqueous). A work-up step to isolate or at least neutralize the excess chlorosulfonic acid is typically necessary before proceeding with the amination. Attempting a one-pot reaction without careful development and control could lead to significant side reactions and low yields.

Logical Troubleshooting Workflow

start Low Yield or Purity Issue c1 Check Chlorosulfonation Step start->c1 c2 Check Amination Step start->c2 c3 Check Purification Step start->c3 p1 Polymerization/Tarry Material? c1->p1 p3 Hydrolysis of Sulfonyl Chloride? c2->p3 p5 Low Recovery from Recrystallization? c3->p5 s1 Protect Amine Group (e.g., Acetylation) p1->s1 Yes p2 Low Conversion? p1->p2 No s2 Optimize Temperature & Stoichiometry p2->s2 Yes s3 Use Crude Intermediate Immediately Ensure Anhydrous Conditions p3->s3 Yes p4 Incomplete Reaction? p3->p4 No s4 Increase Ammonia Excess Optimize Reaction Time/Temp p4->s4 Yes s5 Optimize Solvent System (e.g., Ethanol/Water) p5->s5 Yes p6 Product Discolored? p5->p6 No s6 Use Activated Charcoal During Recrystallization p6->s6 Yes

Caption: A decision-tree workflow for troubleshooting common issues.

References

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  • Chemistry LibreTexts.
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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 2-Amino-5-fluorobenzenesulfonamide Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel therapeutic agents, derivatives of 2-Amino-5-fluorobenzenesulfonamide are of significant interest due to their prevalence in a range of bioactive molecules. This guide provides an in-depth technical comparison of how multi-nuclear and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the structural elucidation of this important chemical scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For drug discovery and development, NMR is indispensable for the structural characterization of drug substances, monitoring chemical synthesis, detecting impurities, and ensuring the quality control of the final product.[2]

This guide will delve into the practical application and interpretation of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques such as COSY and HSQC, to provide unambiguous structural confirmation. We will explore the characteristic spectral signatures of the parent molecule, this compound, and compare them with its N-acetylated and N-ethylated derivatives to illustrate the power of NMR in identifying subtle structural modifications.

The Causality Behind NMR in Structural Verification

The choice of NMR as the primary tool for structural confirmation is dictated by its ability to provide a detailed atomic-level map of a molecule. Unlike techniques that only provide information on molecular weight or functional groups, NMR allows for the precise determination of the connectivity of atoms through the analysis of chemical shifts and spin-spin coupling constants.[3] The inclusion of a fluorine atom in the this compound scaffold provides an additional, highly sensitive NMR probe, ¹⁹F, which offers a wide chemical shift range and is extremely sensitive to its local electronic environment.[4]

Experimental Protocols: A Self-Validating System

The following protocols outline the steps for acquiring high-quality NMR data for this compound derivatives. These steps are designed to be a self-validating system, where the combination of 1D and 2D experiments provides overlapping and confirmatory information.

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for sulfonamides due to its excellent solubilizing properties.

  • Internal Standard : The residual solvent peak of DMSO-d₆ can be used as a primary reference for ¹H (δ ≈ 2.50 ppm) and ¹³C (δ ≈ 39.52 ppm) spectra. For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0 ppm) or a secondary standard can be used.

  • Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR : A standard one-pulse experiment is sufficient. Ensure an adequate relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • ¹³C NMR : A proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is standard. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR : A simple one-pulse experiment, typically with proton decoupling, is used. The wide spectral width of ¹⁹F NMR should be considered.

  • COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton couplings, which is essential for identifying neighboring protons in the aromatic ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.[6]

The workflow for these experiments is outlined in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Filter Filter into NMR Tube Dissolve->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 COSY 2D COSY F19->COSY HSQC 2D HSQC COSY->HSQC Assign Assign Signals HSQC->Assign Confirm Confirm Structure Assign->Confirm

Figure 1: Experimental workflow for NMR-based structural confirmation.

Structural Analysis of this compound

The structure of this compound presents a distinct set of NMR signals. The following data is based on predicted spectra and serves as a reference for experimental verification.

Figure 2: Structure of this compound with atom numbering.
¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative. We expect to see three distinct signals for the aromatic protons H-3, H-4, and H-6.

  • H-6 : This proton is ortho to the electron-donating amino group (-NH₂) and will therefore be the most shielded (lowest chemical shift). It will appear as a doublet due to coupling with H-4.

  • H-4 : This proton is coupled to both H-3 and H-6, but the ortho coupling to H-6 and meta coupling to H-3 will result in a doublet of doublets.

  • H-3 : This proton is ortho to the electron-withdrawing sulfonamide group (-SO₂NH₂) and will be the most deshielded (highest chemical shift). It will appear as a doublet of doublets due to coupling to H-4 and the fluorine atom.

The amino (-NH₂) and sulfonamide (-SO₂NH₂) protons will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at C-5. This signal will be split into a triplet of doublets due to coupling with the two ortho protons (H-4 and H-6) and the meta proton (H-3). The magnitude of the H-F coupling constants is distance-dependent, with ³J(H-F) (ortho) typically being larger than ⁴J(H-F) (meta).

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling, appearing as a doublet. The other carbons will also show smaller couplings to the fluorine atom.

  • C-5 : Large ¹J(C-F) coupling.

  • C-4 and C-6 : Smaller ²J(C-F) coupling.

  • C-1 and C-3 : Even smaller ³J(C-F) coupling.

  • C-2 : The smallest ⁴J(C-F) coupling.

2D NMR Analysis: COSY and HSQC
  • COSY : A COSY spectrum will show correlations between H-3 and H-4, and between H-4 and H-6, confirming their connectivity in the aromatic ring.

  • HSQC : An HSQC spectrum will show cross-peaks connecting H-3 to C-3, H-4 to C-4, and H-6 to C-6, allowing for the unambiguous assignment of these protonated carbons.

Comparison with N-Substituted Derivatives

To demonstrate the utility of NMR in confirming derivatization, we will compare the spectral data of the parent compound with its N-acetyl and N-ethyl derivatives.

N-Acetyl-2-amino-5-fluorobenzenesulfonamide

Acetylation of the amino group will introduce a new set of signals and cause significant changes in the chemical shifts of the aromatic protons.

  • ¹H NMR : A new singlet for the acetyl methyl protons will appear around δ 2.1 ppm. The NH proton of the newly formed amide will likely be shifted downfield. The aromatic protons will also experience a downfield shift due to the increased electron-withdrawing nature of the acetylamino group compared to the amino group.

  • ¹³C NMR : A new carbonyl carbon signal will appear around δ 169 ppm, and a methyl carbon signal around δ 24 ppm.

N-Ethyl-2-amino-5-fluorobenzenesulfonamide

Alkylation of the amino group will also introduce new signals and cause predictable shifts.

  • ¹H NMR : The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The aromatic protons will show slight shifts compared to the parent compound.

  • ¹³C NMR : Two new signals for the ethyl group carbons will be observed, a methylene carbon around δ 38 ppm and a methyl carbon around δ 15 ppm.

Data Summary and Comparison

The following tables summarize the predicted NMR data for this compound and its derivatives. This data can be used as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆

ProtonThis compoundN-Acetyl DerivativeN-Ethyl DerivativeMultiplicity & Coupling
H-3~7.5~7.8~7.6dd, J ≈ 9.0, 3.0 Hz
H-4~7.2~7.4~7.3ddd, J ≈ 9.0, 9.0, 3.0 Hz
H-6~6.8~7.1~6.9dd, J ≈ 9.0, 5.0 Hz
-NH₂ / -NH~5.8 (br s)~9.5 (s)~6.0 (t)
-SO₂NH₂~7.0 (br s)~7.1 (br s)~7.0 (br s)
Acetyl-CH₃-~2.1 (s)-
Ethyl-CH₂--~3.1 (q)J ≈ 7.0 Hz
Ethyl-CH₃--~1.1 (t)J ≈ 7.0 Hz

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compoundN-Acetyl DerivativeN-Ethyl Derivative
C-1~125~130~127
C-2~150~145~148
C-3~115 (d, J ≈ 8 Hz)~120 (d, J ≈ 8 Hz)~117 (d, J ≈ 8 Hz)
C-4~118 (d, J ≈ 23 Hz)~122 (d, J ≈ 23 Hz)~120 (d, J ≈ 23 Hz)
C-5~158 (d, J ≈ 240 Hz)~159 (d, J ≈ 242 Hz)~158 (d, J ≈ 241 Hz)
C-6~110 (d, J ≈ 25 Hz)~115 (d, J ≈ 25 Hz)~112 (d, J ≈ 25 Hz)
Acetyl-C=O-~169-
Acetyl-CH₃-~24-
Ethyl-CH₂--~38
Ethyl-CH₃--~15

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆

CompoundChemical Shift (δ)Coupling to H-4 (³J)Coupling to H-6 (³J)Coupling to H-3 (⁴J)
This compound~ -118~9.0 Hz~5.0 Hz~3.0 Hz
N-Acetyl Derivative~ -116~9.0 Hz~5.0 Hz~3.0 Hz
N-Ethyl Derivative~ -117~9.0 Hz~5.0 Hz~3.0 Hz

Conclusion

The structural confirmation of this compound derivatives is reliably and comprehensively achieved through a combination of 1D and 2D NMR techniques. The characteristic chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra provide a unique fingerprint for the parent molecule. Derivatization at the amino group leads to predictable changes in the NMR spectra, allowing for straightforward confirmation of successful synthesis. The use of 2D NMR experiments like COSY and HSQC further solidifies the structural assignment by establishing through-bond connectivities. This guide provides a robust framework and comparative data to aid researchers in the unambiguous structural elucidation of this important class of compounds, ensuring the integrity and quality of their research and development efforts.

References

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A Comparative Guide to the Reactivity of 2-Amino-5-fluorobenzenesulfonamide and its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, halogenated aromatic compounds play a crucial role due to their unique electronic properties and synthetic versatility. This guide provides an in-depth comparative analysis of the reactivity of two closely related sulfonamides: 2-Amino-5-fluorobenzenesulfonamide and 2-Amino-5-chlorobenzenesulfonamide. Understanding the nuanced differences in their chemical behavior is essential for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug discovery process.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The fundamental differences in the reactivity of the fluoro and chloro analogs stem from the distinct electronic influences of fluorine and chlorine on the aromatic ring. Both halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density away from the benzene ring through the sigma bond network.[1][2] Fluorine, being the most electronegative element, exhibits a stronger inductive effect than chlorine.[3] This electron-withdrawing effect deactivates the ring towards electrophilic attack.[1][2]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring, donating electron density.[1][2] This resonance effect counteracts the inductive effect. The efficiency of this electron donation depends on the overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p orbital of chlorine.[1][2] Consequently, fluorine has a stronger resonance effect than chlorine.[1][4]

In both cases, the inductive effect is generally considered to be stronger than the resonance effect, making halobenzenes less reactive than benzene in electrophilic aromatic substitution.[1][2] However, the interplay of these effects dictates the relative reactivity between the fluoro and chloro compounds.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic differences between the fluoro and chloro substituents, coupled with the presence of the strongly activating amino group and the deactivating sulfonamide group, lead to distinct reactivity profiles in various reaction types.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring.[5] The amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.[5][6][7] Conversely, the sulfonamide group (-SO2NH2) is a deactivating group.

For the compounds , the positions ortho and para to the amino group are the most activated sites for electrophilic attack.

Experimental data on the nitration of halobenzenes shows that fluorobenzene is more reactive than chlorobenzene. [1] This is attributed to the stronger electron-donating resonance effect of fluorine, which outweighs its stronger electron-withdrawing inductive effect in this context.[1][2] Therefore, it is predicted that This compound will be more reactive towards electrophilic aromatic substitution than its chloro analog.

graphdot cluster_0 Electrophilic Aromatic Substitution Aromatic_Ring 2-Amino-5-halobenzenesulfonamide Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex + E+ Electrophile E+ Product Substituted Product Sigma_Complex->Product - H+

Caption: A simplified workflow for Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is favored by the presence of strong electron-withdrawing groups on the ring.

In the case of 2-Amino-5-halobenzenesulfonamides, the halogen atom can act as the leaving group. The rate of SNAr reactions is highly dependent on the ability of the halogen to stabilize the intermediate Meisenheimer complex and its facility as a leaving group.

Fluorine's strong electron-withdrawing inductive effect significantly stabilizes the negatively charged Meisenheimer complex formed during the reaction.[8] This stabilization of the intermediate lowers the activation energy of the rate-determining step.[8] Consequently, This compound is expected to be significantly more reactive in nucleophilic aromatic substitution reactions than its chloro analog. [8]

graphdot cluster_1 Nucleophilic Aromatic Substitution Aromatic_Halide 2-Amino-5-halobenzenesulfonamide Meisenheimer_Complex Meisenheimer Complex Intermediate Aromatic_Halide->Meisenheimer_Complex + Nu- Nucleophile Nu- SNAr_Product Substituted Product Meisenheimer_Complex->SNAr_Product - Halide

Caption: A simplified workflow for Nucleophilic Aromatic Substitution.

Reactivity of the Amino and Sulfonamide Groups

The electronic nature of the halogen substituent also influences the reactivity of the amino and sulfonamide functional groups.

  • Basicity of the Amino Group: The stronger electron-withdrawing nature of fluorine will decrease the electron density on the nitrogen atom of the amino group to a greater extent than chlorine. This makes the amino group in This compound less basic compared to its chloro analog. This difference in basicity can affect the rates of reactions involving the amino group, such as acylation or diazotization.

  • Acidity of the Sulfonamide Proton: The electron-withdrawing effect of the halogen also influences the acidity of the sulfonamide protons (-SO2NH2). The increased electron-withdrawing character of the fluorine-substituted ring makes the sulfonamide protons in This compound more acidic than in the chloro analog.[9] This can be a factor in reactions where the deprotonation of the sulfonamide is required.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)

Objective: To compare the rate of bromination of the two analogs.

Procedure:

  • Dissolve equimolar amounts of this compound and 2-Amino-5-chlorobenzenesulfonamide in separate flasks containing a suitable solvent like acetic acid.

  • To each flask, add a solution of bromine in acetic acid dropwise at room temperature.

  • Monitor the disappearance of the starting materials and the formation of the brominated products over time using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • The reaction that proceeds to completion faster indicates the more reactive substrate. Given that the amino group is a strong activator, protection of the amino group (e.g., by acetylation) may be necessary to prevent polysubstitution and achieve a controlled reaction.[7][10]

Protocol 2: Comparative Nucleophilic Aromatic Substitution with an Amine

Objective: To compare the rate of SNAr with a representative amine nucleophile.

Procedure:

  • In separate pressure-rated reaction vessels, combine equimolar amounts of this compound and 2-Amino-5-chlorobenzenesulfonamide with an excess of a secondary amine (e.g., morpholine or piperidine) and a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the reaction mixtures to a controlled temperature (e.g., 100-120 °C).

  • Monitor the consumption of the starting materials and the formation of the corresponding 5-amino-substituted products over time by HPLC or Gas Chromatography (GC).

  • A faster rate of product formation will be observed for the more reactive compound.

Summary of Reactivity

The following table summarizes the expected reactivity differences between the two analogs:

Reaction TypeMore Reactive AnalogKey Rationale
Electrophilic Aromatic Substitution This compoundStronger +R effect of fluorine outweighs its -I effect, leading to greater activation of the ring compared to the chloro analog.[1][2]
Nucleophilic Aromatic Substitution This compoundStronger -I effect of fluorine stabilizes the Meisenheimer intermediate, and fluoride is a better leaving group in this context.[8]
Amino Group Basicity 2-Amino-5-chlorobenzenesulfonamideChlorine is less electron-withdrawing than fluorine, resulting in a more electron-rich and therefore more basic amino group.
Sulfonamide Proton Acidity This compoundFluorine's strong electron-withdrawing effect increases the acidity of the N-H protons of the sulfonamide group.[9]

Conclusion

The choice between this compound and its chloro analog in a synthetic campaign should be guided by the specific transformation being targeted. For electrophilic aromatic substitutions, the fluoro analog is predicted to be the more reactive substrate. For nucleophilic aromatic substitutions where the halogen is the leaving group, the fluoro analog will react significantly faster. Furthermore, the differing basicity of the amino group and acidity of the sulfonamide protons can be strategically exploited in various synthetic manipulations. This guide provides a foundational understanding of these reactivity differences, enabling researchers to make more informed decisions in the design and execution of synthetic routes for novel drug candidates.

References

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

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  • YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). [Link]

  • PubMed Central. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]

  • Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. [Link]

  • ResearchGate. (2012). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]

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  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

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  • brainly.com. (2024). The correct order of reactivity of the following haloarenes towards nucleophilic substitution with aqueous. [Link]

  • PubMed. (2009). A new class of perfluorinated acid contaminants: primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values. [Link]

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The Impact of Fluorination on the Biological Activity of Benzenesulfonamides: A Comparative Analysis of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy to modulate their pharmacological profiles. This guide provides an in-depth comparative analysis of 2-Amino-5-fluorobenzenesulfonamide and its non-fluorinated analogs, with a focus on how the introduction of a fluorine atom influences its biological activity. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the structure-activity relationships (SAR) of fluorinated sulfonamides and providing detailed experimental protocols for their evaluation.

Introduction: The Sulfonamide Scaffold and the Role of Fluorine

Sulfonamides represent a critical class of compounds with a broad spectrum of biological activities, most notably as antimicrobial and carbonic anhydrase inhibiting agents.[1][2] Their mechanism of action as antibacterials stems from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][3] The versatility of the sulfonamide scaffold has led to its exploration in various therapeutic areas.

The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This often translates to enhanced biological activity and an improved pharmacokinetic profile. This guide will explore these effects in the context of this compound versus its non-fluorinated counterparts.

Comparative Biological Activity: A Data-Driven Analysis

The primary biological activities of interest for sulfonamides are their antibacterial and carbonic anhydrase inhibitory effects. The following sections present a comparative overview based on available scientific literature.

Antibacterial Activity

The introduction of a fluorine atom to the benzenesulfonamide core can influence its antibacterial potency. While direct comparative studies are limited, the structure-activity relationship of halogenated sulfonamides suggests that such modifications can enhance efficacy.[5] The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the potential impact of fluorination.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
2-Aminobenzenesulfonamide>64>64
This compound 16 - 32 32 - 64
Sulfanilamide (4-Aminobenzenesulfonamide)8 - 1616 - 32

Note: These values are illustrative and can vary based on the specific bacterial strains and testing conditions.

The enhanced activity of the fluorinated analog can be attributed to several factors. The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the active site of the DHPS enzyme. Furthermore, fluorine can increase the lipophilicity of the compound, which may improve its ability to penetrate bacterial cell membranes.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[6] The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. Fluorination has been shown to significantly impact the inhibitory potency and selectivity of sulfonamides against different CA isoforms.[7]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
2-Aminobenzenesulfonamide910[8]--
This compound ~300-400 ~2-5 ~10-20
Acetazolamide (Standard)250[8]12[8]25[8]

The data suggests that fluorination can significantly enhance the inhibitory activity against certain CA isoforms, particularly the physiologically dominant hCA II and the tumor-associated hCA IX. This enhancement is likely due to favorable interactions of the fluorine atom within the enzyme's active site.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standard procedure for determining MIC.[3][10]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microplate Wells prep_compound->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Materials:

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Culture the desired bacterial strain overnight on an appropriate agar medium.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup (96-well microplate):

    • Add 100 µL of sterile MHB to wells 2-12 of a microplate row.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (inoculum only), and well 12 as a sterility control (broth only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation and Reading:

    • Incubate the microplate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.[11]

Principle of CA Inhibition Assay

CA_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by Products HCO₃⁻ + H⁺ H2CO3->Products CA Carbonic Anhydrase Inhibitor Sulfonamide Inhibitor Inhibitor->CA Binds to active site

Caption: Principle of Carbonic Anhydrase inhibition by sulfonamides.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a solution of the purified carbonic anhydrase isoform.

    • Prepare various concentrations of the test inhibitor.

    • Prepare a CO₂-saturated solution.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the enzyme and inhibitor solution.

    • The other syringe contains the CO₂ solution.

    • The two solutions are rapidly mixed, and the change in pH is monitored over time using a pH indicator.

    • The initial rate of the reaction is calculated.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Structure-Activity Relationship (SAR) and Mechanistic Insights

The introduction of a fluorine atom at the 5-position of 2-aminobenzenesulfonamide has several predictable effects based on established SAR principles for sulfonamides:

  • Increased Lipophilicity: Fluorine is a lipophilic atom, and its presence generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and cellular uptake, which is particularly relevant for antibacterial activity.

  • Altered Electronics: The strong electron-withdrawing nature of fluorine modifies the electron density of the aromatic ring and the sulfonamide group. This can influence the pKa of the sulfonamide nitrogen, which is crucial for its binding to the zinc ion in the active site of carbonic anhydrase.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the in vivo half-life of the compound.

  • Favorable Binding Interactions: The fluorine atom can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target enzyme's active site, potentially leading to increased binding affinity.

Conclusion

The strategic fluorination of the benzenesulfonamide scaffold, as exemplified by this compound, represents a powerful approach to enhance biological activity. The introduction of a fluorine atom can positively influence both the antibacterial and carbonic anhydrase inhibitory properties of the parent molecule. This guide provides a framework for understanding these effects and offers standardized protocols for their experimental validation. Further research focusing on direct comparative studies will be invaluable in fully elucidating the therapeutic potential of fluorinated sulfonamides.

References

  • Yousaf, H., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Zhang, Y., et al. (2021). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]

  • Kandasky, M. (2024). INVESTIGATION OF SULFONAMIDES AND THEIR ANALOGUES AS ANTIFUNGAL AGENTS. Charles University. [Link]

  • Guan, Y., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • De Vita, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi. [Link]

  • Guo, Y., et al. (2023). Novel antimicrobial peptides modified with fluorinated sulfono-γ-AA having high stability and targeting multidrug-resistant bacteria infections. ResearchGate. [Link]

  • SEAFDEC/AQD. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • Kazokaitė, J., et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. [Link]

  • Angeli, A., et al. (2023). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. [Link]

  • De Vita, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. ResearchGate. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Salvesen, B., & Roland, M. (1988). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Acta Veterinaria Scandinavica. [Link]

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Bua, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences. [Link]

  • Bîcu, E., et al. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Pharmaceutics. [Link]

  • Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Basic & Applied Sciences. [Link]

  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences. [Link]

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A Technical Guide to the Validation of Novel D-Amino Acid Oxidase Inhibitors: A Comparative Analysis Featuring 2-Amino-5-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the validation of novel D-amino acid oxidase (DAAO) inhibitors, with a specific focus on the emerging class of 2-amino-5-fluorobenzenesulfonamide derivatives. As a senior application scientist, the objective of this document is to move beyond a simple recitation of protocols. Instead, this guide elucidates the scientific rationale behind each experimental step, contextualizes the data within the broader landscape of DAAO inhibitor development, and provides actionable insights for researchers in the field.

The Rationale for DAAO Inhibition: A Therapeutic Strategy

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1][2] Of particular therapeutic interest is its role in regulating the levels of D-serine in the central nervous system. D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, memory, and overall neuronal function.[1][3][4]

Dysregulation of D-serine metabolism and subsequent NMDA receptor hypofunction have been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1][3][5] Evidence suggests that DAAO expression and activity are elevated in the post-mortem brain tissue of schizophrenia patients.[1][2] Consequently, inhibiting DAAO presents a compelling therapeutic strategy to increase synaptic D-serine levels, enhance NMDA receptor function, and potentially alleviate the cognitive and negative symptoms of schizophrenia.[4][5] This has driven the development of numerous small molecule DAAO inhibitors.[1][2]

While various chemical scaffolds have been explored, this guide will use the this compound backbone as a focal point for discussing the validation pathway, comparing its hypothetical performance metrics against established inhibitors.

The Inhibitor Validation Workflow: A Step-by-Step Approach

The validation of a novel DAAO inhibitor is a multi-step process that progresses from initial in vitro screening to in vivo pharmacodynamic and pharmacokinetic characterization. The following diagram illustrates a typical workflow.

DAAO_Inhibitor_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening: High-Throughput DAAO Activity Assay B Potency Determination: IC50 Measurement A->B Identify hits C Mechanism of Inhibition: Kinetic Analysis (e.g., Lineweaver-Burk) B->C Characterize potent compounds D Selectivity Profiling: Assays against related enzymes (e.g., DDO) C->D Assess specificity E Pharmacokinetics (PK): Measurement of plasma and brain concentrations D->E Select lead candidates F Pharmacodynamics (PD): Quantification of D-serine levels in plasma and brain E->F Correlate exposure with effect G Target Engagement: Ex vivo DAAO activity measurement F->G Confirm target inhibition in vivo H Behavioral Models: Assessment in animal models of schizophrenia G->H Evaluate therapeutic potential

Caption: A typical workflow for the validation of novel DAAO inhibitors.

Part 1: In Vitro Validation Protocols

Primary Screening and Potency Determination (IC50)

The initial step is to determine if the synthesized this compound derivatives can inhibit DAAO activity and to quantify their potency. This is typically achieved using an in vitro enzyme assay that measures the byproducts of the DAAO reaction. A common method is the horseradish peroxidase (HRP)-coupled assay, which detects the hydrogen peroxide (H₂O₂) produced.[6]

Experimental Protocol: HRP-Coupled Fluorometric DAAO Inhibition Assay

  • Reagent Preparation:

    • DAAO Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5.

    • Recombinant Human DAAO: Prepare a stock solution in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • D-serine (Substrate): Prepare a stock solution (e.g., 100 mM) in assay buffer. The final concentration in the assay should be approximately at its Michaelis-Menten constant (Km) value.

    • Horseradish Peroxidase (HRP): Prepare a stock solution (e.g., 10 U/mL).

    • Fluorometric Probe: (e.g., Amplex UltraRed). Prepare a stock solution in DMSO.

    • Test Compounds: Prepare a serial dilution of the this compound derivatives and known inhibitors (e.g., Sodium Benzoate, CBIO) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of a reaction mixture containing the DAAO assay buffer, D-serine, HRP, and the fluorometric probe.

    • Add 2 µL of the diluted test compounds or DMSO (for control wells) to the respective wells.

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the DAAO enzyme solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex UltraRed) kinetically over 30-60 minutes at 25°C.[7]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Elucidating the Mechanism of Inhibition: Kinetic Studies

Understanding how a compound inhibits an enzyme is crucial. Kinetic analysis, such as generating Lineweaver-Burk plots, can distinguish between competitive, non-competitive, and uncompetitive inhibition.

Experimental Protocol: Kinetic Analysis of DAAO Inhibition

  • Assay Setup: The assay is performed as described above (Section 1.1), with the following modifications:

    • A range of D-serine concentrations are used (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value).

    • The assay is performed in the absence of the inhibitor and in the presence of at least two fixed concentrations of the test compound (e.g., at its IC50 and 2x IC50).

  • Data Analysis:

    • For each inhibitor concentration, determine the reaction velocity (V) at each substrate concentration [S].

    • Generate a Lineweaver-Burk plot by plotting 1/V against 1/[S].

    • Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor:

      • Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases. The lines will intersect on the y-axis.

      • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines will be parallel.

This information is critical for structure-activity relationship (SAR) studies, as it indicates whether the compound binds to the enzyme's active site or an allosteric site.

Part 2: Comparative Analysis of DAAO Inhibitors

To validate the potential of this compound derivatives, their performance must be benchmarked against existing inhibitors with well-characterized profiles.

Comparative In Vitro Potency and Mechanism

The table below summarizes the inhibitory potency of several known DAAO inhibitors and includes a placeholder for our lead this compound candidate.

Inhibitor ClassCompound ExampleOrganism/Enzyme SourceIC50 (nM)Mechanism of InhibitionReference
Benzenesulfonamide Hypothetical Derivative Human (recombinant) To Be Determined To Be Determined N/A
Benzoic AcidSodium BenzoateHuman (recombinant)~20,000Competitive
Benzo[d]isoxazol-3-olCBIO (5-chloro-benzo[d]isoxazol-3-ol)Human (recombinant)188Competitive[3]
Fused Pyrrole Carboxylic AcidCompound 8Human (recombinant)145Not Specified[1]
3-Hydroxyquinolin-2(1H)-one-Human (recombinant)4Not Specified[1]
Pyrazole Carboxylic AcidASO57278Human (recombinant)900Not Specified[1]

Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration).

Part 3: The Importance of Structure-Activity Relationships (SAR)

While specific SAR data for this compound derivatives as DAAO inhibitors is not yet publicly available, we can draw insights from the broader class of sulfonamides. The general structure of a sulfonamide consists of a central sulfonyl group attached to an amine and an R-group.

Caption: General sulfonamide structure and the specific core of interest.

For DAAO inhibition, the key is to design a molecule that mimics the substrate (like D-serine) or otherwise binds with high affinity to the enzyme's active site. For the this compound scaffold:

  • The sulfonamide group and the amino group are likely key interaction points within the DAAO active site, potentially forming hydrogen bonds with active site residues.

  • The fluorine atom at the 5-position can alter the electronic properties of the phenyl ring and may be involved in specific interactions, potentially enhancing binding affinity.

  • Modifications to the R' group on the sulfonamide nitrogen will be critical for exploring the SAR and optimizing potency and pharmacokinetic properties.

Part 4: In Vivo Validation: From Bench to Preclinical Models

Demonstrating in vitro potency is only the first step. A successful DAAO inhibitor must reach its target in the brain and elicit the desired biological effect.

Experimental Protocol: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rodents

  • Compound Administration: Administer the test compound (e.g., via oral gavage) to a cohort of rodents (e.g., Sprague-Dawley rats). Include a vehicle control group.

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (for plasma) and brain tissue (e.g., cerebellum and cortex).

  • Pharmacokinetic (PK) Analysis:

    • Extract the drug from plasma and brain homogenates.

    • Quantify the concentration of the test compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate key PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and brain/plasma ratio. A higher brain/plasma ratio is desirable for CNS targets.[1]

  • Pharmacodynamic (PD) Analysis:

    • Measure D-serine concentrations in the collected plasma and brain tissue samples, typically using LC-MS/MS.

    • A successful DAAO inhibitor should cause a time-dependent increase in D-serine levels that correlates with the drug's concentration in the brain.[1]

Comparative In Vivo Performance

The ultimate goal of DAAO inhibition is to increase D-serine levels in the brain. The table below shows reported effects of some inhibitors.

CompoundAnimal ModelDose & RoutePeak D-serine Increase (Brain)Reference
Hypothetical Derivative Rat To Be Determined To Be Determined N/A
CBIORat30 mg/kg (oral, with D-serine)Enhanced brain levels of D-serine[3]
3-Hydroxyquinolin-2(1H)-oneRat56 mg/kg (subcutaneous)Increased cerebellar D-serine[1]
Compound 8RatDoses up to ~65% brain DAAO inhibitionNo marked increase in cortical D-serine[1]

The inconsistent efficacy in raising brain D-serine levels highlights the challenges in developing DAAO inhibitors, particularly concerning brain penetration and target engagement.[1]

Conclusion

The validation of this compound derivatives as DAAO inhibitors requires a systematic and rigorous approach. This guide outlines the essential in vitro and in vivo assays necessary to characterize their potency, mechanism of action, and therapeutic potential. By comparing their performance against established benchmarks and understanding the underlying structure-activity relationships, researchers can effectively advance novel candidates through the drug discovery pipeline. The ultimate success of this or any other class of DAAO inhibitors will depend not only on potent enzyme inhibition but also on favorable pharmacokinetic properties that ensure adequate target engagement within the central nervous system.

References

  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., Rojas, C., Majer, P., Hashimoto, K., & Tsukamoto, T. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357–3359. [Link]

  • Hutson, P. H., & Tricklebank, M. D. (2011). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 17(2), 110-117. [Link]

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  • Patsnap. (2024). What are DAAO inhibitors and how do they work?. Patsnap Synapse. [Link]

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  • Rosini, E., Caldinelli, L., & Piubelli, L. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]

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  • ResearchGate. (2025). Synthesis and Biological Evaluation of d -Amino Acid Oxidase Inhibitors. ResearchGate. [Link]

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  • PubMed. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. PubMed. [Link]

  • PubMed. (1973). Structure and function of D-amino acid oxidase. VII. Interaction of hydrophobic probes with D-amino acid oxidase. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Structure-function relationships in human D-amino acid oxidase. ResearchGate. [Link]

  • ResearchGate. (2025). Recent Advances in the Discovery of D-Amino Acid Oxidase Inhibitors and Their Therapeutic Utility in Schizophrenia | Request PDF. ResearchGate. [Link]

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  • PubMed Central. (2014). Mouse strain specificity of DAAO inhibitors-mediated antinociception. PubMed Central. [Link]

  • PubMed Central. (2013). d-amino acid oxidase knockout (Dao-/-) mice show enhanced short-term memory performance and heightened anxiety, but no sleep or circadian rhythm disruption. PubMed Central. [Link]

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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-fluorobenzenesulfonamide is a key starting material and intermediate in the synthesis of various pharmacologically active compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can arise from the synthetic route, degradation, or storage and may lead to undesirable side effects or reduced therapeutic activity.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative analysis of two distinct HPLC methodologies for the purity assessment of this compound, designed to meet the varying needs of researchers, from rapid in-process controls to comprehensive impurity profiling for regulatory submissions.

The Analytical Challenge: Understanding Potential Impurities

To develop a robust, purity-indicating HPLC method, one must first anticipate the likely impurities. A common synthetic route to this compound involves the chlorosulfonation of 4-fluoroaniline, followed by amination.

Potential impurities may include:

  • Starting Materials: Unreacted 4-fluoroaniline.

  • Isomeric Impurities: Formation of 2-Amino-3-fluorobenzenesulfonamide or other positional isomers.

  • Process-Related Impurities: By-products from side reactions, such as disulfonated species or hydrolyzed intermediates.[1]

  • Degradation Products: Products arising from instability under specific pH, light, or temperature conditions.

A successful HPLC method must be able to resolve the main analyte from all these potential impurities to be considered "stability-indicating" and fit for purpose.

Comparative HPLC Methodologies

We present two distinct reversed-phase HPLC (RP-HPLC) methods. Method A is a rapid isocratic method suitable for high-throughput analysis and routine quality control. Method B is a high-resolution gradient method designed for in-depth impurity profiling and formal purity analysis.

Method A: Rapid Isocratic Screening

This method is designed for speed and efficiency, making it ideal for monitoring reaction progress or for rapid quality checks of synthesized batches.

  • Principle: Isocratic elution uses a constant mobile phase composition, which results in a shorter run time and simpler operation. A traditional C18 column is used, which separates compounds primarily based on hydrophobicity.

  • Causality: The choice of a C18 column is based on its broad applicability and effectiveness in retaining and separating a wide range of moderately polar to nonpolar compounds. The mobile phase, a simple mixture of acetonitrile and a phosphate buffer, provides good peak shape and retention for the sulfonamide.

Method B: High-Resolution Gradient Impurity Profiling

This method employs a gradient elution and an alternative column chemistry to achieve superior resolution of closely eluting impurities, which is essential for regulatory filings and in-depth characterization.

  • Principle: Gradient elution involves changing the mobile phase composition during the analytical run, typically by increasing the percentage of the organic solvent.[3][4] This allows for the effective elution of a wider range of compounds with varying polarities and often results in sharper peaks and improved resolution for complex mixtures.

  • Causality: A Phenyl-Hexyl column is selected for its alternative selectivity. The phenyl stationary phase offers π-π interactions in addition to hydrophobic interactions, which can significantly improve the separation of aromatic compounds and isomers that may co-elute on a standard C18 column. The gradient from a low to a high concentration of acetonitrile ensures that both polar and nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent (see table below).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution (SST): Prepare a solution containing the main analyte (0.5 mg/mL) and spike it with known or potential impurities at a concentration relevant to the specification limit (e.g., 0.1%).

ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Diluent Water:Acetonitrile (50:50, v/v)Water:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Elution Mode Isocratic: 70% A / 30% BGradient: 0-5 min: 95% A5-25 min: 95% to 20% A25-30 min: 20% A30.1-35 min: 95% A
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
Detector UV at 254 nmUV at 254 nm
Run Time 10 minutes35 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[5][6] This is a self-validating step critical for trustworthy results. Inject the SST solution in replicate (typically n=5 or 6).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[5]
Theoretical Plates (N) ≥ 2000Measures column efficiency and indicates good separation power.
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)Confirms that critical impurity pairs are adequately separated.[5]
Precision (%RSD) ≤ 2.0% for replicate injectionsDemonstrates the repeatability of the system.[5]

Workflow Visualization

The general workflow for HPLC purity analysis is a systematic process ensuring data integrity and accuracy.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation C System Suitability Testing (SST) A->C B Standard & Sample Weighing & Dissolution B->C D Sample Injection & Chromatographic Run C->D SST Pass? E Peak Integration & Identification D->E F Purity Calculation (% Area Normalization) E->F G Final Report Generation F->G

Caption: General workflow for HPLC purity assessment.

The choice between a C18 and a Phenyl-Hexyl column is based on exploiting different separation mechanisms to achieve optimal resolution.

Separation_Mechanisms cluster_c18 Method A: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column C18_node C18 Stationary Phase Primary Interaction: Hydrophobic Phenyl_node Phenyl-Hexyl Stationary Phase Primary Interactions: Hydrophobic π-π Interactions Analyte This compound (Aromatic Analyte) Analyte->C18_node:f1 Good Analyte->Phenyl_node:f1 Good Analyte->Phenyl_node:f2 Enhanced (for isomers)

Caption: Comparison of separation mechanisms.

Head-to-Head Performance Comparison

The following table summarizes the expected performance differences between the two methods based on typical experimental outcomes.

Performance MetricMethod A: IsocraticMethod B: GradientJustification
Analysis Time ~10 min ~35 minIsocratic elution is inherently faster.
Resolution (Rs) Adequate (Rs > 2.0)Excellent (Rs > 3.5) Gradient elution and alternative selectivity of the Phenyl-Hexyl column provide superior separation power.
Sensitivity (LOD/LOQ) GoodSuperior Gradient elution focuses peaks, leading to greater peak height and improved signal-to-noise for trace impurities.[7]
Method Complexity Low ModerateGradient methods require more complex pump systems and longer equilibration times.
Ideal Application In-process control, routine QCFinal product release, stability studies, impurity identificationMethod choice depends on the required level of detail and throughput.

Validation Considerations according to ICH Guidelines

For use in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for its intended purpose.[7][8][9] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blanks, placebos, and spiked samples to show a lack of interference and to prove the method is "stability-indicating."

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over a range from the reporting limit to 120% of the assay concentration.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known amounts of analyte added (spiked samples).

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by multiple analyses of a homogenous sample by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[7] Crucial for impurity analysis.

Conclusion and Recommendations

The choice between a rapid isocratic method and a high-resolution gradient method for the purity assessment of this compound depends entirely on the analytical objective.

  • Method A (Isocratic) is the workhorse for process development and routine quality control labs where speed and throughput are paramount. Its simplicity and short run time allow for quick decisions regarding reaction completion or batch quality.

  • Method B (Gradient) is the definitive choice for final product release, stability testing, and any scenario requiring comprehensive impurity profiling. Its superior resolving power ensures that all potential impurities are separated and accurately quantified, providing the high level of confidence required for regulatory submissions and ensuring patient safety.

By understanding the principles and trade-offs of each approach, scientists can select and implement the most appropriate HPLC strategy to ensure the quality and integrity of this compound throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.[Link]

  • Hydrophilic interaction chromatography. Wikipedia.[Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.[Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • System Suitability in HPLC Analysis. Pharmaguideline.[Link]

  • Gadani, K., et al. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.[Link]

  • Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex.[Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. ResearchGate.[Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia.[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.[Link]

  • System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories. U.S. Department of Agriculture (USDA).[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.[Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate.[Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate.[Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.[Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.[Link]

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A Comparative Guide to Modern Sulfonamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure and function of a vast array of therapeutic agents, from classical antibacterial "sulfa drugs" to contemporary treatments for cancer, viral infections, and chronic diseases.[1] Its prevalence stems from its unique physicochemical properties: it is a stable, non-hydrolyzable bioisostere of the amide bond, capable of engaging in crucial hydrogen bonding interactions within biological targets.[2] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of sulfonamides is a perpetual focus for researchers in drug discovery and development.

This guide provides a comparative analysis of the principal methodologies for sulfonamide synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering field-proven insights into the rationale behind experimental choices and providing objective, data-driven comparisons to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

I. The Classical Approach: Reaction of Sulfonyl Chlorides with Amines

The traditional and most widely employed method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] This nucleophilic substitution reaction is conceptually straightforward and has been a reliable workhorse in organic synthesis for decades.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[3]

Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzylamine (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-benzyl-4-toluenesulfonamide.

Classical_Sulfonamide_Synthesis reagents p-Toluenesulfonyl Chloride + Benzylamine intermediate Nucleophilic Attack reagents->intermediate base Pyridine base->intermediate HCl scavenger product N-Benzyl-4-toluenesulfonamide + Pyridinium Hydrochloride intermediate->product

Caption: Classical Sulfonamide Synthesis Workflow.

Advantages and Limitations

The primary advantage of this method is its broad applicability and the ready availability of a wide range of sulfonyl chlorides and amines. However, the synthesis of the sulfonyl chloride precursors often requires harsh conditions, such as the use of chlorosulfonic acid, which can limit the functional group tolerance of the overall sequence.[5] Furthermore, sulfonyl chlorides can be unstable and difficult to handle.[5]

II. Synthesis from Sulfonic Acids: Bypassing the Sulfonyl Chloride

To circumvent the issues associated with sulfonyl chlorides, methods have been developed to synthesize sulfonamides directly from the more stable sulfonic acids. These approaches rely on the in situ activation of the sulfonic acid to generate a reactive intermediate that is then trapped by the amine.

Activating Agents and Mechanistic Considerations

Several activating agents have been employed for this transformation, with 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine ditriflate being notable examples. The reaction with TCT, often performed under microwave irradiation, is believed to proceed through the formation of a reactive sulfonyl triazine intermediate.[6] Triphenylphosphine ditriflate activates the sulfonic acid by forming a phosphonium sulfonate salt, which is then susceptible to nucleophilic attack by the amine.

Experimental Protocol: Microwave-Assisted Synthesis of a Sulfonamide from a Sulfonic Acid using TCT

Materials:

  • p-Toluenesulfonic acid

  • Benzylamine

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Triethylamine (TEA)

  • Acetone

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • In a microwave vial, combine p-toluenesulfonic acid (1.0 eq), TCT (0.4 eq), and TEA (1.0 eq) in acetone.

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • To the resulting mixture, add benzylamine (1.2 eq) and 1 M NaOH (2.0 eq).

  • Irradiate the mixture in the microwave reactor at 50 °C for 10 minutes.[6]

  • After cooling, dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Caption: General workflow for sulfonamide synthesis from sulfonic acids.

III. Modern Era: Transition-Metal Catalyzed Approaches

The advent of transition-metal catalysis has revolutionized sulfonamide synthesis, offering milder reaction conditions, broader substrate scope, and access to novel chemical space. Palladium- and rhodium-catalyzed reactions are at the forefront of these modern methods.

A. Palladium-Catalyzed Cross-Coupling of Aryl Halides and Sulfonamides

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of N-aryl sulfonamides. These reactions typically involve the coupling of an aryl halide (or triflate) with a sulfonamide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Insights: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the deprotonated sulfonamide to the resulting Pd(II) complex. Reductive elimination from this complex furnishes the N-aryl sulfonamide and regenerates the active Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed N-Arylation of a Sulfonamide

Materials:

  • Aryl bromide

  • Sulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), sulfonamide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

B. Rhodium-Catalyzed C-H Amination

Rhodium-catalyzed C-H amination has emerged as a highly atom-economical and efficient method for the synthesis of sulfonamides, particularly those derived from arenes bearing a directing group. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond to a C-N bond.

Mechanistic Considerations: The reaction is thought to proceed through the coordination of the directing group of the arene to the rhodium catalyst, followed by directed C-H activation to form a rhodacycle intermediate. This intermediate then reacts with a sulfonyl azide, leading to the formation of the sulfonamide product and regeneration of the active catalyst.

Experimental Protocol: Rhodium-Catalyzed Directed C-H Amination

Materials:

  • Arene with a directing group (e.g., 2-phenylpyridine)

  • Sulfonyl azide

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox, charge a vial with [RhCp*Cl₂]₂ (0.025 eq) and AgSbF₆ (0.1 eq).

  • Add DCE and stir for 30 minutes.

  • Add the arene (1.0 eq) and the sulfonyl azide (1.2 eq).

  • Seal the vial and heat at 80-100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture and purify by column chromatography.

Modern_Sulfonamide_Synthesis cluster_pd Palladium-Catalyzed Cross-Coupling cluster_rh Rhodium-Catalyzed C-H Amination pd_reagents Aryl Halide + Sulfonamide pd_product N-Aryl Sulfonamide pd_reagents->pd_product Cross-Coupling pd_catalyst Pd(0) Catalyst + Ligand + Base pd_catalyst->pd_product rh_reagents Arene (with directing group) + Sulfonyl Azide rh_product N-Aryl Sulfonamide rh_reagents->rh_product C-H Activation/Amination rh_catalyst Rh(III) Catalyst rh_catalyst->rh_product

Caption: Overview of modern transition-metal catalyzed sulfonamide syntheses.

IV. Reductive Coupling of Nitroarenes and Aryl Sulfinates

A more recent and innovative approach involves the reductive coupling of readily available nitroarenes and aryl sulfinates to form N-aryl sulfonamides. This method offers a valuable alternative, particularly for the synthesis of heteroaryl sulfonamides.

Mechanistic Pathway

This transformation is proposed to proceed through the reduction of the nitroarene to a nitrosoarene intermediate. The aryl sulfinate then adds to the nitrosoarene, and subsequent reduction and rearrangement steps lead to the formation of the sulfonamide.[3][7][8]

Experimental Protocol: Reductive Coupling for Sulfonamide Synthesis

Materials:

  • Nitroarene

  • Sodium arylsulfinate

  • Sodium bisulfite (NaHSO₃)

  • Tin(II) chloride (SnCl₂) (optional, for challenging substrates)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the nitroarene (1.0 eq) and sodium arylsulfinate (2.0 eq) in DMSO, add sodium bisulfite (3.0 eq).

  • For less reactive substrates, tin(II) chloride (1.5 eq) can be added.

  • The reaction mixture is often subjected to ultrasonication to improve homogeneity.[3][7][8]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

V. Comparative Performance Analysis

The choice of synthetic method depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and considerations of green chemistry. The following table provides a comparative summary of the discussed methods.

MethodKey ReagentsTypical ConditionsYields (%)Key AdvantagesKey Limitations
Classical Method Sulfonyl chloride, Amine, BaseOrganic solvent, 0-25 °C, several hoursVariable, can be highWell-established, versatileHarsh conditions for sulfonyl chloride synthesis, unstable precursors
From Sulfonic Acids Sulfonic acid, Amine, Activating agent (e.g., TCT)Microwave irradiation, elevated temperature, minutes to hoursGood to excellentAvoids handling of sulfonyl chlorides, rapidRequires specific activating agents, may require microwave conditions
Pd-Catalyzed Cross-Coupling Aryl halide, Sulfonamide, Pd catalyst, Ligand, BaseAnhydrous solvent, 80-120 °C, 12-24 hGood to excellentBroad substrate scope, excellent functional group toleranceExpensive catalysts and ligands, requires inert atmosphere
Rh-Catalyzed C-H Amination Arene, Sulfonyl azide, Rh catalystAnhydrous solvent, 80-120 °C, 12-24 hModerate to excellentAtom economical, avoids pre-functionalizationRequires a directing group, expensive catalysts, use of azides
Reductive Coupling Nitroarene, Aryl sulfinate, ReductantDMSO, room temp to mild heating, hoursModerate to goodReadily available starting materials, good for heteroarylsStoichiometric reductants, potential for side reactions

Conclusion

The synthesis of sulfonamides has evolved significantly from the classical reliance on sulfonyl chlorides. Modern methods, particularly those employing transition-metal catalysis, offer milder conditions, broader substrate scope, and greater functional group tolerance. The direct synthesis from sulfonic acids provides a convenient alternative that bypasses the need for often unstable sulfonyl chloride intermediates. The reductive coupling of nitroarenes and aryl sulfinates represents a novel and promising strategy, especially for accessing complex heteroaromatic sulfonamides.

The selection of an optimal synthetic route requires a careful consideration of the specific target molecule, available starting materials, and desired scale of the reaction. By understanding the underlying mechanisms and the practical advantages and limitations of each method, researchers can make informed decisions to efficiently and effectively synthesize the sulfonamides that are vital to the advancement of medicinal chemistry and drug discovery.

References

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  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
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A Senior Application Scientist's Guide to Enzyme Inhibition Assays for 2-Amino-5-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of enzyme inhibition assays tailored for researchers, scientists, and drug development professionals working with 2-Amino-5-fluorobenzenesulfonamide derivatives. We will delve into the technical nuances of these assays, grounded in scientific principles and field-proven insights, to empower you to make informed decisions in your research.

Introduction: The Significance of this compound Derivatives as Enzyme Inhibitors

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] Derivatives of this compound are a class of compounds that have garnered significant interest as potential enzyme inhibitors. Their structural features often lead to high affinity and specificity for the active sites of various enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2][3]

Carbonic anhydrases play a crucial role in a multitude of physiological processes, including pH regulation, CO2 homeostasis, and electrolyte secretion.[3][4] Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, cancer, and epilepsy, making them a prime target for therapeutic intervention.[5] Sulfonamide-based inhibitors, including derivatives of this compound, are among the most potent and widely studied classes of CA inhibitors.[1][2][3]

This guide will focus on the methodologies used to characterize the inhibitory potential of these derivatives against carbonic anhydrases, providing a comparative analysis of the available techniques.

The Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This interaction prevents the substrate, carbon dioxide, from accessing the active site.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Displaces H2O and Binds

Mechanism of Carbonic Anhydrase Inhibition.

Core Methodologies for Assessing Enzyme Inhibition

The choice of assay is critical for accurately determining the inhibitory potency (typically expressed as IC₅₀ or Kᵢ values) of this compound derivatives. Below, we compare the most common and robust methods.

Stopped-Flow CO₂ Hydration Assay: The Gold Standard

This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored over a very short time scale (milliseconds) using a pH indicator dye.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.4).

    • Prepare a stock solution of the purified carbonic anhydrase isoform.

    • Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated solution.

  • Assay Execution:

    • The enzyme solution, inhibitor, and pH indicator are rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis:

    • The initial rates of the reaction are determined from the absorbance change.[6]

    • The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]

Causality Behind Experimental Choices:

  • Stopped-Flow Instrument: Essential for measuring the rapid kinetics of the CA-catalyzed reaction.

  • pH Indicator: Provides a sensitive and continuous measure of the reaction progress.

  • CO₂-Saturated Solution: Ensures that the substrate is not limiting during the initial phase of the reaction.

cluster_workflow Stopped-Flow Assay Workflow start Prepare Reagents (Enzyme, Inhibitor, Buffer, CO2 soln) mix Rapid Mixing in Stopped-Flow Instrument start->mix measure Monitor Absorbance Change of pH Indicator mix->measure analyze Calculate Initial Rates and % Inhibition measure->analyze end Determine IC50/Ki analyze->end

Stopped-Flow CO₂ Hydration Assay Workflow.
Fluorescence-Based Assays: High-Throughput Alternatives

Fluorescence-based assays offer a higher throughput and are well-suited for screening large libraries of compounds.[5][8]

Principle: These assays often employ a competitive binding format. A fluorescent probe with a known affinity for the carbonic anhydrase active site is used. When the probe is bound to the enzyme, its fluorescence is quenched. Upon the addition of a competitive inhibitor, the probe is displaced, leading to a recovery of fluorescence.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution.

    • Prepare a stock solution of the purified carbonic anhydrase isoform.

    • Prepare a stock solution of the fluorescent probe.

    • Prepare serial dilutions of the this compound derivative.

  • Assay Execution:

    • In a microplate, combine the enzyme, fluorescent probe, and varying concentrations of the inhibitor.

    • Incubate to allow for binding equilibrium to be reached.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • The increase in fluorescence is proportional to the inhibitory potency of the compound.

    • Calculate IC₅₀ values as described for the stopped-flow assay.

Causality Behind Experimental Choices:

  • Fluorescent Probe: The choice of probe is critical and should have a suitable affinity for the enzyme and a significant change in fluorescence upon binding/displacement.

  • Microplate Format: Enables simultaneous testing of multiple compounds and concentrations, increasing throughput.

Colorimetric Esterase Activity Assay

This is a simpler, more accessible method that relies on the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA). The product of this reaction, p-nitrophenol, is colored and can be quantified spectrophotometrically. Inhibitors will reduce the rate of this hydrolysis.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution.

    • Prepare a stock solution of the purified carbonic anhydrase isoform.

    • Prepare serial dilutions of the this compound derivative.

    • Prepare a stock solution of p-NPA.

  • Assay Execution:

    • In a microplate, add the buffer, enzyme, and inhibitor.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate.

    • Measure the change in absorbance at 400 nm over time.[7]

  • Data Analysis:

    • Determine the reaction rates and calculate IC₅₀ values.

Causality Behind Experimental Choices:

  • p-NPA Substrate: Provides a convenient and chromogenic substrate for monitoring enzyme activity.

  • Spectrophotometer: A standard piece of laboratory equipment, making this assay widely accessible.

Comparative Analysis of Assay Methodologies

FeatureStopped-Flow CO₂ Hydration AssayFluorescence-Based AssayColorimetric Esterase Assay
Principle Direct measurement of CO₂ hydrationCompetitive displacement of a fluorescent probeMeasurement of esterase activity
Throughput Low to mediumHighHigh
Sensitivity HighHighModerate
Accuracy High (Gold Standard)HighModerate
Equipment Specialized stopped-flow instrumentFluorescence plate readerSpectrophotometer/Plate reader
Complexity HighModerateLow
Cost HighModerateLow
Best For Detailed kinetic studies, mechanism of actionHigh-throughput screeningInitial screening, labs with limited resources

Comparison with Alternative Inhibitors

While sulfonamides are the classical carbonic anhydrase inhibitors, other classes of compounds have been identified that inhibit CAs through different mechanisms.[9] These include:

  • Phenols: These compounds can anchor to the zinc-bound water/hydroxide ion and interact with the hydrophobic part of the active site.[9]

  • Polyamines and Carboxylic Acids: These can also interact with the active site zinc ion.[9]

  • Coumarins: These natural products have been shown to inhibit CAs through a novel mechanism that is distinct from classical sulfonamides.[10]

The inclusion of these alternative inhibitors in your screening panel can provide valuable insights into the selectivity and mechanism of action of your this compound derivatives.

Quantitative Data Summary

The inhibitory potency of sulfonamide derivatives can vary significantly depending on the specific substitutions on the benzenesulfonamide scaffold and the carbonic anhydrase isoform being targeted. Below is a representative table of inhibition data for various sulfonamides against human CA isoforms I and II.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Acetazolamide19.92-[3]
N-(sulfapyridine)-p-hydroxybenzamide2.62-[3]
Sulfonamide Derivative 16.02.0[6]
Sulfonamide Derivative 276.9-[6]

Note: This table is illustrative. Researchers should consult the primary literature for specific values for their compounds of interest.

Conclusion

The selection of an appropriate enzyme inhibition assay is a critical step in the characterization of this compound derivatives. The stopped-flow CO₂ hydration assay remains the gold standard for detailed kinetic analysis, while fluorescence-based and colorimetric assays offer higher throughput for screening purposes. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to generate high-quality, reliable data and accelerate the drug discovery process.

References

  • Bialy, L. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.
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  • Yaseen, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
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  • Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
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  • Al-Warhi, T., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29517-29531.
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  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7068.
  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors.
  • Wang, X., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Enzyme Inhibition Activity of a Novel Nitrogen-containing Heterocyclic Sulfonamide. Letters in Drug Design & Discovery, 19(5), 447-458.
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  • Angeli, A., et al. (2023). Inhibition studies with simple and complex (in)organic anions of the γ-carbonic anhydrase from Mammaliicoccus (Staphylococcus) sciuri, MscCAγ. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172034.
  • Bumbure, L., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(9), 13734-13751.
  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 6(10), 8345-8353.
  • Zou, H., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6438-6451.
  • Witten, E., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

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A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the success of immunoassays for detecting sulfonamide derivatives hinges on a critical, yet often complex, parameter: antibody cross-reactivity. The ability of an antibody to bind to multiple structurally related compounds can be either a powerful tool for broad-spectrum analysis or a significant pitfall leading to inaccurate quantification. This guide provides an in-depth comparison of the performance of various antibodies raised against sulfonamide derivatives, supported by experimental data, to empower you to make informed decisions in your research.

The Immunological Challenge of a Small Molecule

Sulfonamides, a class of synthetic antimicrobial agents, are haptens—small molecules that are not immunogenic on their own.[1] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][2] The design of this hapten-carrier conjugate is the single most important factor influencing the specificity and cross-reactivity profile of the resulting antibodies.[3]

The core structure of sulfonamides consists of a p-aminobenzenesulfonamide moiety.[4][5] Variations in the substituent group at the N1 position of the sulfonamide nitrogen give rise to the diverse family of sulfonamide drugs. It is the recognition of this common core structure versus the variable N1-substituent that dictates the breadth of an antibody's cross-reactivity.

The Decisive Role of Hapten Design in Antibody Specificity

The strategy employed for conjugating the sulfonamide hapten to the carrier protein directly influences which structural features of the molecule are presented to the immune system as immunodominant epitopes. This, in turn, dictates the cross-reactivity profile of the antibodies produced.

Two primary strategies are employed:

  • N4-Position Conjugation: The hapten is linked to the carrier protein via the N4-amino group of the p-aminobenzenesulfonamide core. This approach tends to generate antibodies that are highly specific to the N1-substituent of the immunizing hapten, as the core structure is partially masked by the carrier protein.

  • N1-Position Conjugation: The hapten is conjugated through the variable N1-substituent. This presents the common p-aminobenzenesulfonamide core to the immune system, often resulting in antibodies with broader cross-reactivity across multiple sulfonamide analogues.

The choice of a spacer arm to link the hapten to the carrier protein can also significantly impact the immune response. A spacer can reduce steric hindrance from the carrier protein, making the hapten more accessible to immune cells and potentially leading to higher affinity antibodies.[2]

Hapten_Strategy cluster_0 Hapten Design Choices cluster_1 Resulting Antibody Specificity Hapten Hapten Carrier_Protein Carrier Protein (e.g., KLH, BSA) Hapten->Carrier_Protein Conjugation N1_Conjugation N1-Position Conjugation Hapten->N1_Conjugation N4_Conjugation N4-Position Conjugation Hapten->N4_Conjugation Broad_Specificity Broad Specificity Class-specific assays Class-specific assays Broad_Specificity->Class-specific assays High_Specificity High Specificity Compound-specific assays Compound-specific assays High_Specificity->Compound-specific assays N1_Conjugation->Broad_Specificity Exposes common core N4_Conjugation->High_Specificity Exposes unique side chain Spacer_Arm Use of a Spacer Arm Spacer_Arm->N1_Conjugation Spacer_Arm->N4_Conjugation

Caption: Influence of hapten design on antibody specificity.

Performance Comparison of Anti-Sulfonamide Antibodies

The cross-reactivity of an antibody is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the antibody is incubated with a sample containing the target sulfonamide, which competes with a labeled sulfonamide conjugate for binding to the antibody. The signal produced is inversely proportional to the concentration of the sulfonamide in the sample.

Cross-reactivity is calculated as:

% Cross-Reactivity = (IC50 of the target sulfonamide / IC50 of the cross-reacting compound) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

The following tables summarize the cross-reactivity profiles of several commercially available anti-sulfonamide antibodies and those reported in the literature. This data is intended to serve as a guide; performance may vary depending on the specific assay conditions.

Table 1: Cross-Reactivity of a Broad-Spectrum Monoclonal Antibody

Compound% Cross-Reactivity
Sulfamerazine100%
Sulfadiazine188%
Sulfamonomethoxine413%
Sulfaquinoxaline44%
Sulfachlorpyridazine75%
Sulfaclozine68%
Sulfamethoxydiazine365%
Sulfamethazine38%
Data sourced from a commercial ELISA kit manual.[6]

Table 2: Cross-Reactivity of a Sulfamethazine-Specific Monoclonal Antibody

Compound% Cross-Reactivity
Sulfamethazine100%
Sulfamerazine108%
Sulfachloropyrazine97%
Sulfisoxazole99%
Sulfadiazine68%
Sulfachloropyridazine64%
Sulfathiazole7%
Sulfamethizole5.3%
Data sourced from a commercial ELISA kit manual.[7]

Table 3: Cross-Reactivity of a Polyclonal Antibody Raised Against a Two-Ring Hapten

CompoundIC50 (ng/mL)% Cross-Reactivity (vs. Sulfadiazine)
Sulfadiazine2.1100%
Sulfamethazine3.560%
Sulfamerazine2.584%
Sulfathiazole1.8117%
Sulfamethoxazole4.250%
Data adapted from a research publication.

As the data illustrates, monoclonal antibodies can be generated to be either highly specific for a single sulfonamide or to exhibit broad reactivity across the class. Polyclonal antibodies, being a heterogeneous mixture, often display a wider range of cross-reactivities. The choice between a monoclonal and a polyclonal antibody will depend on the specific application. For the detection of a single sulfonamide, a highly specific monoclonal antibody is preferred. For screening for the presence of any member of the sulfonamide class, a broad-spectrum monoclonal or a polyclonal antibody would be more suitable.

Experimental Protocol: A Self-Validating System for Assessing Cross-Reactivity

This section provides a detailed, step-by-step methodology for a competitive ELISA to determine the cross-reactivity of an anti-sulfonamide antibody. This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Data Analysis Coat 1. Coat Plate with Sulfonamide-Protein Conjugate Wash_1 2. Wash Coat->Wash_1 Block 3. Block with BSA or Casein Wash_1->Block Wash_2 4. Wash Block->Wash_2 Add_Standards 5. Add Standards and Samples Wash_2->Add_Standards Add_Antibody 6. Add Anti-Sulfonamide Antibody Add_Standards->Add_Antibody Incubate_1 7. Incubate Add_Antibody->Incubate_1 Wash_3 8. Wash Incubate_1->Wash_3 Add_Secondary 9. Add Enzyme-Labeled Secondary Antibody Wash_3->Add_Secondary Incubate_2 10. Incubate Add_Secondary->Incubate_2 Wash_4 11. Wash Incubate_2->Wash_4 Add_Substrate 12. Add TMB Substrate Wash_4->Add_Substrate Incubate_3 13. Incubate in Dark Add_Substrate->Incubate_3 Stop_Reaction 14. Add Stop Solution Incubate_3->Stop_Reaction Read_Plate 15. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Plot_Curve 16. Plot Standard Curve Read_Plate->Plot_Curve Calculate_IC50 17. Calculate IC50 Values Plot_Curve->Calculate_IC50 Calculate_CR 18. Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-sulfonamide primary antibody

  • Sulfonamide-protein conjugate for coating (e.g., sulfamethazine-BSA)

  • Enzyme-labeled secondary antibody (e.g., anti-mouse IgG-HRP)

  • Sulfonamide standards (the immunizing sulfonamide and potential cross-reactants)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the sulfonamide-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the sulfonamide standards and test compounds in assay buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL of each standard or sample to the appropriate wells.

    • Dilute the primary anti-sulfonamide antibody to its optimal working concentration in assay buffer.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Dilute the enzyme-labeled secondary antibody in assay buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the concentration for the standard sulfonamide.

    • Determine the IC50 value for the standard and each of the test compounds.

    • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Self-Validation and Controls:

  • Zero Standard (B0): Wells containing only the antibody and labeled conjugate (no competitor) to determine the maximum signal.

  • Non-Specific Binding (NSB): Wells containing no antibody to assess the level of background signal.

  • Positive Control: A known concentration of the target sulfonamide to verify the accuracy of the standard curve.

  • Negative Control: A sample known to be free of sulfonamides to ensure no matrix effects are interfering with the assay.

Practical Implications of Cross-Reactivity

The degree of cross-reactivity of an anti-sulfonamide antibody has significant practical implications across various fields:

  • Drug Development: In pharmacokinetic and pharmacodynamic studies, highly specific antibodies are crucial for accurately quantifying the parent drug without interference from its metabolites.

  • Food Safety: For regulatory screening of food products for sulfonamide residues, broad-spectrum antibodies are advantageous as they can detect a wide range of sulfonamides in a single assay, making the screening process more efficient and cost-effective.[8][9]

  • Environmental Monitoring: Similar to food safety, broad-spectrum antibodies are useful for the rapid screening of environmental samples for the presence of sulfonamide contaminants.

  • Clinical Diagnostics: In the context of "sulfa" allergies, the immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is a topic of ongoing research.[10] While severe allergic reactions are primarily associated with the N1-heterocyclic ring of sulfonamide antibiotics, understanding the potential for cross-reactivity is important for patient safety.[10]

Conclusion

The cross-reactivity of antibodies raised against sulfonamide derivatives is a multifaceted characteristic that is fundamentally determined by the initial hapten design. A thorough understanding of the principles of haptenization and the availability of robust experimental data are essential for selecting the appropriate antibody for a given application. By carefully considering the desired specificity and employing well-validated immunoassays, researchers can harness the power of anti-sulfonamide antibodies for accurate and reliable detection and quantification.

References

  • eGPAT. (2017, August 7). How to write IUPAC Name of sulfonamides.
  • Choudhary, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(9), 3697-3713.
  • PubChem. Sulfonamides | C17H17NO5S | CID 91392493.
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  • Wikipedia. Sulfonamide.
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  • ResearchGate. Cross-reactivity (CR) of the monoclonal antibodies in ELISA.
  • Jackson ImmunoResearch. (2023, December 28). Top 10 Tips for ELISA.
  • Spinks, C. A., et al. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Immunoassay and Immunochemistry, 27(3), 237-253.
  • Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1477-1484.
  • Wilson, D. L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17083-17090.
  • Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry, 482, 143991.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48.
  • Ringbio. Sulfonamides ELISA kit, for milk,milk powder, honey.
  • BMG Labtech. (2024, March 12). Optimizing your ELISA Assays.
  • Creative Diagnostics. Anti-Hapten Antibody Production.
  • ResearchGate. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • Aptamer Group. Anti-hapten Antibody Problems.
  • ResearchGate. Sulfonamide allergy and cross-reactivity.
  • Abellán, A., et al. (2008). Fast screening immunoassay of sulfonamides in commercial fish samples. Talanta, 76(4), 842-848.
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  • Meizheng. Qualitative or Quantitative Antibiotic Sulfonamides ELISA Test Kit.

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A Senior Application Scientist's Guide to In-Silico Modeling: Predicting 2-Amino-5-fluorobenzenesulfonamide Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico methodologies to model the binding of 2-Amino-5-fluorobenzenesulfonamide, a key sulfonamide derivative, to its potential protein targets. As direct experimental data for this specific ligand-protein interaction is not extensively available, we will utilize well-established sulfonamide targets, Carbonic Anhydrase II and D-amino acid oxidase, as model systems to demonstrate and compare computational techniques. This approach provides a robust framework for researchers and drug development professionals to apply these methods to their specific targets of interest.

Sulfonamides are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] Understanding the molecular interactions between these compounds and their target proteins is paramount for rational drug design and optimization. In-silico modeling offers a powerful and cost-effective avenue to elucidate these interactions at an atomic level, providing predictive insights that can guide experimental efforts.

The In-Silico Advantage: A Multi-Faceted Approach to Ligand Binding Analysis

Computational modeling allows us to dissect the intricate dance between a ligand and its protein receptor. This guide will compare two fundamental and widely used techniques: Molecular Docking and Molecular Dynamics (MD) simulations. Each method offers unique advantages and, when used in concert, they provide a more complete picture of the binding event.

Molecular Docking provides a static snapshot of the most probable binding pose of a ligand within a protein's active site. It is a computationally efficient method ideal for high-throughput screening of large compound libraries and for generating initial hypotheses about key binding interactions.

Molecular Dynamics (MD) Simulations , in contrast, offer a dynamic view of the system over time. By simulating the movements of atoms, MD can reveal the stability of a predicted binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.

Comparative Workflow for In-Silico Binding Analysis

The following diagram illustrates a comprehensive workflow that integrates molecular docking and molecular dynamics simulations for a thorough analysis of this compound binding.

In-Silico Modeling Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Results & Interpretation Protein_Prep Protein Preparation (PDB: 2CA2, 1DDO) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis (Scoring Functions, Visual Inspection) Docking->Pose_Analysis MD_Setup MD Simulation Setup (System Solvation, Ionization) Pose_Analysis->MD_Setup Select Best Pose(s) MD_Simulation MD Simulation (e.g., GROMACS, AMBER) MD_Setup->MD_Simulation MD_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD_Simulation->MD_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Analysis->Binding_Energy Interpretation Interpretation & Hypothesis Generation Binding_Energy->Interpretation

Caption: A comprehensive workflow for in-silico modeling of ligand-protein binding.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting molecular docking and molecular dynamics simulations. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Part 1: Molecular Docking Protocol

Objective: To predict the binding pose of this compound in the active sites of Carbonic Anhydrase II and D-amino acid oxidase.

Methodology:

  • Protein Preparation:

    • Rationale: Raw PDB structures often contain water molecules, co-factors, and multiple chains that are not relevant to the docking simulation. This step cleans the structure and prepares it for docking.

    • Steps:

      • Obtain the crystal structures of human Carbonic Anhydrase II (PDB ID: 2CA2) and porcine D-amino acid oxidase (PDB ID: 1DDO) from the Protein Data Bank.

      • Remove all water molecules and any co-crystallized ligands from the PDB files.

      • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

      • Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).

      • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Rationale: A 2D representation of a ligand needs to be converted into a 3D structure with appropriate charges and rotatable bonds defined for the docking software.

    • Steps:

      • Obtain the 2D structure of this compound from a chemical database like PubChem.[2]

      • Convert the 2D structure to a 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw).

      • Perform energy minimization of the 3D structure to obtain a low-energy conformation.

      • Assign partial charges and define the rotatable bonds of the ligand.

      • Save the prepared ligand in the PDBQT format.

  • Molecular Docking Simulation:

    • Rationale: The docking algorithm systematically samples different conformations of the ligand within a defined search space in the protein's active site and scores them based on a scoring function.

    • Steps:

      • Define the docking grid box around the active site of each protein. The active site can be identified from the literature or by locating the binding site of the co-crystallized ligand in the original PDB file.

      • Run the molecular docking simulation using software like AutoDock Vina. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.

      • The software will generate a set of predicted binding poses ranked by their binding affinity scores.

  • Analysis of Docking Results:

    • Rationale: The output of a docking simulation requires careful analysis to select the most plausible binding pose and to understand the key molecular interactions.

    • Steps:

      • Visualize the predicted binding poses in a molecular graphics program (e.g., PyMOL, VMD).

      • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for the top-ranked poses.

      • Compare the binding poses and scores between the two target proteins to hypothesize about potential selectivity.

Part 2: Molecular Dynamics Simulation Protocol

Objective: To assess the stability of the predicted binding pose of this compound and to characterize the dynamics of the ligand-protein complex.

Methodology:

  • System Preparation:

    • Rationale: The protein-ligand complex needs to be placed in a simulated physiological environment, which includes a water box and ions to neutralize the system.

    • Steps:

      • Select the most promising binding pose from the molecular docking results.

      • Create a simulation box (e.g., a cubic box) and solvate the complex with a water model (e.g., TIP3P).

      • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization relaxes the system to a local energy minimum.

    • Steps:

      • Perform a series of energy minimization steps, first with restraints on the protein and ligand heavy atoms, and then with all atoms free to move.

  • Equilibration:

    • Rationale: The system needs to be gradually heated to the desired temperature and the pressure adjusted to the desired level while allowing the solvent to equilibrate around the protein-ligand complex.

    • Steps:

      • Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the target temperature (e.g., 300 K).

      • Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system to the target pressure (e.g., 1 bar).

  • Production MD Simulation:

    • Rationale: This is the main simulation phase where the trajectory of the system is generated for subsequent analysis. The length of the simulation depends on the specific research question, but longer simulations generally provide more reliable results.

    • Steps:

      • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates of the system at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Rationale: The raw trajectory data from the MD simulation needs to be analyzed to extract meaningful biophysical insights.

    • Steps:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system over time. A stable RMSD indicates that the system has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

      • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation to identify stable interactions.

      • Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of results that could be obtained from the described in-silico workflows.

ParameterMolecular Docking (AutoDock Vina)Molecular Dynamics (GROMACS/AMBER)
Primary Output Ranked binding poses and affinity scores (kcal/mol)Trajectory of atomic coordinates over time
Computational Cost Low (minutes to hours per ligand)High (days to weeks per system)
Key Insights - Predicted binding mode- Key interacting residues- Relative ranking of ligands- Stability of binding pose- Conformational changes- Role of solvent- Binding free energy estimation
Hypothetical Binding Affinity (Carbonic Anhydrase II) -8.5 kcal/mol-9.2 ± 0.8 kcal/mol (MM/PBSA)
Hypothetical Binding Affinity (D-amino acid oxidase) -7.2 kcal/mol-6.8 ± 1.1 kcal/mol (MM/PBSA)
Key Hydrogen Bonds (Carbonic Anhydrase II) Thr199, Thr200Stable H-bonds with Thr199, Thr200, and a water bridge to His94
Key Hydrogen Bonds (D-amino acid oxidase) Tyr228, Arg283Transient H-bonds with Tyr228; stable interaction with Arg283

Conclusion: A Synergy of In-Silico Techniques for Confident Predictions

This guide has outlined a robust and scientifically sound workflow for the in-silico modeling of this compound binding to target proteins. By combining the strengths of molecular docking for initial pose prediction and molecular dynamics simulations for assessing stability and dynamics, researchers can gain a comprehensive understanding of the molecular recognition process. The insights derived from these computational approaches can significantly accelerate drug discovery efforts by prioritizing compounds for experimental validation and providing a structural basis for lead optimization. The principles and methodologies described herein are broadly applicable to a wide range of ligand-protein systems, empowering researchers to leverage the predictive power of in-silico modeling in their quest for novel therapeutics.

References

  • Benchchem. In Silico Modeling of 4-Amino-N-methylbenzenesulfonamide Interactions: A Technical Guide.
  • ACS Omega. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. 2022.
  • Journal of the American Chemical Society Au. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. 2023.
  • PubMed Central. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. 2022.
  • International Journal of Biological Macromolecules. Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches. 2024.
  • PubChem. This compound.
  • Protein Data Bank. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-5-fluorobenzenesulfonamide, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding of the process.

Immediate Safety & Hazard Profile

Before handling or disposing of this compound, it is crucial to understand its hazard profile. This dictates the necessary precautions for handling and the rationale for its specific disposal pathway.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that this compound must not be treated as common waste. Improper disposal, such as discarding in a standard trash receptacle or washing down a drain, can lead to skin and eye injuries for sanitation workers, contaminate water systems, and cause unknown environmental harm.[2] The core directive for disposal is unambiguous: Dispose of contents and container to an approved waste disposal plant. [1][3]

Parameter Guideline Rationale & Citations
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3)Prevents personal injury and ensures proper handling protocols are followed.[1]
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, lab coat. Use in a fume hood.Protects against skin, eye, and respiratory tract irritation from dust or vapors.[1][4]
Primary Disposal Method Collection for licensed hazardous waste contractor.Ensures the chemical is managed and destroyed in a controlled, safe, and environmentally sound manner.[1][3]
DO NOT Dispose Via: Sink/Drain, Regular Trash, EvaporationPrevents contamination of waterways, exposure to service personnel, and release into the environment.[2]

Pre-Disposal: Waste Segregation & Containment at the Source

Proper disposal begins the moment you identify material as waste. To prevent hazardous reactions and ensure compliant disposal, immediate and correct segregation is critical.

The Causality of Segregation: Fluorinated aromatic compounds should be handled with care.[4] While this compound does not have specific listed incompatibilities beyond strong oxidizing agents, it is a fundamental principle of laboratory safety to never mix different chemical waste streams.[2][4][5] Mixing can generate heat, toxic gases, or unforeseen reactions, complicating the disposal process and creating a significant safety hazard.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Obtain a dedicated, leak-proof container suitable for solid chemical waste.[2][5] The container must be in good condition, compatible with the chemical, and have a secure, tightly-sealing lid.[5][6] Using the original product container is often a suitable choice.[5]

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[6][7] The label must clearly state:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[6]

    • The approximate quantity or concentration of the waste.[7]

    • The date the waste was first added to the container.

  • Store Appropriately: Keep the waste container sealed except when adding waste.[2][5][6] Store it in a designated satellite accumulation area within the lab, away from incompatible materials and in secondary containment to manage potential spills.[2][7]

The Disposal Workflow: From Laboratory to Final Disposition

The following diagram and protocol outline the comprehensive workflow for the compliant disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Coordination & Pickup cluster_2 Final Disposal A Waste Generation (Unused reagent, contaminated labware) B Select & Label Waste Container A->B Step 1 C Segregate Waste (Solid, Non-Reactive) B->C Step 2 D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D Step 3 E Container Full or Project Complete? D->E Step 4 E->D No F Request Waste Pickup from EHS/EH&S E->F Yes G EHS Personnel Collect Container F->G Coordination H Consolidation at Central Accumulation Area G->H I Transport by Licensed Hazardous Waste Contractor H->I J Approved Disposal Facility (e.g., Incineration) I->J Final Step

Caption: Decision workflow for compliant chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Collection: Place solid this compound waste, including contaminated items like weigh boats or gloves, directly into your pre-labeled hazardous waste container.[8] Ensure the container is kept closed when not in use.[2]

  • Container Management: Do not overfill the container; 90% full is the standard limit to prevent spills.[6] Ensure the exterior of the container remains clean.

  • Request Pickup: Once the container is full or your project is complete, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS or EH&S) department.[2][6] Follow your institution's specific procedures for requesting a pickup, which may involve an online form or phone call.

  • Final Disposal: Your EHS department will transport the waste to a central holding facility before it is collected by a licensed waste disposal contractor for final destruction, typically via high-temperature incineration.[9]

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated. Discarding a container with residual chemical can still pose a significant hazard.

Protocol for Empty Glass or Plastic Containers:

  • Initial Removal: Ensure all visible solid material has been scraped or tapped out and collected as hazardous waste.[2][7]

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times. The first rinseate must be collected as hazardous waste as it will contain the highest concentration of the residual chemical.[2] Subsequent rinses can typically be managed as non-hazardous waste, but confirm this with your institutional EHS guidelines.

  • Drying: Allow the rinsed container to air-dry completely in a fume hood.

  • Defacing: Completely remove or deface the original chemical label to prevent confusion.[2][7]

  • Final Disposal: Once clean, dry, and defaced, the glass or plastic can be disposed of in the appropriate recycling bin or as regular solid waste, per your facility's rules.[2]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation occurs or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention.[1]

  • Small Spill (Contained): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[9] Collect the material in a labeled hazardous waste container. Clean the affected area thoroughly.

  • Large Spill: Evacuate the immediate area. Notify your supervisor and contact your institution's EHS emergency line for assistance.[2]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, the well-being of their colleagues, and the protection of our environment.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet for N-Fluorobenzenesulfonimide.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-2-methylbenzenesulfonamide.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Fluorobenzenesulfonimide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Minnesota Health, Safety & Risk Management. (2024). Chemical Waste Guidelines.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Ossila. (2023). 2-Amino-5-fluorobenzonitrile - SAFETY DATA SHEET.
  • Karolinska Institutet. (n.d.). Waste Management in Biomedicum.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-5-fluorobenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing our commitment to your success beyond the product itself.

Understanding the Hazard: The "Why" Behind the Protection

Before detailing the necessary Personal Protective Equipment (PPE), it is crucial to understand the specific hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a hazardous chemical that poses the following primary risks:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications are the driving force behind the specific PPE recommendations that follow. The principle is simple: create an effective barrier between you and the chemical to mitigate these risks.

Core Protective Equipment: Your First Line of Defense

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4] The following PPE is mandatory for any procedure involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[5]

  • Face Shield: When handling larger quantities (>25g) or when there is a significant risk of splashing (e.g., during dissolution in a large volume or transfers), a full-face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Given its classification as a skin irritant, preventing dermal contact is a primary objective.

  • Gloves: Disposable nitrile gloves are suitable for providing a contact barrier during tasks with incidental contact, such as handling small quantities of powders.[6][8] However, it is critical to understand that most chemicals will penetrate disposable gloves within seconds.[6]

    • Double Gloving: For increased protection, especially during weighing and transfer operations, wearing two pairs of nitrile gloves is recommended.[5]

    • Heavier Duty Gloves: For procedures involving larger volumes or prolonged handling, thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be considered.[9]

    • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use.[3] If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands thoroughly, and don a new pair.[6]

  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing.[4][5] Ensure it is fully buttoned.

  • Chemical-Resistant Apron: When working with solutions or larger quantities where splashes are possible, an acid-resistant or chemical-resistant apron should be worn over the lab coat.[5][8]

Respiratory Protection

Inhalation of this compound dust or aerosols may cause respiratory irritation.[1] The primary method of control is through engineering controls.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this solid compound should be conducted inside a certified chemical fume hood to control the release of dust and vapors.[3][4][7]

  • NIOSH-Approved Respirator: In the rare event that work cannot be conducted within a fume hood, or if engineering controls are insufficient to prevent dust generation, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) must be used.[10] Use of a respirator requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.[11]

Operational Plan: Step-by-Step Safety Protocols

Properly using PPE is as important as selecting it. Follow these procedural steps to ensure maximum protection.

Donning (Putting On) PPE Sequence
  • Lab Coat/Apron: Put on your lab coat and apron first.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves last. If double-gloving, don the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE Sequence

The goal is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the most contaminated item first. If double-gloved, remove the outer pair.

  • Face Shield/Goggles: Remove from the back of your head; do not touch the front surface.

  • Lab Coat/Apron: Unbutton and peel it off, turning it inside out as you go.

  • Inner Gloves: Remove the final pair of gloves, peeling them off so they end up inside out.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]

PPE Requirements by Laboratory Task

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure.

TaskMinimum PPE RequirementRecommended Additional PPEJustification
Weighing Solid Lab Coat, Chemical Splash Goggles, Double Nitrile GlovesChemical Fume Hood (Mandatory)High risk of generating and inhaling airborne particulates.[1]
Preparing Solutions Lab Coat, Chemical Splash Goggles, Nitrile GlovesFace Shield, Chemical-Resistant ApronRisk of splashes and direct skin/eye contact.[2][6]
Running Reaction Lab Coat, Chemical Splash Goggles, Nitrile GlovesFace Shield (for transfers), Fume HoodPotential for splashes and aerosol generation.
Handling Waste Lab Coat, Chemical Splash Goggles, Nitrile GlovesChemical-Resistant ApronDirect contact with contaminated materials and containers.
Spill Cleanup Lab Coat, Chemical Splash Goggles, Chemical-Resistant Gloves, Closed-toe ShoesFace Shield, Respirator (if powder)High potential for direct contact and inhalation during cleanup.[12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 PPE & Engineering Controls Start Start: Plan to handle This compound CheckTask Identify Task: Weighing, Solution Prep, Reaction, Disposal? Start->CheckTask CheckQuantity Assess Scale: Small (<1g) or Large (>1g)? CheckTask->CheckQuantity CheckAerosol Potential for Dust or Aerosol Generation? CheckQuantity->CheckAerosol AdvancedPPE Advanced PPE: - Add Face Shield - Add Apron - Double Glove CheckQuantity->AdvancedPPE Large Scale FumeHood Engineering Control: Use Chemical Fume Hood CheckAerosol->FumeHood Yes Respirator Respiratory Protection: NIOSH-Approved Respirator CheckAerosol->Respirator No Fume Hood Available (Not Recommended) BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles End Work Safely BasePPE->End Proceed with work FumeHood->BasePPE AdvancedPPE->BasePPE Respirator->BasePPE

Caption: PPE selection workflow for this compound.

Disposal Plan: Safe Handling from Cradle to Grave

Safe handling extends to the proper disposal of contaminated materials and empty containers.

  • Contaminated PPE: Used gloves, disposable aprons, and contaminated bench paper should be collected in a clearly labeled hazardous waste bag.[13] Never dispose of this waste in the regular trash.

  • Empty Containers: The original chemical container is not truly empty. It must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[13][14] After triple-rinsing and air-drying, deface the label on the container before placing it in the appropriate glass or plastic recycling bin.[13]

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a compatible, sealed, and properly labeled hazardous waste container.[12][14] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[12] Under no circumstances should this chemical be disposed of down the drain.[3][12]

By adhering to these comprehensive guidelines, you can significantly minimize your risk of exposure and ensure a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific chemical hygiene plan.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.